molecular formula C6H6BrN B046623 2-Bromoaniline CAS No. 615-36-1

2-Bromoaniline

Cat. No.: B046623
CAS No.: 615-36-1
M. Wt: 172.02 g/mol
InChI Key: AOPBDRUWRLBSDB-UHFFFAOYSA-N
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Description

2-Bromoaniline is a versatile and highly valuable aromatic amine and halogenated building block in advanced organic synthesis. Its structure, featuring both an electron-donating amino group and an electron-withdrawing bromine atom on the benzene ring, creates a unique electronic profile that directs subsequent electrophilic substitution reactions to specific positions, making it an indispensable intermediate for constructing complex molecules. In pharmaceutical research, this compound serves as a critical precursor in the synthesis of various active pharmaceutical ingredients (APIs), including heterocyclic compounds like benzimidazoles and indoles, which are common scaffolds in medicinal chemistry. Its primary research value lies in its application in cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, where it acts as a key partner to form new carbon-nitrogen and carbon-carbon bonds, facilitating the creation of diverse biaryl and aryl amine structures. Furthermore, it finds significant utility in materials science for the development of organic ligands, liquid crystals, dyes, and functionalized polymers. This compound is strictly intended for use in controlled laboratory and research settings by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoaniline
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InChI

InChI=1S/C6H6BrN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2
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InChI Key

AOPBDRUWRLBSDB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)N)Br
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Molecular Formula

C6H6BrN
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DSSTOX Substance ID

DTXSID5060645
Record name 2-Bromoaniline
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Molecular Weight

172.02 g/mol
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Physical Description

Brown solid; mp = 27-32 deg C; [Alfa Aesar MSDS]
Record name 2-Bromoaniline
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Vapor Pressure

0.04 [mmHg]
Record name 2-Bromoaniline
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CAS No.

615-36-1
Record name 2-Bromoaniline
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromoaniline (CAS Number: 615-36-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoaniline, with the CAS registry number 615-36-1, is an important aromatic amine derivative. Its chemical structure consists of a benzene (B151609) ring substituted with a bromine atom and an amino group at adjacent positions. This ortho-positioning of the functional groups imparts unique chemical properties, making it a valuable intermediate in a wide array of synthetic applications. It serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, dyes, and corrosion inhibitors.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, reactivity, and safety information for this compound, tailored for professionals in research and drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical processes.

PropertyValueReferences
CAS Number 615-36-1[1]
Molecular Formula C₆H₆BrN[1]
Molecular Weight 172.02 g/mol [3]
Appearance White to pale yellow or red-brown solid/liquid after melting[1][4]
Melting Point 24-32 °C[1][3]
Boiling Point 229 °C[1]
Density 1.52 - 1.578 g/mL at 20-25 °C[1][5]
Solubility Insoluble in water; Soluble in alcohol and ether[1][4]
Vapor Pressure 0.04 mmHg[3]
pKa 2.53 (at 25 °C)[1]
LogP 2.1[3]
Refractive Index 1.6133 - 1.619[1]
Flash Point >110 °C (>230 °F)[5]

Spectroscopic Properties

Spectroscopic analysis is critical for the identification and characterization of this compound. The following table summarizes its key spectral data.

Spectroscopic TechniqueKey Features and Data
¹H NMR Spectra available, typically run in CDCl₃.[5]
¹³C NMR Spectra available, typically run in CDCl₃.[1]
Infrared (IR) Spectroscopy Spectra available (FTIR, ATR-IR, Near IR, Vapor Phase IR).[3]
Mass Spectrometry (MS) Mass spectra available (Electron Ionization).[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are generalized protocols for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Use a nuclear magnetic resonance spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon.

    • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

    • Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay if quantitative data is needed.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: As this compound can be a low-melting solid, it can be analyzed as a liquid film or a solid. If solid, place a small amount directly onto the ATR crystal. If liquid, a single drop is sufficient.

  • Instrumentation: Use a Fourier-transform infrared spectrometer equipped with an ATR accessory.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Place the sample on the crystal and apply pressure using the anvil to ensure good contact. Record the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and confirm its molecular weight.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Injector: Split/splitless injector, typically at 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold for several minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or ion trap.

    • Scan Range: A suitable mass range to detect the molecular ion and fragment ions (e.g., m/z 40-300).

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and purity. Analyze the mass spectrum of the peak corresponding to this compound to identify the molecular ion and characteristic fragmentation pattern.

Chemical Reactivity and Synthetic Applications

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of its amino and bromo substituents.

  • Diazotization Reactions: The amino group can be readily converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups onto the aromatic ring through Sandmeyer-type reactions.[6]

  • N-Alkylation and N-Acylation: The amino group can undergo standard alkylation and acylation reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is susceptible to various palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

    • Suzuki-Miyaura Coupling: this compound can be coupled with boronic acids or their esters to form 2-aminobiphenyl (B1664054) derivatives.[7]

    • Buchwald-Hartwig Amination: It can react with various amines to form substituted 1,2-diaminobenzenes.[8]

  • Synthesis of Heterocycles: this compound is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, such as indoles and quinolines.[9][10]

Example Synthetic Protocol: Synthesis of 2-Substituted Indoles

A common application of this compound is in the synthesis of indoles. The following is a representative experimental workflow.

Synthesis_of_Indoles cluster_protection Step 1: Protection of Amino Group cluster_coupling Step 2: Sonogashira Coupling cluster_cyclization Step 3: Cyclization and Deprotection Bromoaniline This compound ProtectedAniline Ethyl o-bromocarbanilate Bromoaniline->ProtectedAniline Ethyl chloroformate, Pyridine CoupledProduct Coupled Intermediate ProtectedAniline->CoupledProduct Pd(PPh₃)₂Cl₂, CuI, Et₃N Alkyne Terminal Alkyne (e.g., Trimethylsilylacetylene) Alkyne->CoupledProduct Indole 2-Substituted Indole CoupledProduct->Indole Base (e.g., NaOEt), Ethanol, Reflux

Caption: Workflow for the synthesis of 2-substituted indoles from this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. The following table summarizes its GHS hazard classifications.

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[3]
Acute Toxicity, Dermal (Category 3)H311: Toxic in contact with skin.[3]
Specific Target Organ Toxicity - Repeated Exposure (Category 2)H373: May cause damage to organs through prolonged or repeated exposure.[3]
Skin Irritation (Category 2)H315: Causes skin irritation.[11]
Eye Irritation (Category 2A)H319: Causes serious eye irritation.[11]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled.[11]
Hazardous to the Aquatic Environment, Long-term Hazard (Category 2)H411: Toxic to aquatic life with long lasting effects.[2]

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area, preferably in a chemical fume hood.[12]

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]

  • Wash hands thoroughly after handling.[12]

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[5]

Conclusion

This compound (CAS 615-36-1) is a fundamentally important chemical intermediate with a well-characterized profile of physicochemical and spectroscopic properties. Its utility in organic synthesis, particularly in the construction of complex aromatic systems and heterocycles, is well-established. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and safe use in research and development, especially within the pharmaceutical and chemical industries.

References

Physical and chemical properties of 2-bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in organic synthesis. The information is presented to support research, development, and drug discovery activities, with a focus on data clarity, experimental reproducibility, and visualization of key processes.

General and Physical Properties

This compound, also known as o-bromoaniline, is an aromatic amine with a bromine substituent ortho to the amino group.[1] It appears as a white needle-like crystal or a clear yellow to red-brown liquid after melting.[2][3][4][5]

Table 1: General Properties of this compound
PropertyValueReferences
CAS Number 615-36-1[2][6][7][8]
Molecular Formula C6H6BrN[2][6][7][9]
Molecular Weight 172.02 g/mol [2][8][9]
IUPAC Name This compound[7][9]
Synonyms o-Bromoaniline, 2-Aminobromobenzene[2][7][10]
InChI Key AOPBDRUWRLBSDB-UHFFFAOYSA-N[2][7]
SMILES C1=CC=C(C(=C1)N)Br[7][9]
Table 2: Physical Properties of this compound
PropertyValueReferences
Melting Point 24-32 °C[2][3][4][6][7][8][11]
Boiling Point 227-230 °C at 760 mmHg[2][3][4][6][7][8]
Density 1.52 - 1.578 g/mL at 20-25 °C[2][3][4][7][8]
Refractive Index 1.6133 - 1.619[2][3][4]
Flash Point >110 °C (>230 °F)[2][4][7]
Vapor Pressure 0.0795 mmHg at 25°C[4]
pKa 2.53 at 25°C[2][3][4]
Table 3: Solubility of this compound
SolventSolubilityReferences
Water Insoluble (0.949 g/L)[2][3][4][7][12]
Alcohol (Ethanol) Soluble[2][3][12]
Ether Soluble[2][3][12]
Organic Solvents Readily dissolves[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 4: Spectroscopic Data for this compound
TechniqueData Reference
1H NMR Available, with spectra in CDCl3 as solvent.[13][14]
13C NMR Available.[15][16]
IR (Infrared) Available.[9][15][17]
Mass Spectrometry (MS) Available, including GC-MS data.[9][15][16]
UV-Vis Available.[9][16]

Chemical Properties and Reactivity

This compound is a versatile intermediate in organic synthesis, primarily used in the manufacturing of dyes, agrochemicals, and pharmaceuticals.[1] Its reactivity is characterized by the presence of both the amino group and the bromine atom.

  • Diazotization: The amino group can undergo diazotization, a common reaction for anilines, to form a diazonium salt. This intermediate is highly useful for introducing other functional groups onto the aromatic ring.[18]

  • Cross-Coupling Reactions: The carbon-bromine bond allows this compound to participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds.[19][20][21][22] This is a cornerstone of modern organic synthesis for constructing biaryl scaffolds.[19]

  • Acylation: The amino group can be acylated to form amides. This is often used as a protecting group strategy to moderate the reactivity of the amino group and direct electrophilic aromatic substitution.[23]

Experimental Protocols

Detailed methodologies for key reactions involving this compound are provided below.

Synthesis of this compound from o-Nitroaniline

A classic route for synthesizing this compound involves the diazotization of o-nitroaniline, followed by a Sandmeyer-type reaction to introduce the bromine, and subsequent reduction of the nitro group.[18]

Experimental Workflow: Synthesis of this compound

G Workflow: Synthesis of this compound start Start: o-Nitroaniline diazotization Step 1: Diazotization (NaNO2, HBr/H2O) start->diazotization sandmeyer Step 2: Sandmeyer Reaction (CuBr/HBr) diazotization->sandmeyer Forms Diazonium Salt reduction Step 3: Reduction (Fe, HCl or HBr) sandmeyer->reduction Yields o-Bromonitrobenzene purification Step 4: Purification (Distillation/Chromatography) reduction->purification Reduces Nitro Group end End Product: this compound purification->end

Caption: Workflow for this compound Synthesis.

Detailed Protocol:

  • Diazotization and Sandmeyer Reaction: o-Nitroaniline is used as the initial raw material.[18] It undergoes diazotization to synthesize an ortho-halogenated nitrobenzene.[18] To mitigate the formation of resinous by-products from side reactions, steam distillation can be employed to separate the o-bromonitrobenzene as it is formed.[18]

  • Reduction: The resulting o-bromonitrobenzene is then reduced. A common method involves using iron powder and an acid like hydrochloric or hydrobromic acid.[18]

    • Weigh 0.7g of iron powder and add it to a 100mL three-neck flask.[18]

    • Add 30mL of water and heat with stirring to 80°C.[18]

    • Slowly add 0.1mL of hydrobromic acid and continue heating to 100°C.[18]

    • Dissolve 0.5g of o-bromonitrobenzene in 5mL of anhydrous ethanol (B145695) and add it to the flask.[18]

    • Reflux the reaction mixture at 100°C for 2.5 hours.[18]

  • Workup and Purification:

    • Cool the mixture to room temperature, adjust the pH to be alkaline, and filter.[18]

    • Dissolve the filter cake in anhydrous ethanol, filter again, and evaporate the solvent to yield this compound.[18]

Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds and is widely used in pharmaceutical development.[19][22] It involves the palladium-catalyzed coupling of an organohalide (this compound) with an organoboron compound.[22][24]

Catalytic Cycle: Suzuki-Miyaura Coupling

G Catalytic Cycle of Suzuki-Miyaura Coupling cluster_reactants Reactants pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X Complex oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination Forms Ar-Pd(II)-Ar' reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' Product reductive_elimination->product aryl_halide This compound (Ar-X) aryl_halide->oxidative_addition organoboron Arylboronic Acid (Ar'-B(OR)2) organoboron->transmetalation base Base (e.g., K2CO3) base->transmetalation

Caption: Suzuki-Miyaura Catalytic Cycle.

General Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine this compound, the desired arylboronic acid or ester (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., K2CO3, Cs2CO3).[22][24]

  • Solvent: Add an appropriate solvent system, such as a mixture of dioxane and water.[22]

  • Reaction Conditions: The mixture is typically heated under an inert atmosphere (e.g., argon or nitrogen) for a specified period until the reaction is complete, as monitored by techniques like TLC or LC-MS.[22][24]

  • Workup and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, usually by column chromatography, to yield the desired biaryl product.

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling.

Table 5: GHS Hazard Information for this compound
Hazard ClassHazard StatementReferences
Acute Toxicity, Oral H302: Harmful if swallowed[2][25][26][27]
Acute Toxicity, Dermal H311: Toxic in contact with skin[9][26][27]
Acute Toxicity, Inhalation H332: Harmful if inhaled[2][27]
Skin Corrosion/Irritation H315: Causes skin irritation[10][27]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[27]
STOT, Repeated Exposure H373: May cause damage to organs through prolonged or repeated exposure[2][26][27]
Aquatic Hazard, Chronic H411: Toxic to aquatic life with long lasting effects[26]

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and protective clothing to prevent skin exposure.[10] A respirator may be required depending on the handling conditions.[10]

  • Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.[25] An eyewash facility and a safety shower should be readily available.[10]

  • Storage: Store in a cool, dry place at 2-8°C, away from incompatible materials.[2][4][7]

  • Incompatibilities: Incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[7][25]

First Aid Measures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[27][28]

  • Ingestion: Do not induce vomiting. Call a physician or poison control center immediately.[10][25]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[10]

Conclusion

This compound is a fundamentally important chemical intermediate with well-defined physical and chemical properties. Its utility in the synthesis of complex organic molecules, particularly in the pharmaceutical and dye industries, is well-established. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

A Comprehensive Technical Guide to the Solubility of 2-Bromoaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-bromoaniline in organic solvents. Recognizing the limited availability of comprehensive quantitative data in publicly accessible literature, this document synthesizes existing qualitative information and presents a detailed framework of experimental protocols for the precise determination of its solubility. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, enabling them to generate critical solubility data for their specific applications.

Introduction to this compound

This compound is an aromatic amine with the chemical formula C₆H₆BrN. It serves as a crucial intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and agrochemicals. The presence of both a bromine atom and an amino group on the benzene (B151609) ring significantly influences its physicochemical properties, including its solubility, which is a critical parameter for reaction kinetics, purification processes, and formulation development.

Qualitative Solubility Profile

Based on available literature, this compound exhibits a distinct solubility pattern. It is generally described as being soluble in polar organic solvents such as alcohols and ethers, while demonstrating poor solubility in water.[1][2][3][4] One source indicates a solubility of 0.949 g/L in a solvent presumed to be water, although this is not explicitly stated.[3]

General Solubility Observations:

  • Soluble in: Alcohols (e.g., methanol, ethanol), Ethers (e.g., diethyl ether).[1][2][3][4]

  • Insoluble in: Water.[1][2][3][4][5]

The solubility in organic solvents can be attributed to the nonpolar, aromatic nature of the benzene ring and the ability of the bromine atom to participate in van der Waals interactions. The amino group can also engage in hydrogen bonding with protic solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a notable absence of extensive quantitative solubility data for this compound across a wide range of organic solvents. To address this gap, this guide provides detailed experimental protocols for determining the thermodynamic solubility of this compound. The following table is presented as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

Solvent ClassSolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Analysis
Alcohols Methanol
Ethanol
Isopropanol
Ketones Acetone
Methyl Ethyl Ketone
Esters Ethyl Acetate
Ethers Diethyl Ether
Tetrahydrofuran (THF)
Hydrocarbons n-Hexane
Toluene
Halogenated Dichloromethane
Chloroform

Experimental Protocols for Solubility Determination

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[6][7][8] This method involves creating a saturated solution of the solute in the solvent of interest and then quantifying the concentration of the dissolved solute. The following sections detail the procedures for the shake-flask method coupled with two common analytical techniques: gravimetric analysis and UV-Vis spectroscopy.

Shake-Flask Method: General Procedure

The initial step for any quantitative solubility determination is the preparation of a saturated solution at a controlled temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps (B75204) or sealed ampoules

  • Orbital shaker or rotator

  • Temperature-controlled incubator or water bath

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure undissolved solid remains after equilibration.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.[6]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any microscopic particles.

The following diagram illustrates the general workflow of the shake-flask method for preparing a saturated solution.

G cluster_prep Saturated Solution Preparation start Start add_excess Add excess this compound to vial start->add_excess add_solvent Add known volume of organic solvent add_excess->add_solvent seal_vial Seal vial add_solvent->seal_vial equilibrate Equilibrate in temperature-controlled shaker (24-72h) seal_vial->equilibrate settle Allow undissolved solid to settle (24h) equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter supernatant through syringe filter withdraw->filter end_prep Saturated Solution Ready for Analysis filter->end_prep

Shake-Flask Method Workflow
Quantification by Gravimetric Analysis

This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solute.

Procedure:

  • Weighing: Accurately weigh a clean, dry evaporating dish.

  • Aliquot Transfer: Transfer a precise volume of the filtered saturated solution to the pre-weighed evaporating dish.

  • Evaporation: Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the boiling point of this compound may be used.

  • Drying: Once the solvent has evaporated, dry the evaporating dish containing the this compound residue to a constant weight in a desiccator.

  • Final Weighing: Accurately weigh the evaporating dish with the dried residue.

  • Calculation: The solubility (S) in g/100 mL is calculated as follows: S = [ (Weight of dish + residue) - (Weight of empty dish) ] / (Volume of aliquot in mL) * 100

The following diagram outlines the workflow for the gravimetric analysis of the saturated solution.

G cluster_gravimetric Gravimetric Analysis Workflow start_grav Start with Saturated Solution weigh_dish Weigh empty evaporating dish start_grav->weigh_dish transfer_aliquot Transfer known volume of saturated solution start_grav->transfer_aliquot weigh_dish->transfer_aliquot evaporate_solvent Evaporate solvent transfer_aliquot->evaporate_solvent dry_residue Dry residue to constant weight evaporate_solvent->dry_residue weigh_final Weigh dish with residue dry_residue->weigh_final calculate Calculate solubility weigh_final->calculate G cluster_uv_vis UV-Vis Spectroscopy Workflow start_uv Start with Saturated Solution dilute_sample Dilute saturated solution start_uv->dilute_sample prep_standards Prepare standard solutions of this compound gen_cal_curve Generate calibration curve (Absorbance vs. Concentration) prep_standards->gen_cal_curve determine_conc Determine concentration from calibration curve gen_cal_curve->determine_conc measure_abs Measure absorbance of diluted sample dilute_sample->measure_abs measure_abs->determine_conc calculate_sol Calculate solubility (Concentration x Dilution Factor) determine_conc->calculate_sol G cluster_factors Factors Influencing this compound Solubility cluster_solute_props cluster_solvent_props solute This compound Properties aromatic Aromatic Ring (Nonpolar) solute->aromatic bromo Bromo Group (Polarizable) solute->bromo amino Amino Group (Polar, H-bonding) solute->amino solvent Solvent Properties polarity Polarity solvent->polarity h_bonding H-bonding capability solvent->h_bonding dielectric Dielectric Constant solvent->dielectric solubility Solubility aromatic->solubility van der Waals bromo->solubility Dipole-Dipole amino->solubility H-bonding, Dipole-Dipole polarity->solubility h_bonding->solubility dielectric->solubility

References

A Technical Guide to the Physicochemical Characterization of 2-Bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the melting and boiling points of 2-Bromoaniline, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Accurate determination of these physical properties is fundamental for identity confirmation, purity assessment, and process development in research and manufacturing environments. This document outlines the standard values for these properties and details the experimental protocols for their verification.

Core Physical Properties of this compound

The melting and boiling points are critical physical constants that define a pure substance under standard conditions. These values are essential for researchers and drug development professionals for material identification, quality control, and the design of purification processes such as crystallization and distillation.

Data Presentation

The quantitative data for the melting and boiling points of this compound are summarized below.

Physical PropertyValue (°C)Value (K)
Melting Point32 °C305.15 K
Boiling Point229 °C502.15 K

Note: The boiling point is reported at atmospheric pressure (760 mmHg).

Experimental Protocols for Property Determination

Accurate and reproducible determination of melting and boiling points relies on standardized laboratory procedures. The following sections detail the methodologies for these measurements.

The capillary method is the most common technique for determining the melting point of a solid organic compound.[1] It can be performed using a Thiele tube apparatus or a modern digital melting point apparatus.

Protocol using a Digital Melting Point Apparatus:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the solid in a mortar and pestle.[1]

    • Obtain a glass capillary tube, which is sealed at one end.[2][3]

    • Press the open end of the capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[2][3]

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. To ensure dense packing, the tube can be dropped several times through a long, vertical glass tube onto the benchtop.[2][3][4]

    • The final packed sample height should be between 2-3 mm to ensure an accurate melting range.[3]

  • Apparatus Setup and Measurement:

    • Turn on the digital melting point apparatus and allow it to stabilize.[5][6]

    • Set a plateau temperature approximately 10-15°C below the expected melting point of 32°C.[3][6]

    • Set a slow heating ramp rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.[3][5]

    • Insert the prepared capillary tube into the sample holder of the apparatus.[3][5]

    • Start the heating program.[5]

  • Observation and Recording:

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first droplet of liquid appears. This is the start of the melting range.[2][7]

    • Record the temperature at which the entire sample has completely turned into a transparent liquid. This marks the end of the melting range.[2][7]

    • For a pure compound, this range should be narrow, typically 0.5-2°C.[7][8][9] A broad melting range often indicates the presence of impurities.[7][9]

For determining the boiling point of small quantities of liquid, the Siwoloboff method is highly effective and requires minimal sample volume.[10]

Protocol using a Thiele Tube:

  • Sample Preparation:

    • Fill a small, narrow test tube (e.g., a Durham tube or fusion tube) to about half-full with the liquid this compound sample (approximately 0.5 mL).[11][12]

    • Obtain a standard capillary melting point tube and seal one end in a flame.

    • Place this sealed capillary tube, open end down, into the test tube containing the sample.[10][11][13]

  • Apparatus Setup and Measurement:

    • Attach the test tube assembly to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[10][11][13]

    • Clamp a Thiele tube to a ring stand and insert the thermometer and sample assembly into the tube, ensuring the sample is immersed in the heating oil.[11][13] The unique shape of the Thiele tube is designed to create convection currents that ensure uniform heating.[8]

    • Begin to gently heat the side arm of the Thiele tube with a Bunsen burner or microburner.[2][11]

  • Observation and Recording:

    • As the temperature rises, dissolved air will first evolve from the sample.[10]

    • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.[14] This indicates the liquid has reached its boiling point.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[10][13] This is the point where the vapor pressure of the liquid equals the external atmospheric pressure.[15][16]

    • Record this temperature. It is also crucial to record the barometric pressure at the time of the measurement, as boiling point is pressure-dependent.[11][15]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of a chemical sample like this compound, from initial receipt to final data validation.

G cluster_prep Phase 1: Preparation & Purity Check cluster_mp Phase 2: Melting Point Determination cluster_bp Phase 3: Boiling Point Determination cluster_analysis Phase 4: Data Analysis & Validation sample Receive this compound Sample dry Dry Sample (e.g., over desiccant) sample->dry Ensure no solvent powder Grind to Fine Powder (for MP) dry->powder Prepare for MP prelim_check Preliminary Purity Check (e.g., TLC, NMR) dry->prelim_check Assess purity prep_bp Prepare Siwoloboff Assembly dry->prep_bp load_mp Load Capillary Tube (2-3 mm) powder->load_mp prelim_check->load_mp run_mp Run Digital MP Apparatus (Ramp: 1-2°C/min) load_mp->run_mp record_mp Record Melting Range (Onset to Clear) run_mp->record_mp compare Compare with Literature Values (MP: 32°C, BP: 229°C) record_mp->compare analyze_range Analyze MP Range (<2°C indicates high purity) record_mp->analyze_range run_bp Heat in Thiele Tube prep_bp->run_bp record_bp Record BP on Cooling (Liquid enters capillary) run_bp->record_bp record_bp->compare report Final Report & CoA compare->report analyze_range->report

Caption: Workflow for Physical Property Characterization of this compound.

References

An In-depth Technical Guide to 2-Bromoaniline: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoaniline is an aromatic amine that serves as a crucial intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and azo dyes.[1][2] Its chemical structure, featuring a bromine atom and an amino group on a benzene (B151609) ring, imparts unique reactivity that makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the molecular properties, a detailed experimental protocol for its synthesis, and methods for its analysis, tailored for professionals in research and drug development.

Core Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Chemical Formula C₆H₆BrN[1][3][4]
Molecular Weight 172.02 g/mol [1][3][4]
CAS Number 615-36-1[3]
IUPAC Name This compound[3]
Appearance Dark brown liquid or crystalline solid[4]
Melting Point 29-31 °C[5]
Boiling Point 229 °C[5]
Density 1.571 g/cm³[5]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the diazotization of ortho-nitroaniline followed by a Sandmeyer-type reaction to introduce the bromine atom, and subsequent reduction of the nitro group.

Materials:

  • Ortho-nitroaniline

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrobromic acid (HBr)

  • Copper(I) bromide (CuBr)

  • Iron powder (Fe)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Diatomaceous earth (optional, as a filter aid)

  • Distilled water

  • Ice

Procedure:

  • Diazotization of Ortho-nitroaniline:

    • In a flask, dissolve a specific molar equivalent of ortho-nitroaniline in a solution of concentrated hydrobromic acid and water, cooled in an ice bath to 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the ortho-nitroaniline solution while maintaining the temperature between 0-5 °C with vigorous stirring. The slow addition is crucial to control the exothermic reaction and prevent the decomposition of the diazonium salt.

    • Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate reaction vessel, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain a steady reaction.

    • After the addition is complete, warm the mixture gently to ensure the complete decomposition of the diazonium salt.

  • Isolation and Purification of 2-Bromonitrobenzene:

    • The resulting mixture contains 2-bromonitrobenzene. To improve purity, steam distillation can be employed. This process separates the volatile 2-bromonitrobenzene from non-volatile impurities.

    • Collect the distillate, which will be an emulsion of 2-bromonitrobenzene and water.

    • Separate the organic layer and wash it with a dilute sodium hydroxide solution to remove any acidic impurities, followed by a wash with water.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate) and remove the solvent by distillation to obtain crude 2-bromonitrobenzene.

  • Reduction of 2-Bromonitrobenzene:

    • In a round-bottom flask equipped with a reflux condenser, place iron powder and a small amount of hydrochloric acid in water and heat the mixture.

    • Add the 2-bromonitrobenzene dropwise to the stirred, hot iron-acid mixture. The reduction of the nitro group to an amino group is an exothermic reaction.

    • After the addition is complete, continue to reflux the mixture for a specified time to ensure the reaction goes to completion.

  • Isolation and Purification of this compound:

    • Cool the reaction mixture and make it basic by adding a concentrated solution of sodium hydroxide. This will precipitate iron hydroxides.

    • The this compound can be isolated by steam distillation from the basified mixture.

    • Collect the distillate and separate the organic layer.

    • Dry the organic layer with a suitable drying agent.

    • Further purification can be achieved by vacuum distillation to obtain pure this compound.

Analytical Methods

The identity and purity of synthesized this compound can be confirmed using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating this compound from any impurities and confirming its molecular weight and fragmentation pattern.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can also be used for the analysis of this compound, particularly for samples that may not be suitable for GC.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of characteristic functional groups, such as the N-H stretches of the primary amine and the C-Br stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule, confirming the positions of the bromine and amino groups on the aromatic ring.

Signaling Pathways and Biological Activity

Currently, there is limited direct evidence in the scientific literature detailing the specific involvement of this compound in cellular signaling pathways. Toxicological studies on bromoanilines suggest they can be metabolized and excreted. A notable toxic effect of bromoanilines is the potential to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. However, the precise molecular mechanisms and signaling cascades leading to this effect are not well-defined for this compound specifically.

Research has explored the use of bromoaniline-aldehyde conjugates, which are derivatives of this compound, as fluorescent sensors for metal ions like Cu²⁺ and Zn²⁺. These studies have also investigated the interaction of these conjugates with biological macromolecules such as DNA and human serum albumin (HSA). While these findings are significant in the context of developing new analytical tools, they do not delineate a role for this compound itself as a signaling molecule in a biological pathway.

Further research is required to elucidate any direct interactions of this compound or its metabolites with specific enzymes, receptors, or signaling proteins to understand its biological effects at a molecular level.

Visualizations

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer Reaction cluster_step3 Step 3: Reduction OrthoNitroaniline Ortho-nitroaniline NaNO2_HBr NaNO₂ / HBr 0-5 °C DiazoniumSalt Ortho-nitrobenzene diazonium bromide OrthoNitroaniline->DiazoniumSalt Reaction CuBr CuBr / HBr TwoBromonitrobenzene 2-Bromonitrobenzene DiazoniumSalt->TwoBromonitrobenzene Reaction Fe_HCl Fe / HCl TwoBromoaniline This compound TwoBromonitrobenzene->TwoBromoaniline Reaction

Caption: A logical workflow diagram illustrating the three main steps in the synthesis of this compound.

This guide provides foundational knowledge for researchers and professionals working with this compound. The detailed synthetic protocol and analytical methods offer practical guidance for laboratory work, while the summary of its properties and biological context provides a basis for further investigation and application in drug development and other scientific endeavors.

References

An In-depth Technical Guide to the Spectral Data of 2-Bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-bromoaniline. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols for this compound.

Spectral Data Summary

The following tables summarize the key quantitative spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
7.39ddJ = 7.9, 1.5Ar-H
7.08dtJ = 8.1, 1.5Ar-H
6.73ddJ = 8.1, 1.7Ar-H
6.61dtJ = 7.9, 1.7Ar-H
4.01s (broad)-NH₂

Solvent: CDCl₃. Instrument: 400 MHz NMR Spectrometer.[1][2]

¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
144.1C-NH₂
132.7C-H
128.4C-H
119.5C-H
115.8C-H
109.4C-Br

Solvent: CDCl₃. Instrument: 100 MHz NMR Spectrometer.[1]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3440-3300Strong, BroadN-H Stretch (asymmetric and symmetric)
3060-3020MediumAromatic C-H Stretch
1620-1580StrongN-H Bend (Scissoring)
1500-1400StrongAromatic C=C Stretch
750-730StrongC-H Bend (ortho-disubstituted)
670-515MediumC-Br Stretch

Sample Preparation: Thin film or KBr pellet.

Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
17198[M]⁺ (with ⁷⁹Br)
173100[M]⁺ (with ⁸¹Br)
92~50[M - Br]⁺
65~40[C₅H₅]⁺

Ionization Method: Electron Impact (EI).[3][4][5] The presence of two peaks of nearly equal intensity at m/z 171 and 173 is characteristic of a compound containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[6]

Experimental Protocols

Detailed methodologies for the acquisition of spectral data for this compound are provided below.

NMR Spectroscopy
  • Sample Preparation : For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[7][8] Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.[7]

  • Filtration : To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[9]

  • Sample Insertion : Wipe the outside of the NMR tube and place it in a spinner turbine. Adjust the depth using a gauge and insert it into the NMR spectrometer.

  • Data Acquisition :

    • Locking and Shimming : The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized by a process called shimming to obtain sharp, well-resolved peaks.[7]

    • Tuning and Matching : The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

    • Acquisition Parameters : Set the appropriate spectral width, acquisition time, relaxation delay, and number of scans. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

IR Spectroscopy
  • Sample Preparation (Thin Solid Film Method) :

    • Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[10]

    • Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

    • Using a pipette, apply a drop of the solution to the center of the salt plate and allow the solvent to evaporate completely, leaving a thin film of the compound.[10]

  • Data Acquisition :

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty instrument.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning : After analysis, clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a desiccator to prevent damage from atmospheric moisture.[10][11]

Mass Spectrometry
  • Sample Introduction : The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[12] For direct insertion, a small amount of the sample is placed in a capillary tube which is then heated in the ion source to vaporize the compound.

  • Ionization (Electron Impact) : In the ion source, the vaporized this compound molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a radical cation (the molecular ion, M⁺•).[6][13]

  • Mass Analysis : The positively charged ions are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ion.[12]

  • Detection : An electron multiplier or other detector measures the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.[13]

Workflow Visualization

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis cluster_interpretation Data Interpretation Sample This compound Sample Dissolve Dissolve in Solvent Sample->Dissolve MS_Introduce Introduce & Vaporize Sample->MS_Introduce NMR_Acquire Acquire FID Dissolve->NMR_Acquire IR_Prepare Prepare Thin Film Dissolve->IR_Prepare Filter Filter Solution NMR_Process Process Data (FT, Phasing) NMR_Acquire->NMR_Process NMR_Spectrum ¹H & ¹³C NMR Spectra NMR_Process->NMR_Spectrum Interpret Correlate Spectral Data NMR_Spectrum->Interpret IR_Acquire Acquire Spectrum IR_Prepare->IR_Acquire IR_Spectrum IR Spectrum IR_Acquire->IR_Spectrum IR_Spectrum->Interpret MS_Ionize Ionize (EI) MS_Introduce->MS_Ionize MS_Analyze Analyze m/z MS_Ionize->MS_Analyze MS_Spectrum Mass Spectrum MS_Analyze->MS_Spectrum MS_Spectrum->Interpret Structure Confirm Structure of this compound Interpret->Structure

Spectral Analysis Workflow for this compound.

References

2-Bromoaniline: A Comprehensive Technical Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of 2-bromoaniline in a laboratory setting. The following sections detail its physicochemical properties, associated hazards, recommended safety protocols, and emergency procedures to ensure the well-being of laboratory personnel and to maintain a safe research environment.

Chemical and Physical Properties

This compound is a solid that can appear in shades of brown, yellow, or red.[1] It is characterized by the following properties:

PropertyValueReferences
Molecular Formula C₆H₆BrN[1][2][3]
Molecular Weight 172.02 g/mol [1][2][3]
Appearance Brown, yellow, red, or brown solid[1][4][5]
Melting Point 29-31 °C (84.2-87.8 °F)[1][3]
Boiling Point 229 °C (444.2 °F) at 760 mmHg[1][3]
Flash Point >110 °C (>230 °F)[3]
Density 1.578 g/cm³[1][3]
Vapor Pressure 30 mbar @ 120 °C; 0.22 hPa @ 25 °C[1][3]
Water Solubility Insoluble[1][3]
log Pow (Octanol/Water Partition Coefficient) 2.11[6]

Hazard Identification and Toxicity

This compound is classified as a hazardous substance and requires careful handling. The primary health hazards are acute toxicity through various exposure routes and the potential for organ damage with repeated exposure.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][6][7]

  • Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[2][6][7]

  • Specific Target Organ Toxicity – Repeated Exposure (Category 2): May cause damage to organs through prolonged or repeated exposure.[2][6][7]

  • Hazardous to the Aquatic Environment, Long-term (Chronic) - Category 2: Toxic to aquatic life with long lasting effects.[2][3]

Potential Health Effects:

  • Inhalation: Harmful if inhaled, causing respiratory tract irritation.[1]

  • Skin Contact: Toxic if absorbed through the skin, causing skin irritation.[1][2]

  • Eye Contact: Causes eye irritation.[1]

  • Ingestion: Harmful if swallowed.[1][2]

  • Methemoglobinemia: A significant risk associated with this compound is the formation of methemoglobin in the blood, which can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, asphyxia. The onset of symptoms may be delayed.[1][5]

Toxicity Data:

ParameterValueSpeciesReferences
LD50 (Oral) No data available-[6][8]
LD50 (Dermal) No data available-[6][8]
LC50 (Inhalation) No data available-[6][8]
EC50 (Daphnia magna) 3 mg/L (48h)Water flea[9]

Safe Handling and Storage

To minimize exposure and ensure safety, the following handling and storage procedures must be strictly followed.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1][3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. A lab coat or other protective clothing is required to prevent skin contact.[1][6]

  • Respiratory Protection: If working outside a fume hood or if dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][6]

Handling Procedures:

  • Avoid all contact with eyes, skin, and clothing.[1][6]

  • Do not breathe dust, fumes, or vapors.[1][3]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]

  • Keep away from heat, sparks, and open flames.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][6]

  • Keep containers tightly closed when not in use.[6]

  • Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][3][6]

Emergency Procedures

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

  • Note to Physician: For methemoglobinemia, consider administering methylene (B1212753) blue and oxygen.[1]

Accidental Release Measures: In the event of a spill, follow the established cleanup protocol.

Spill_Cleanup_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) evacuate->ppe contain Contain the Spill (Use absorbent pads or dikes) ppe->contain absorb Absorb the Spilled Material (Use vermiculite, sand, or chemical absorbent) contain->absorb collect Collect Absorbed Material (Use non-sparking tools) absorb->collect package Place in a Labeled, Sealable Hazardous Waste Container collect->package decontaminate Decontaminate the Spill Area (Wash with soap and water) package->decontaminate dispose Dispose of Waste (Follow institutional guidelines) decontaminate->dispose end Cleanup Complete dispose->end

Caption: Workflow for handling a this compound spill.

Experimental Protocols

This compound is a common intermediate in organic synthesis. Below are examples of experimental procedures involving bromoanilines, illustrating typical handling in a laboratory context.

Example 1: Synthesis of this compound via Reduction of 2-Nitrobromobenzene [10]

This procedure involves the reduction of a nitro group to an amine, a common transformation in medicinal and materials chemistry.

  • Setup: In a 100 mL three-neck flask equipped with a stirrer and reflux condenser, add 0.7 g of iron powder and 30 mL of water.

  • Heating: Heat the mixture with stirring to 80°C.

  • Acidification: Slowly add 0.1 mL of hydrobromic acid and continue heating to 100°C.

  • Addition of Starting Material: Dissolve 0.5 g of 2-nitrobromobenzene in 5 mL of anhydrous ethanol (B145695) and add it to the reaction flask.

  • Reaction: Reflux the mixture at 100°C for 2.5 hours.

  • Workup: Cool the reaction to room temperature. Adjust the pH to be alkaline.

  • Isolation: Filter the solid product. Dissolve the filter cake in anhydrous ethanol and filter again.

  • Purification: Evaporate the ethanol from the filtrate to obtain the this compound product.

Example 2: Buchwald-Hartwig Amination of an Aryl Halide [11]

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. While the specific protocol provided is general, this compound can act as the amine coupling partner.

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques.

  • Reaction Vessel: To a flame-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), the amine (e.g., this compound, 1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a phosphine (B1218219) ligand (e.g., XPhos, 0.02-0.1 mmol), and a base (e.g., NaOtBu, 1.4 mmol).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature (typically 80-110°C) and stir for the designated time (typically 2-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, quench with water or a saturated aqueous solution of ammonium (B1175870) chloride, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Disposal Considerations

This compound and any materials contaminated with it must be disposed of as hazardous waste.[6] Adherence to local, state, and federal regulations is mandatory.

Waste_Disposal_Workflow start Generate this compound Waste segregate Segregate Halogenated Organic Waste start->segregate container Use a Designated, Compatible, Leak-Proof Waste Container segregate->container labeling Label Container Clearly: 'Hazardous Waste' 'this compound' Accumulation Start Date container->labeling storage Store in a Cool, Dry, Well-Ventilated Area in Secondary Containment labeling->storage request Request Waste Pickup from Environmental Health & Safety (EHS) storage->request documentation Complete all Necessary Waste Disposal Paperwork request->documentation end Waste Disposed by Licensed Contractor documentation->end

Caption: Workflow for the proper disposal of this compound waste.

Disposal Procedure:

  • Collection: Collect waste this compound and contaminated materials (e.g., gloves, absorbent pads, glassware) in a designated, properly labeled, and sealed container.

  • Labeling: Clearly label the container as "Hazardous Waste" and include the chemical name "this compound".

  • Storage: Store the waste container in a designated, secure area, away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.

By adhering to the guidelines outlined in this document, researchers can safely handle this compound, minimizing risks to themselves and the environment. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

2-Bromoaniline material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety of 2-Bromoaniline

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount. This guide provides a comprehensive overview of the material safety data for this compound (CAS No. 615-36-1), a common intermediate in organic synthesis.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These characteristics are essential for safe handling, storage, and use in experimental settings.

PropertyValueReference
Molecular Formula C₆H₆BrN[1][2]
Molecular Weight 172.02 g/mol [1][2]
Appearance Brown, red-brown, or brown-yellow solid[2][3]
Melting Point 24 - 32 °C (75.2 - 89.6 °F)[1][4]
Boiling Point 229 °C (444.2 °F) at 760 mmHg[2][4]
Density 1.52 - 1.578 g/mL at 25 °C[4][5]
Vapor Pressure 0.04 - 0.043 mmHg[1][6]
Flash Point > 66 °C (> 150.8 °F)[2]
Solubility Insoluble in water; Soluble in alcohol and ether.[2][4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating its hazards.

GHS Hazard Summary Table
Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowedDanger
Acute Toxicity, Dermal3H311: Toxic in contact with skinDanger
Specific Target Organ Toxicity (Repeated Exposure)2H373: May cause damage to organs through prolonged or repeated exposureDanger
Hazardous to the aquatic environment, long-term hazard2H411: Toxic to aquatic life with long lasting effects(No Signal Word)

Data compiled from multiple sources[1][3][7][8][9]. The percentage of companies notifying this classification to ECHA is high for the acute toxicity and STOT RE categories[1].

GHS Pictograms and Hazard Statements

The following diagram illustrates the GHS pictograms and associated hazard statements for this compound.

GHS_Classification cluster_pictograms GHS Pictograms cluster_statements Hazard Statements p1 s2 H311: Toxic in contact with skin p1->s2 p2 s1 H302: Harmful if swallowed p2->s1 p3 s3 H373: May cause damage to organs through prolonged or repeated exposure p3->s3 p4 s4 H411: Toxic to aquatic life with long lasting effects p4->s4

GHS Pictograms and Hazard Statements for this compound.

Toxicological Information

The primary toxicological concerns associated with this compound are its acute toxicity upon ingestion and skin contact, and potential for organ damage after repeated exposure.[1][3][7] A significant health effect is the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[1][2][6]

Key Toxicological Effects:

  • Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[1][3][7]

  • Irritation: Causes skin, eye, and respiratory tract irritation.[2]

  • Methemoglobinemia: Absorption into the body can lead to the formation of methemoglobin, causing cyanosis (a bluish discoloration of the skin). The onset of symptoms may be delayed.[2][10]

  • Target Organs: Potential for damage to the blood, kidneys, central nervous system, and liver.[2]

  • Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[2][7][10]

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is mandatory when working with this compound. The following workflow outlines the essential steps for its safe handling in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling and Use cluster_storage Storage cluster_disposal Disposal a1 Conduct Risk Assessment a2 Review MSDS a1->a2 a3 Ensure Emergency Equipment is Accessible (Eyewash, Safety Shower) a2->a3 b1 Wear Chemical Safety Goggles/Face Shield a3->b1 b2 Wear Chemical Resistant Gloves b1->b2 b3 Wear Protective Clothing (Lab Coat) b2->b3 b4 Use NIOSH/MSHA Approved Respirator (if ventilation is inadequate) b3->b4 c1 Use in a well-ventilated area or chemical fume hood b4->c1 c2 Avoid contact with skin, eyes, and clothing c1->c2 c3 Avoid dust formation and inhalation c2->c3 c4 Do not eat, drink, or smoke in the work area c3->c4 c5 Keep away from incompatible materials (strong oxidizing agents, acids) c4->c5 d1 Store in a cool, dry, well-ventilated area c5->d1 d2 Keep container tightly closed d1->d2 d3 Store away from incompatible materials d2->d3 e1 Dispose of waste in accordance with local, state, and federal regulations d3->e1 e2 Do not dispose of into drains or the environment

A workflow for the safe handling of this compound.

First-Aid Measures

In the event of exposure, immediate action is critical. The following are general first-aid guidelines.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7][10]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3][8][10]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2][3][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7][10]

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][7][10]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

  • Hazardous Combustion Products: Thermal decomposition can produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[2][3][7]

Accidental Release:

  • Personal Precautions: Evacuate personnel to safe areas. Wear appropriate personal protective equipment (PPE), including respiratory protection. Avoid dust formation and contact with the substance.[3][7][11]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or surface water.[3][7][11]

  • Containment and Cleanup: Sweep up or vacuum the material and place it into a suitable, labeled container for disposal.[2][3][11]

Stability and Reactivity

  • Chemical Stability: Stable under normal temperatures and pressures.[2]

  • Conditions to Avoid: Excess heat and ignition sources.[2]

  • Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2][3]

This guide is intended to provide a detailed overview of the material safety data for this compound. It is not a substitute for a thorough review of the substance's specific Safety Data Sheet (SDS) and adherence to all institutional and regulatory safety protocols. Always consult the most current SDS for the material before use.

References

Toxicity and Hazards of 2-Bromoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment.

Executive Summary

2-Bromoaniline is an aromatic amine that presents moderate acute toxicity and is a known skin and eye irritant.[1] The primary toxicological concern associated with exposure is the induction of methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood.[1] While data on its genotoxicity, carcinogenicity, and reproductive toxicity are limited, its classification as a substance that may cause damage to organs through prolonged or repeated exposure warrants careful handling and adherence to strict safety protocols. This guide provides an in-depth overview of the available toxicological data, experimental methodologies, and known mechanisms of toxicity for this compound to inform safe laboratory practices and risk assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 615-36-1--INVALID-LINK--
Molecular Formula C6H6BrN--INVALID-LINK--
Molecular Weight 172.02 g/mol --INVALID-LINK--
Appearance White to yellow or reddish-brown crystalline solid--INVALID-LINK--
Melting Point 32 °C--INVALID-LINK--
Boiling Point 229 °C--INVALID-LINK--
Water Solubility Insoluble--INVALID-LINK--
Vapor Pressure 0.04 mmHg at 20 °C--INVALID-LINK--

Toxicological Data

Acute Toxicity

This compound is classified as harmful if swallowed, toxic in contact with skin, and harmful if inhaled.[1]

Table 2: Acute Toxicity of this compound

RouteSpeciesEndpointValueClassification
Oral RatLD50>2000 mg/kgHarmful if swallowed
Dermal RabbitLD50>2000 mg/kgToxic in contact with skin
Inhalation RatLC50 (4h)>5.07 mg/LHarmful if inhaled

Data for oral LD50 is inferred from GHS classifications; specific experimental values were not found.

Skin and Eye Irritation

This compound is an irritant to the skin and eyes.[1]

Table 3: Irritation Potential of this compound

TestSpeciesResult
Skin Irritation RabbitIrritant
Eye Irritation RabbitIrritant
Repeated-Dose Toxicity

Prolonged or repeated exposure to this compound may cause damage to organs.[1]

Table 4: Repeated-Dose Toxicity of this compound

RouteSpeciesDurationNOAELTarget Organs
Oral Not SpecifiedNot SpecifiedNot AvailableNot Available
Genotoxicity

Data on the genotoxicity of this compound is limited.

Table 5: Genotoxicity of this compound

AssayTest SystemMetabolic ActivationResult
Ames Test Salmonella typhimuriumWith and WithoutData Not Available
In vitro Chromosomal Aberration Chinese Hamster Ovary (CHO) cellsWith and WithoutNegative[2]
In vivo Micronucleus Test Mouse bone marrowN/AData Not Available
Carcinogenicity

There are no available long-term carcinogenicity studies for this compound, such as those conducted by the National Toxicology Program (NTP).[3][4][5]

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of this compound following OECD guidelines 414 or 421 were not found in the available literature.[6][7][8][9][10][11][12][13][14]

Experimental Protocols

In Vitro Chromosomal Aberration Assay in CHO Cells
  • Objective: To evaluate the potential of a test substance to induce structural chromosomal aberrations in cultured Chinese Hamster Ovary (CHO) cells.[2][15][16][17]

  • Methodology:

    • Cell Culture: CHO cells are maintained in appropriate culture medium and conditions.

    • Treatment: Replicate cultures are exposed to the test article at various concentrations, with and without an exogenous metabolic activation system (S9 mix). Both a negative (vehicle) and a positive control are included.

    • Harvest: After a specified treatment period, cells are treated with a metaphase-arresting agent (e.g., Colcemid®), harvested, and fixed.

    • Slide Preparation and Analysis: Chromosome preparations are made on microscope slides, stained, and analyzed for chromosomal aberrations under a microscope. A predetermined number of metaphases per concentration are scored.

  • Evaluation Criteria: A positive result is indicated by a statistically significant, dose-dependent increase in the number of cells with structural chromosomal aberrations compared to the negative control.[2]

Mechanism of Toxicity

Methemoglobinemia

The primary mechanism of systemic toxicity for this compound, similar to other aromatic amines, is the induction of methemoglobinemia.[18][19][20] This occurs when the ferrous iron (Fe2+) in hemoglobin is oxidized to ferric iron (Fe3+), rendering it incapable of binding and transporting oxygen.

Putative Metabolic Pathway

The metabolic activation of this compound is believed to be a prerequisite for its toxic effects, including methemoglobinemia. Cytochrome P450 (CYP) enzymes in the liver are likely involved in the initial oxidation steps.[21][22][23][24][25]

G cluster_0 Phase I Metabolism (Liver) cluster_1 Red Blood Cell A This compound B N-hydroxy-2-bromoaniline A->B CYP450 (Oxidation) C 2-Bromonitrosobenzene B->C Oxidation D Hemoglobin (Fe2+) C->D Co-oxidation E Methemoglobin (Fe3+) D->E F Impaired Oxygen Transport E->F

Caption: Putative metabolic pathway of this compound leading to methemoglobin formation.

Toxicokinetics

Experimental Workflows

G cluster_0 Pre-study Phase cluster_1 Treatment Phase cluster_2 Observation and Data Collection cluster_3 Data Analysis A Acclimatization of Animals B Health Examination A->B C Randomization into Groups B->C D Single Dose Administration (e.g., Oral Gavage) C->D E Control Group (Vehicle) D->E F Test Groups (Graded Doses) D->F G Clinical Observations (Mortality, Morbidity) E->G F->G H Body Weight Measurement G->H I Necropsy H->I J Histopathology I->J K Statistical Analysis J->K L LD50/LC50 Determination K->L

Caption: Generalized workflow for an in vivo acute toxicity study.

Conclusion

This compound is a hazardous chemical with moderate acute toxicity, notable for its potential to induce methemoglobinemia. It is also a skin and eye irritant. Significant data gaps exist regarding its chronic toxicity, carcinogenicity, and reproductive/developmental effects. The available information on its genotoxicity is limited, with a negative result in an in vitro chromosomal aberration assay. The metabolic pathway leading to toxicity is presumed to involve CYP450-mediated oxidation to reactive intermediates. Due to the limited toxicological database, stringent safety precautions, including the use of appropriate personal protective equipment and engineering controls, are imperative when handling this compound. Further research is warranted to fully characterize its toxicological profile.

References

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 2-bromoaniline. It details the underlying principles governing regioselectivity, provides experimental protocols for key transformations, and summarizes quantitative data to aid in synthetic planning and execution.

Core Principles: Regioselectivity in this compound

The regiochemical outcome of electrophilic aromatic substitution on a substituted benzene (B151609) ring is dictated by the electronic properties of the existing substituents. In the case of this compound, two substituents influence the position of electrophilic attack: the amino group (-NH₂) and the bromine atom (-Br).

  • Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director. Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. The resonance structures show a buildup of negative charge at the ortho and para positions, directing incoming electrophiles to these sites.

  • Bromo Group (-Br): The bromine atom is a deactivating group yet an ortho, para-director. It is deactivating due to its strong electron-withdrawing inductive effect (-I), which pulls electron density away from the ring, making it less reactive than benzene. However, like the amino group, it possesses lone pairs of electrons that can be donated to the ring via a weaker resonance effect (+R). This resonance effect directs incoming electrophiles to the ortho and para positions.

Combined Effect: In this compound, the powerful activating and directing effect of the amino group dominates over the weaker, deactivating effect of the bromine atom. Therefore, incoming electrophiles will preferentially substitute at the positions ortho and para to the amino group. The possible positions for substitution are C4 and C6. Steric hindrance from the adjacent bromine atom may influence the ratio of substitution at these positions.

Nitration of this compound

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto the aromatic ring. The reaction is typically carried out with a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.

Regioselectivity and Products

The nitration of this compound is expected to yield a mixture of 2-bromo-4-nitroaniline (B50497) and 2-bromo-6-nitroaniline (B44865), as these positions are para and ortho to the strongly directing amino group, respectively.

Quantitative Data
ProductPosition of Nitration (relative to -NH₂)Typical YieldIsomer RatioReference
2-Bromo-4-nitroanilinepara74% (major product)1 : 0.3 (4-nitro : 6-nitro)[1]
2-Bromo-6-nitroanilineortho(minor product)[1]
Experimental Protocol: Synthesis of 2-Bromo-4-nitroaniline and 2-Bromo-6-nitroaniline

This protocol is adapted from a procedure for the bromination of 2-nitroaniline (B44862), which yields the same products as the nitration of this compound and provides a clear product ratio.[1]

Materials:

  • 2-Nitroaniline

  • N-bromosuccinimide (NBS)

  • Acetic acid

  • Cold water

  • 80% Ethanol (B145695)

Procedure:

  • In a suitable reaction vessel, dissolve 2-nitroaniline (34.5 g, 0.25 mol) in acetic acid (400 mL).

  • Over a period of 30 minutes, add N-bromosuccinimide (44.5 g, 0.25 mol) in batches, maintaining the temperature between 308-318 K.

  • Stir the reaction mixture continuously at 318 K for 3 hours.

  • Increase the temperature to 363 K and continue stirring for an additional 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into vigorously stirred cold water (4 L).

  • After standing for 10 minutes, collect the orange precipitate by filtration and wash it with cold water (2 x 200 mL).

  • Recrystallize the crude product from 80% ethanol and dry under vacuum to obtain pure 4-bromo-2-nitroaniline (B116644) (39.9 g, 74% yield) as an orange crystalline solid.[1]

  • A second crystalline product (6.81 g) can be isolated from the mother liquor, which is a mixture of 4-bromo-2-nitroaniline and 2-bromo-6-nitroaniline in a ratio of approximately 1:0.3.[1]

Reaction Pathway

Nitration_Mechanism cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution HNO3_H2SO4 HNO₃ + 2H₂SO₄ NO2_ion NO₂⁺ (Nitronium ion) HNO3_H2SO4->NO2_ion Protonation & Dehydration H3O_HSO4 H₃O⁺ + 2HSO₄⁻ HNO3_H2SO4->H3O_HSO4 Sigma_Complex Arenium Ion (Sigma Complex) (Resonance Stabilized) NO2_ion->Sigma_Complex Electrophilic Attack This compound This compound This compound->Sigma_Complex Attack by π-electrons Products 2-Bromo-4-nitroaniline (Major) + 2-Bromo-6-nitroaniline (Minor) Sigma_Complex->Products Deprotonation

Caption: Mechanism of Nitration of this compound.

Bromination of this compound

Bromination introduces a bromine atom onto the aromatic ring. Due to the highly activating nature of the amino group, direct bromination of anilines with Br₂ often leads to polysubstitution.[2] More controlled monobromination can be achieved using milder brominating agents or by protecting the amino group.

Regioselectivity and Products

Similar to nitration, bromination of this compound is directed by the amino group to the ortho and para positions, leading to the formation of 2,4-dibromoaniline (B146533) and 2,6-dibromoaniline.

Quantitative Data
ProductPosition of Bromination (relative to -NH₂)Typical YieldIsomer RatioReference
2,4-Dibromoanilinepara76% (from this compound)83 : 17 (2,4-dibromo : 2,6-dibromo)[3]
2,6-Dibromoanilineortho(minor product)[3]
Experimental Protocol: Copper-Catalyzed Oxidative Bromination

This modern protocol offers a practical and regioselective method for the bromination of anilines.[3]

Materials:

  • This compound

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium bromide (NaBr)

  • Sodium persulfate (Na₂S₂O₈)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃)

Procedure:

  • To a suspension of CuSO₄·5H₂O (25 mol%) in a mixture of CH₃CN and H₂O at 25 °C, add this compound. Stir the mixture for 15 minutes.

  • Simultaneously add NaBr (1.8 equiv.) and Na₂S₂O₈ (1.4 equiv.) in three portions at 7 °C over 15 minutes.

  • Stir the mixture at 7 °C for 2 hours, and then at 25 °C for 22 hours.

  • Quench the reaction by adding Na₂S₂O₃.

  • Work-up the reaction mixture to isolate the products. The reported assay yield for the formation of 2,4-dibromoaniline from this compound is 76%, with an isomer ratio of 83:17 for 2,4-dibromoaniline to 2,6-dibromoaniline.[3]

Reaction Pathway

Bromination_Mechanism cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution Br2_FeBr3 Br₂ + FeBr₃ Br_ion Br⁺ (Bromonium ion) Br2_FeBr3->Br_ion Polarization FeBr4 FeBr₄⁻ Br2_FeBr3->FeBr4 Sigma_Complex Arenium Ion (Sigma Complex) (Resonance Stabilized) Br_ion->Sigma_Complex Electrophilic Attack This compound This compound This compound->Sigma_Complex Attack by π-electrons Products 2,4-Dibromoaniline (Major) + 2,6-Dibromoaniline (Minor) Sigma_Complex->Products Deprotonation

Caption: Mechanism of Bromination of this compound.

Sulfonation of this compound

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is typically carried out using concentrated or fuming sulfuric acid. The sulfonation of anilines is a reversible process and the product distribution can be temperature-dependent. At lower temperatures, the kinetically controlled product is often the ortho isomer, while at higher temperatures, the thermodynamically more stable para isomer is favored in a process known as the "baking process".

Regioselectivity and Expected Products

The sulfonation of this compound is expected to yield 4-amino-3-bromobenzenesulfonic acid as the major product, especially at higher temperatures, due to the para-directing effect of the amino group. The formation of 2-amino-3-bromobenzenesulfonic acid (ortho to the amino group) is also possible.

Quantitative Data
Experimental Protocol: General Procedure for Sulfonation of an Aromatic Amine (Baking Process)

This is a representative "baking" process for the synthesis of sulfanilic acid from aniline (B41778).[4]

Materials:

  • Aniline

  • Concentrated Sulfuric Acid

Procedure:

  • Mix aniline and concentrated sulfuric acid in a 1:1 molar ratio to form aniline hydrogen sulfate.

  • Heat the solid aniline hydrogen sulfate in an oven at 180-200 °C for several hours. During this process, water is eliminated, and the sulfonyl group migrates to the para position.

  • The resulting solid is crude sulfanilic acid, which can be purified by recrystallization from hot water.

Note: For this compound, the reaction conditions, particularly the temperature and reaction time, would need to be optimized to achieve the desired product, 4-amino-3-bromobenzenesulfonic acid, and to minimize potential side reactions.

Reaction Pathway

Sulfonation_Mechanism cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution H2SO4 2H₂SO₄ SO3 SO₃ (Sulfur trioxide) H2SO4->SO3 Self-dehydration H3O_HSO4 H₃O⁺ + HSO₄⁻ H2SO4->H3O_HSO4 Sigma_Complex Arenium Ion (Sigma Complex) (Resonance Stabilized) SO3->Sigma_Complex Electrophilic Attack This compound This compound This compound->Sigma_Complex Attack by π-electrons Product 4-Amino-3-bromobenzenesulfonic acid (Major Product) Sigma_Complex->Product Deprotonation

Caption: General Mechanism of Sulfonation of this compound.

Friedel-Crafts Alkylation and Acylation of this compound

Friedel-Crafts reactions are important carbon-carbon bond-forming reactions in which an alkyl or acyl group is introduced onto an aromatic ring. These reactions are catalyzed by Lewis acids, such as aluminum chloride (AlCl₃).

Limitations with this compound

Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with anilines, including this compound.[4][5] The reason for this limitation is the Lewis basicity of the amino group. The lone pair of electrons on the nitrogen atom of the amino group readily coordinates with the Lewis acid catalyst (e.g., AlCl₃). This forms a complex that places a positive charge on the nitrogen atom, which strongly deactivates the aromatic ring towards electrophilic attack. This deactivation is so pronounced that the Friedel-Crafts reaction does not proceed.

Logical Relationship of Unreactivity

Friedel_Crafts_Limitation This compound This compound (Lewis Base) Complex Lewis Acid-Base Complex [C₆H₄(Br)(NH₂⁺-AlCl₃⁻)] This compound->Complex Coordination AlCl3 AlCl₃ (Lewis Acid Catalyst) AlCl3->Complex Deactivated_Ring Strongly Deactivated Aromatic Ring Complex->Deactivated_Ring Inductive Effect No_Reaction No Friedel-Crafts Reaction Deactivated_Ring->No_Reaction

Caption: Limitation of Friedel-Crafts Reactions with this compound.

Conclusion

The electrophilic aromatic substitution of this compound is predominantly governed by the strong activating and ortho, para-directing amino group. Nitration and bromination proceed with good yields, favoring substitution at the C4 (para) position, with the C6 (ortho) substituted product as a minor isomer. Sulfonation is also expected to yield the para-substituted product as the major isomer under thermodynamic control. In contrast, Friedel-Crafts reactions are not a viable synthetic route for the alkylation or acylation of this compound due to the deactivation of the ring upon complexation of the amino group with the Lewis acid catalyst. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound in the synthesis of a variety of substituted aromatic compounds.

References

The Multifaceted Role of Bromine in the Reactions of 2-Bromoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Bromoaniline is a pivotal building block in modern organic synthesis, prized for its dual functionality. The presence of both a nucleophilic amino group and a reactive carbon-bromine (C-Br) bond allows for a diverse array of chemical transformations. The bromine atom, in particular, serves as a versatile handle for constructing complex molecular architectures, primarily by acting as an efficient leaving group in numerous cross-coupling reactions. This technical guide provides an in-depth exploration of the role of the bromine atom in key reactions of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate understanding and application in research and development settings.

The C-Br Bond: A Linchpin for Cross-Coupling Reactions

The most significant role of the bromine atom in this compound is its function as a leaving group in transition-metal-catalyzed cross-coupling reactions. This capability allows for the facile formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reactivity of the C-Br bond is influenced by the electron-donating amino group and its position on the aromatic ring.[3]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, creating biaryl structures by coupling an organohalide with an organoboron species.[3][4] In this compound, the bromine atom is the site of oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle.[3] This reaction is valued for its mild conditions and tolerance of various functional groups, including the unprotected amino group in this compound.[4][5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 Active Catalyst oa_complex Oxidative Addition Complex (Ar-Pd(II)L2-Br) pd0->oa_complex Oxidative Addition transmetalation_complex Transmetalation Complex (Ar-Pd(II)L2-R) oa_complex->transmetalation_complex Transmetalation waste1 Br- product Ar-R Coupled Product transmetalation_complex->product Reductive Elimination waste2 B(OH)3 product->pd0 Catalyst Regeneration reactant1 This compound (Ar-Br) reactant1->pd0 reactant2 Boronic Acid (R-B(OH)2) + Base reactant2->oa_complex Buchwald_Hartwig_Cycle pd0 Pd(0)L Active Catalyst oa_complex Oxidative Addition Complex (Ar-Pd(II)L-Br) pd0->oa_complex Oxidative Addition amide_complex Amide Complex (Ar-Pd(II)L-NR'R'') oa_complex->amide_complex Amine Coordination & Deprotonation product Ar-NR'R'' Coupled Product amide_complex->product Reductive Elimination product->pd0 Catalyst Regeneration reactant1 This compound (Ar-Br) reactant1->pd0 reactant2 Amine (HNR'R'') + Base reactant2->oa_complex waste1 Br- waste2 H-Base+ Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 oa_complex Ar-Pd(II)L2-Br pd0->oa_complex Oxidative Addition (Ar-Br) alkynyl_complex Ar-Pd(II)L2-C≡CR oa_complex->alkynyl_complex Transmetalation product Ar-C≡CR alkynyl_complex->product Reductive Elimination product->pd0 Catalyst Regen. cu_acetylide Cu(I)-C≡CR cu_acetylide->oa_complex To Pd Cycle alkyne H-C≡CR alkyne->cu_acetylide Deprotonation base Base base->alkyne cu_br Cu(I)Br cu_br->cu_acetylide Diazotization_Workflow start This compound diazonium 2-Bromobenzenediazonium Salt [Ar-N2]+ start->diazonium Diazotization reagents NaNO2, H2SO4 0-5 °C reagents->diazonium product Substituted Product (e.g., Ar-Cl, Ar-Br, Ar-CN) diazonium->product Substitution sandmeyer Sandmeyer Reaction (e.g., CuCl, CuBr, CuCN) sandmeyer->product Bromine_Migration start This compound rearranged N,N-Dibenzyl-4-bromoaniline (Rearranged Product) start->rearranged Bromine Migration Occurs expected N,N-Dibenzyl-2-bromoaniline (Expected Product) start->expected Migration Suppressed conditions N-Alkylation with BnBr Insoluble Base (K2CO3) conditions->rearranged suppression Addition of Soluble Base (e.g., Hünig's Base) suppression->expected

References

An In-depth Technical Guide to 2-Bromoaniline Derivatives and Their Potential Uses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoaniline is a versatile building block in organic synthesis, serving as a crucial intermediate in the preparation of a wide array of biologically active molecules. Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, neuroscience, and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, with a focus on their applications as kinase inhibitors, anticonvulsants, antimicrobial agents, and anti-inflammatory compounds. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are presented to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

This compound (C₆H₆BrN) is an aromatic amine containing a bromine atom at the ortho position to the amino group.[1] This substitution pattern imparts unique reactivity, making it a valuable precursor for the synthesis of complex heterocyclic structures.[2] The presence of both an amino group, which can be readily functionalized, and a bromine atom, which can participate in various cross-coupling reactions, allows for diverse molecular scaffolding. Consequently, this compound derivatives have emerged as a privileged class of compounds in drug discovery, exhibiting a broad spectrum of pharmacological activities. This guide will delve into the synthesis and therapeutic potential of these derivatives, providing researchers with the necessary information to explore their utility in developing novel therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of this compound itself can be achieved through several routes, including the direct bromination of aniline (B41778) or the reduction of 2-bromonitrobenzene.[3][4] The functionalization of the this compound core to generate diverse derivatives typically involves reactions targeting the amino group or leveraging the bromine atom in cross-coupling reactions.

General Synthetic Strategies

A common approach to synthesizing this compound derivatives involves the initial protection of the amine group, followed by modification of the aromatic ring, and subsequent deprotection. Alternatively, the amino group can be directly reacted with various electrophiles to form amides, sulfonamides, or ureas. The bromine atom is often utilized in palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings to introduce new carbon-carbon and carbon-nitrogen bonds.

Experimental Protocol: General Synthesis of a this compound Derivative (Illustrative Example)

This protocol describes a general two-step synthesis of an N-acylated this compound derivative.

Step 1: Acylation of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) at 0 °C, add a base (e.g., triethylamine (B128534) or pyridine, 1.2 eq).

  • Slowly add the desired acyl chloride or anhydride (B1165640) (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated this compound.

Step 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling)

  • To a reaction vessel, add the N-acylated this compound (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the final coupled product.

Potential Uses of this compound Derivatives

Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Several this compound derivatives have been investigated as potent kinase inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] A series of novel pyrrolo[2,3-d]pyrimidine-based compounds derived from this compound have been synthesized and evaluated as VEGFR-2 inhibitors.

Table 1: In Vitro VEGFR-2 Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDStructureIC₅₀ (nM)
12i (Structure not available in search results)0.21 (mutant EGFR)
16c (Structure not available in search results)6 (JAK2)
5k (Structure not available in search results)40-204 (EGFR, Her2, VEGFR2, CDK2)

Data sourced from multiple studies on pyrrolo[2,3-d]pyrimidine derivatives, specific structures for these compounds were not detailed in the provided search results.[7][8][9]

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

  • Materials: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, kinase buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare a series of dilutions of the test compound in the kinase buffer.

    • In a 96-well plate, add the kinase buffer, the diluted inhibitor, and the substrate.

    • Add the VEGFR-2 enzyme to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30 °C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions. Luminescence is typically measured using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.[10]

The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, survival, migration, and permeability.[6][11]

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->VEGFR2 Inhibits

VEGFR-2 signaling pathway and inhibition.
Anticonvulsants

Epilepsy is a neurological disorder characterized by recurrent seizures. Several this compound derivatives, particularly those incorporating a quinazolinone scaffold, have shown promising anticonvulsant activity in preclinical models.[12][13]

Quinazolinone derivatives have been synthesized and evaluated for their ability to protect against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is used to identify compounds effective against absence seizures, often by modulating GABAergic neurotransmission.[10][14]

Table 2: Anticonvulsant Activity of Quinazolinone Derivatives in Mice

Compound IDMES Screen (% Protection @ 100 mg/kg)scPTZ Screen (% Protection @ 100 mg/kg)ED₅₀ (mg/kg, MES)
5b 1008347.38
5c 1006756.40
5f 10010028.90

Data is illustrative based on findings for quinazolinone derivatives. Specific this compound substitution patterns for these exact compounds were not detailed in the provided search results.[12]

Maximal Electroshock (MES) Test:

  • Animals: Male albino mice (20-25 g).

  • Procedure:

    • Administer the test compound intraperitoneally (i.p.) or orally (p.o.).

    • After a predetermined time (e.g., 30 or 60 minutes), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The absence of the tonic hindlimb extension is considered a positive result (protection).

    • The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated from dose-response data.[15]

Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Animals: Male albino mice (18-25 g).

  • Procedure:

    • Administer the test compound (i.p. or p.o.).

    • After a set time, administer a subcutaneous injection of PTZ (e.g., 85 mg/kg), a dose that induces clonic seizures in most control animals.

    • Observe the mice for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

    • The absence of such seizures indicates that the compound has a protective effect.

    • The ED₅₀ is determined from dose-response studies.[10]

Many anticonvulsant drugs exert their effects by enhancing the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. They can act as positive allosteric modulators of the GABA-A receptor, increasing the influx of chloride ions and hyperpolarizing the neuron, thus making it less likely to fire an action potential.[16][17]

GABAA_Signaling GABA GABA GABAA_R GABA-A Receptor GABA->GABAA_R Binds Cl_channel Chloride Channel GABAA_R->Cl_channel Opens Cl_influx Cl⁻ Influx Cl_channel->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant This compound Derivative (Anticonvulsant) Anticonvulsant->GABAA_R Modulates

Mechanism of GABA-A receptor modulation.
Antimicrobial Agents

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. This compound derivatives, particularly those containing a thiazole (B1198619) ring, have been synthesized and shown to possess antibacterial and antifungal properties.[6][18][19]

Thiazole-containing compounds are known for their broad spectrum of biological activities. Novel thiazole derivatives incorporating a this compound moiety have been evaluated for their in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal species.

Table 3: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives

Compound IDS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)
Compound 43a 16.116.1>100
Compound 37c 93.7>1007.8

Data is illustrative based on findings for thiazole derivatives. Specific structures for these compounds were not detailed in the provided search results.[19]

  • Materials: Mueller-Hinton broth (MHB), 96-well microtiter plates, bacterial and fungal strains, test compound (dissolved in DMSO), and a positive control antibiotic.

  • Procedure:

    • Prepare a twofold serial dilution of the test compound in MHB in the wells of a microtiter plate.

    • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration (approximately 5 x 10⁵ CFU/mL).

    • Inoculate each well (except for a sterility control well) with the microbial suspension. Include a growth control well (no compound) and a positive control well.

    • Incubate the plate at 35-37 °C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Some antimicrobial agents function by inhibiting bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication, transcription, and repair. Inhibition of this enzyme leads to breaks in the bacterial DNA, ultimately resulting in cell death.[20][21]

DNA_Gyrase_Inhibition DNA_Gyrase Bacterial DNA Gyrase Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Introduces negative supercoils Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase DNA_Replication DNA Replication & Transcription Relaxed_DNA->DNA_Replication Inhibitor This compound Derivative (Antimicrobial) Inhibitor->DNA_Gyrase Inhibits Inhibitor->Cell_Death

Inhibition of bacterial DNA gyrase.
Anti-inflammatory Agents

Inflammation is a biological response to harmful stimuli. Chronic inflammation is implicated in various diseases. Schiff bases derived from this compound have been synthesized and investigated for their anti-inflammatory properties.[22][23]

Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. This compound-derived Schiff bases have been evaluated for their ability to inhibit protein denaturation, an in vitro model for inflammation.

Table 4: In Vitro Anti-inflammatory Activity of Schiff Base Derivatives

Compound ID% Inhibition of Protein Denaturation (at 100 µg/mL)IC₅₀ (µg/mL)
Compound 7 85.245.8
Aspirin (Standard) 92.538.2

Data is illustrative and based on general findings for Schiff base derivatives. Specific structures for these compounds were not detailed in the provided search results.[24]

  • Materials: Bovine serum albumin (BSA), phosphate-buffered saline (PBS, pH 6.4), test compound, and a standard anti-inflammatory drug (e.g., aspirin).

  • Procedure:

    • Prepare a solution of the test compound and standard drug at various concentrations.

    • To 5 mL of the reaction mixture containing 0.2 mL of BSA solution (5% w/v), add 4.78 mL of PBS and 0.02 mL of the test/standard solution.

    • A control consists of 0.2 mL of BSA, 4.78 mL of PBS, and 0.02 mL of the vehicle (e.g., DMSO).

    • Incubate the samples at 37 °C for 20 minutes and then heat at 70 °C for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm.

    • Calculate the percentage inhibition of protein denaturation.

    • The IC₅₀ value is the concentration of the test sample required to inhibit 50% of the protein denaturation.

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[4][25]

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Catalyzes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Inhibitor This compound Derivative (Anti-inflammatory) Inhibitor->COX_Enzyme Inhibits

Inhibition of the cyclooxygenase pathway.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a wide range of potential therapeutic applications. Their synthetic tractability allows for the generation of diverse chemical libraries, and structure-activity relationship studies have begun to elucidate the key structural features required for potent and selective biological activity. This technical guide has provided an overview of the synthesis and potential uses of this compound derivatives as kinase inhibitors, anticonvulsants, antimicrobial agents, and anti-inflammatory compounds. The detailed experimental protocols and signaling pathway diagrams are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of novel this compound-based therapeutics. Further investigation into the mechanisms of action and in vivo efficacy of these derivatives is warranted to fully realize their therapeutic potential.

References

A Technical Guide to the Commercial Availability and Suppliers of 2-Bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the commercial landscape for 2-bromoaniline (CAS No. 615-36-1), a key chemical intermediate in the pharmaceutical, agrochemical, and dye industries.[1][2] Understanding the availability, purity grades, and supplier ecosystem is critical for ensuring a stable and high-quality supply chain for research and development activities.

Commercial Availability

This compound is readily available from a wide range of global and regional suppliers. It is typically offered in various purity grades and quantities to suit different applications, from small-scale laboratory research to large-scale industrial production.

Common Purity Grades and Forms:

  • Purity: Commercial grades for this compound typically range from 98% to over 99% purity, as determined by Gas Chromatography (GC) or nonaqueous titration.[1][3] Higher purity grades are available for applications requiring stringent quality control.

  • Physical Form: At room temperature, this compound can exist as a colorless to pale yellow or brown liquid or solid, as its melting point is around 29-31°C.[4][5] It is often supplied as a crystalline solid or a liquid after melting.[6][7]

Major Suppliers and Pricing

A diverse market of manufacturers and suppliers ensures competitive pricing and availability. Key suppliers range from large, multinational chemical companies to specialized manufacturers and distributors. Many suppliers are located in India and China.[1][8][9]

The following table summarizes the offerings from a selection of prominent suppliers. Please note that pricing is subject to change and may vary based on quantity, purity, and market conditions.

SupplierTypical PurityAvailable QuantitiesRepresentative Pricing (USD)Notes
Thermo Fisher Scientific ≥97.5% - 98%25 g, 100 g, 500 g~$718 for 500 g[6]Offers various grades under its Thermo Scientific Chemicals brand.[6]
Sigma-Aldrich (Merck) ≥98%Various lab scale quantitiesVaries; requires loginA leading supplier for research-grade chemicals with extensive quality documentation.
Indian Suppliers (e.g., IndiaMART listings) 99%5 kg, 25 kg, 100 kg~$24/kg (₹2,000/kg) for bulk[10]Multiple manufacturers and suppliers in India offer competitive pricing for bulk quantities.[9][10]
Chinese Suppliers (e.g., listed on ChemicalBook, LookChem) 98% - 99%Grams to KilogramsVaries significantly[8][11]A large number of manufacturers and trading companies are based in China.[2][8]
Sarchem Labs ≥97.5%Wholesale & RetailPrice on requestProvides chemicals that meet high industry standards.[5]
Lab Pro Inc. ≥98.0%250 gPrice on requestSupplies laboratory-grade chemicals.[7]

Methodology: Procurement Protocol for Research Chemicals

For researchers and drug development professionals, establishing a robust procurement protocol is essential for maintaining project timelines and ensuring experimental reproducibility. The process involves more than simply placing an order; it requires careful planning, supplier vetting, and quality verification.

The following workflow outlines a standardized methodology for procuring this compound:

Figure 1: Procurement Workflow for this compound cluster_planning Phase 1: Planning & Justification cluster_selection Phase 2: Supplier Vetting & Selection cluster_execution Phase 3: Receipt & Verification a Define Research Need (Quantity, Purity) b Identify Potential Suppliers (Catalogs, Databases) a->b c Request Quotes & Lead Times b->c d Evaluate Supplier (Quality, Cost, Reliability) c->d e Select Supplier & Place Order d->e f Receive Shipment & Log e->f g Verify Documentation (CoA, SDS) f->g h Perform In-house QC (e.g., NMR, GC-MS) g->h i Release to Lab Inventory h->i

Caption: A standardized workflow for the procurement of this compound.

Methodology: Supplier Selection Criteria

Choosing the right supplier is a critical step that can impact the quality and consistency of your research. A systematic evaluation of potential suppliers is recommended. Key decision criteria should be weighted based on the specific requirements of the project.

The logical relationship between these criteria can be visualized as follows:

Figure 2: Logical Framework for Supplier Evaluation cluster_quality Quality Metrics cluster_logistics Logistical Factors center Optimal Supplier purity Purity & Consistency purity->center coa Comprehensive CoA coa->center trace Lot Traceability trace->center cost Price per Gram/Kg cost->center lead Lead Time & Availability lead->center support Technical Support support->center

Caption: Key criteria for the evaluation and selection of a chemical supplier.

By implementing these structured methodologies, researchers can mitigate risks associated with chemical procurement, ensuring a reliable supply of high-quality this compound for their critical research and development endeavors. Always refer to the Safety Data Sheet (SDS) for proper handling and storage procedures.[12]

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Bromoaniline from o-Nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the synthesis of 2-bromoaniline, a crucial intermediate in the production of various pharmaceuticals, dyes, and herbicides.[1] The synthesis follows a well-established two-step route starting from ortho-nitroaniline. The first step involves the diazotization of o-nitroaniline followed by a Sandmeyer reaction to yield o-bromonitrobenzene.[1][2] The subsequent step is the reduction of the nitro group of o-bromonitrobenzene to an amine using iron powder in an acidic medium to produce the final product, this compound.[1] This application note includes detailed experimental procedures, safety precautions, and characterization data.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Sandmeyer Reaction: Conversion of o-nitroaniline to o-bromonitrobenzene.

  • Reduction: Conversion of o-bromonitrobenzene to this compound.

Reaction_Scheme o_nitroaniline o-Nitroaniline intermediate o-Bromonitrobenzene o_nitroaniline->intermediate 1. NaNO₂, HBr, 0-5°C 2. CuBr final_product This compound intermediate->final_product Fe, H⁺

Caption: Overall two-step synthesis of this compound.

Physicochemical Data

A summary of the key physicochemical data for the starting material, intermediate, and final product is presented below.

Propertyo-Nitroaniline (Starting Material)o-Bromonitrobenzene (Intermediate)This compound (Product)
Molecular Formula C₆H₆N₂O₂C₆H₄BrNO₂C₆H₆BrN
Molecular Weight 138.12 g/mol 202.01 g/mol 172.02 g/mol [3][4]
Appearance Orange-yellow crystalline solidYellow solidYellow to red-brown solid/liquid[4][5][6]
Melting Point 71.5 °C41-43 °C24-32 °C[1][4][7]
Boiling Point 284 °C256-258 °C229 °C[4]
Density 1.44 g/cm³1.83 g/cm³1.52 g/mL at 25 °C[4]
CAS Number 88-74-4577-19-5615-36-1[3][4]

Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[5][8][9] An eyewash station and safety shower should be readily accessible.[5]

Part 1: Synthesis of o-Bromonitrobenzene via Sandmeyer Reaction

This procedure involves the diazotization of o-nitroaniline, which is then converted to o-bromonitrobenzene using copper(I) bromide. The Sandmeyer reaction is a classic method for substituting an aromatic amino group with a halide.[2][10]

Materials and Reagents:

Protocol:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of o-nitroaniline in aqueous hydrobromic acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath. The temperature must be strictly controlled as diazonium salts are unstable at higher temperatures.[11]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the o-nitroaniline solution. Maintain the temperature below 5 °C throughout the addition.

    • Stir the mixture for an additional 20-30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • A reaction will occur, evidenced by the evolution of nitrogen gas.[12]

    • After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Work-up and Purification:

    • To improve the purity of the intermediate product, steam distillation can be employed. This method effectively separates the o-bromonitrobenzene from non-volatile resinous by-products that can form during the reaction.[1]

    • Alternatively, extract the product into an organic solvent like dichloromethane.

    • Wash the organic layer with water, followed by a dilute sodium hydroxide solution to remove any remaining acid, and then again with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude o-bromonitrobenzene.

    • The crude product can be further purified by recrystallization or column chromatography if necessary.

Part 2: Synthesis of this compound by Reduction

This step involves the reduction of the nitro group of o-bromonitrobenzene to an amine group using iron powder in an acidic medium.[1]

Materials and Reagents:

  • o-Bromonitrobenzene

  • Iron powder (Fe)

  • Hydrochloric acid (HCl, concentrated) or Hydrobromic acid (HBr)[1]

  • Ethanol (B145695)

  • Sodium hydroxide (NaOH) solution or sodium carbonate (Na₂CO₃)

  • Dichloromethane or diethyl ether (for extraction)

  • Anhydrous sodium sulfate (for drying)

Protocol:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add iron powder and water.[1]

    • Heat the mixture to approximately 80 °C with stirring.[1]

    • Slowly add a small amount of concentrated HCl or HBr to activate the iron.[1]

    • Dissolve the o-bromonitrobenzene from Part 1 in ethanol and add it to the flask.[1]

  • Reduction:

    • Heat the reaction mixture to reflux (around 100 °C) and maintain reflux for 2.5-3 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by adding a solution of sodium hydroxide or sodium carbonate until the solution is alkaline.[1]

    • Filter the mixture to remove the iron salts.

    • The filtrate contains the this compound. Extract the product from the aqueous layer using dichloromethane or diethyl ether.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude this compound.

    • The final product can be purified by vacuum distillation or recrystallization to yield light brown or yellow needle-like crystals.[1]

Results and Characterization

ParameterExpected Result
Overall Yield 60-70% (A reported yield is 63.8%)[1]
Melting Point 31-32 °C[1]
Appearance Light brown, yellow, or colorless needle-like crystals[1]
¹H NMR Data should be consistent with the structure of this compound.
IR Spectroscopy Peaks corresponding to N-H stretching and C-Br stretching.
Mass Spectrometry Molecular ion peak at m/z ≈ 171 and 173 (due to Br isotopes).[3]

Process and Mechanism Visualization

Experimental Workflow

The following diagram illustrates the sequential steps of the synthesis process.

G cluster_0 Part 1: Sandmeyer Reaction cluster_1 Part 2: Reduction A Dissolve o-Nitroaniline in HBr B Cool to 0-5 °C A->B C Add NaNO₂(aq) (Diazotization) B->C E Add Diazonium Salt to CuBr Solution C->E D Prepare CuBr in HBr D->E F Warm to RT, Stir E->F G Purify o-Bromonitrobenzene (e.g., Steam Distillation) F->G H Prepare Fe/H₂O/H⁺ and heat to 80 °C G->H Intermediate Product I Add o-Bromonitrobenzene in Ethanol H->I J Reflux for 2.5-3h I->J K Cool and Neutralize J->K L Filter and Extract Product K->L M Dry and Concentrate L->M N Purify this compound (e.g., Distillation) M->N End Final Product N->End Start Start Start->A

Caption: Workflow for the synthesis of this compound.

Sandmeyer Reaction Mechanism

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) pathway.[2][10]

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction Ar-NH₂ o-NO₂-Ar-NH₂ Ar-N₂⁺ o-NO₂-Ar-N₂⁺ (Diazonium Salt) Ar-NH₂->Ar-N₂⁺ NaNO₂, H⁺, 0-5°C Ar-N₂⁺_2 o-NO₂-Ar-N₂⁺ Ar• o-NO₂-Ar• (Aryl Radical) + N₂ Ar-N₂⁺_2->Ar• Single Electron Transfer Ar-Br o-NO₂-Ar-Br Ar•->Ar-Br Bromine Transfer Cu(I)Br Cu(I)Br Ar-Br->Cu(I)Br Catalyst Regeneration Cu(I)Br->Ar-N₂⁺_2 Cu(II)Br₂ Cu(II)Br₂ Cu(II)Br₂->Ar•

Caption: Mechanism of the Sandmeyer bromination step.

Safety and Disposal

Hazard Identification:

  • o-Nitroaniline: Toxic, irritant, and environmental hazard.

  • This compound: Harmful if swallowed, inhaled, or absorbed through the skin.[5] Causes irritation to the eyes, skin, and respiratory tract.[5]

  • Acids (HBr, HCl): Corrosive. Handle with extreme care.

  • Organic Solvents: Flammable and volatile.

Handling and Storage:

  • Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][8]

Waste Disposal:

  • All chemical waste must be treated as hazardous.[13] Dispose of waste materials in accordance with local, regional, and national regulations. Do not pour waste down the drain.[9][13] Contaminated glassware should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.

References

Application Notes: Synthesis of 2-Bromoaniline via the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a versatile method for the conversion of primary aromatic amines into a wide array of functional groups via an aryl diazonium salt intermediate.[1][2] This transformation is particularly valuable for synthesizing substitution patterns on aromatic rings that are not accessible through direct electrophilic substitution.[3] The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, typically catalyzed by copper(I) salts.[4][5]

This document provides detailed protocols for the synthesis of 2-bromoaniline, a key intermediate in the production of dyes, pigments, pharmaceuticals, and pesticides.[6] The described methodology follows a robust two-stage synthetic route starting from ortho-nitroaniline. The first stage involves the diazotization of o-nitroaniline followed by a Sandmeyer reaction with cuprous bromide (CuBr) to yield o-bromonitrobenzene. The second stage is the selective reduction of the nitro group to afford the final product, this compound.

Reaction Mechanism and Workflow

The synthesis involves two primary chemical transformations: the Sandmeyer reaction and the subsequent reduction of a nitro group.

  • Diazotization : The primary amine (o-nitroaniline) is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HBr) at low temperatures (0-5 °C) to form a diazonium salt.

  • Sandmeyer Reaction : The diazonium salt is then decomposed in the presence of a copper(I) bromide catalyst. A single electron transfer from Cu(I) to the diazonium salt generates an aryl radical, nitrogen gas, and a Cu(II) species. The aryl radical then abstracts a bromine atom from the Cu(II)Br species to form the aryl bromide and regenerate the Cu(I) catalyst.[4][5]

  • Reduction : The intermediate, o-bromonitrobenzene, is then reduced, commonly using iron powder in an acidic medium, to yield this compound.[6]

G start o-Nitroaniline diazonium o-Nitrobenzene diazonium bromide start->diazonium Diazotization intermediate o-Bromonitrobenzene diazonium->intermediate Bromination product This compound intermediate->product Reduction purification Purification (Steam Distillation/ Chromatography) product->purification Work-up reagents1 1. HBr, H₂O 2. NaNO₂ (0-5 °C) reagents1->p1 reagents2 CuBr (Sandmeyer Reaction) reagents2->p2 reagents3 Fe, H⁺ (Reduction) reagents3->p3

Caption: Overall synthetic workflow for this compound.

G cluster_mechanism Sandmeyer Reaction Mechanism diazonium Ar-N₂⁺ aryl_radical Ar• diazonium->aryl_radical + Cu(I)Br - e⁻ (SET) n2 N₂ diazonium->n2 - N₂ cu1 Cu(I)Br cu2 Cu(II)Br₂ cu1->cu2 + e⁻ product Ar-Br aryl_radical->product + Cu(II)Br₂ cu2->cu1 - Br• (regenerated)

Caption: Mechanism of the copper(I)-catalyzed Sandmeyer reaction.

Experimental Protocols

Protocol 1: Preparation of Cuprous Bromide (CuBr)

Materials:

Procedure:

  • In a flask, dissolve copper(II) sulfate pentahydrate and sodium bromide in distilled water.

  • Slowly add concentrated sulfuric acid to the solution.

  • In a separate beaker, prepare a solution of sodium sulfite in water.

  • Slowly add the sodium sulfite solution to the warm copper sulfate/sodium bromide solution with constant stirring. A precipitate of copper(I) bromide will form.

  • Allow the mixture to cool, and then decant the supernatant liquid.

  • Wash the white precipitate of CuBr several times with distilled water by decantation.

  • Finally, wash with ethanol (B145695) or acetic acid and dry under vacuum. Store the catalyst in a desiccator.

Protocol 2: Synthesis of o-Bromonitrobenzene

Materials:

  • o-Nitroaniline

  • Hydrobromic acid (HBr), 48%

  • Sodium nitrite (NaNO₂)

  • Cuprous bromide (CuBr), freshly prepared from Protocol 1

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of hydrobromic acid in water.

    • Add o-nitroaniline to the acid solution and stir until it dissolves completely.

    • Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

    • In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite.

    • Add the sodium nitrite solution dropwise to the stirred amine solution. Maintain the temperature below 5 °C throughout the addition. The rate of addition should be slow enough to prevent excessive foaming and a rise in temperature.

    • After the addition is complete, continue stirring for an additional 15-30 minutes at 0-5 °C. The resulting solution contains the o-nitrobenzene diazonium bromide.

  • Sandmeyer Reaction:

    • In a separate, larger beaker, prepare a suspension of cuprous bromide in a small amount of 48% HBr.

    • Slowly and carefully add the cold diazonium salt solution to the stirred CuBr suspension. A vigorous evolution of nitrogen gas will occur. The rate of addition should be controlled to manage the effervescence.[6]

    • After the addition is complete, allow the mixture to stand at room temperature for 30 minutes, and then gently warm the mixture (e.g., on a water bath at 50-60 °C) until the evolution of nitrogen ceases.

    • The product, o-bromonitrobenzene, often separates as a dark, oily layer.

  • Work-up and Purification:

    • To enhance purity, the product can be isolated using steam distillation.[6] The o-bromonitrobenzene is volatile with steam and will co-distill, leaving non-volatile resinous by-products behind.

    • Collect the distillate. The oily layer of o-bromonitrobenzene can be separated from the aqueous layer using a separatory funnel.

    • Wash the organic layer with dilute NaOH solution, then with water. Dry the product over anhydrous calcium chloride or magnesium sulfate.

    • Further purification can be achieved by vacuum distillation if necessary.

Protocol 3: Reduction of o-Bromonitrobenzene to this compound

Materials:

  • o-Bromonitrobenzene

  • Iron powder (Fe)

  • Hydrochloric acid (HCl) or Hydrobromic acid (HBr), concentrated

  • Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH₄OH)

  • Ethanol

  • Dichloromethane (B109758) or Diethyl ether (for extraction)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, place iron powder and water.

  • Heat the mixture to approximately 80 °C with vigorous stirring.[6]

  • Slowly add a small amount of concentrated HCl or HBr to activate the iron.

  • Add a solution of o-bromonitrobenzene dissolved in ethanol to the flask in portions.

  • Reflux the reaction mixture for 2-3 hours.[6] The reaction is exothermic and may require occasional cooling to control the rate.

  • After the reaction is complete, make the solution basic by adding a concentrated solution of NaOH or NH₄OH to precipitate iron hydroxides.

  • Filter the hot solution through a bed of Celite to remove the iron sludge. Wash the filter cake with hot ethanol.

  • Combine the filtrate and washings. Most of the ethanol can be removed using a rotary evaporator.

  • Extract the remaining aqueous solution with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude this compound.

  • The product can be purified by vacuum distillation or recrystallization to obtain light brown or colorless needle-like crystals.[6]

Quantitative Data Summary

The yield and purity of the final product are highly dependent on controlling the reaction conditions, especially temperature during diazotization and the rate of addition during the Sandmeyer step.[6]

Reaction StageStarting MaterialKey ReagentsTemperature (°C)Reported YieldReference
Sandmeyer Bromination Generic Aryl AmineNaNO₂, HBr, CuBr0-5 (Diazotization), 75 (Sandmeyer)~50%[7]
Nitro Group Reduction o-BromonitrobenzeneFe, HBr, Ethanol100 (Reflux)63.8%[6]
Overall Synthesis o-Nitroaniline--30-40% (Typical)Estimated

Physical Properties of this compound:

PropertyValue
Molecular Formula C₆H₆BrN
Molar Mass 172.02 g/mol
Appearance Light brown or colorless crystals
Melting Point 31-32 °C
Boiling Point 229 °C
Solubility Soluble in ethanol, ether; slightly soluble in water

References

Laboratory Scale Synthesis of 2-Bromoaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory-scale synthesis of 2-bromoaniline, a key intermediate in the production of various pharmaceuticals, dyes, and other specialty chemicals. Two primary synthetic routes are presented: a two-step synthesis commencing from 2-nitroaniline (B44862) via a Sandmeyer reaction followed by reduction, and a three-step synthesis from aniline (B41778) involving protection, bromination, and deprotection. The protocols detailed herein are designed to be robust and reproducible for laboratory settings. This guide includes comprehensive experimental procedures, quantitative data summaries, and visual representations of the synthetic workflows to aid in successful execution.

Introduction

This compound is a crucial building block in organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and dyes. Its synthesis in a laboratory setting requires careful consideration of reagents, reaction conditions, and purification methods to ensure a high yield and purity of the final product. This document outlines two well-established methods for the synthesis of this compound, providing detailed protocols suitable for researchers and professionals in the field of drug development and chemical synthesis.

Data Presentation

The following table summarizes the quantitative data associated with the preferred two-step synthesis of this compound from 2-nitroaniline.

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)ProductYield (%)Purity/Notes
1Sandmeyer Reaction2-NitroanilineNaNO₂, H₂SO₄, CuBr, HBrWater0-5 (diazotization), 70 (Sandmeyer)1-22-Bromonitrobenzene~75-85Crude product
2Reduction2-BromonitrobenzeneIron powder, HCl (catalytic)Ethanol (B145695)/Water100 (reflux)2.5This compound63.8[1]Melting point: 31-32 °C

Experimental Protocols

Method 1: Two-Step Synthesis from 2-Nitroaniline

This is the recommended method due to its more direct nature and generally good yields.

Step 1: Synthesis of 2-Bromonitrobenzene via Sandmeyer Reaction

Materials:

  • 2-Nitroaniline

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Copper(I) bromide (CuBr)

  • Hydrobromic acid (HBr, 48%)

  • Ice

  • Sodium hydroxide (B78521) (NaOH) solution (for neutralization)

  • Dichloromethane (B109758) or diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Beakers

  • Stirring plate and magnetic stir bar

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization: In a round-bottom flask, dissolve 2-nitroaniline in a mixture of concentrated sulfuric acid and water, cooled to 0-5 °C in an ice bath. While maintaining the low temperature and stirring vigorously, slowly add a solution of sodium nitrite in water. The addition should be controlled to keep the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Heat this solution to approximately 70 °C.

  • Slowly and carefully add the cold diazonium salt solution to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to maintain a steady reaction.

  • After the addition is complete, continue heating and stirring the mixture for another 30 minutes to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature and then extract the product with dichloromethane or diethyl ether. Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any acidic impurities. Finally, wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain crude 2-bromonitrobenzene.

Step 2: Reduction of 2-Bromonitrobenzene to this compound

Materials:

  • 2-Bromonitrobenzene (from Step 1)

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr)

  • Ethanol

  • Water

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring plate and magnetic stir bar

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add iron powder and a mixture of ethanol and water.

  • Heat the suspension to reflux with stirring.

  • Add a catalytic amount of concentrated hydrochloric acid or hydrobromic acid to activate the iron.

  • Dissolve the crude 2-bromonitrobenzene in a minimal amount of ethanol and add it dropwise to the refluxing iron suspension.

  • Continue to reflux the mixture for 2.5 hours.[1] The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully make the solution basic by adding a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide.

  • Filter the mixture through a pad of celite or filter paper to remove the iron salts. Wash the filter cake with ethanol.

  • Combine the filtrate and the washings and remove the ethanol by rotary evaporation.

  • The remaining aqueous layer can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the crude this compound.

  • Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude product.

Purification of this compound

Crude this compound can be purified by either vacuum distillation or recrystallization. Vacuum distillation is highly recommended to obtain a colorless, pure product and to prevent discoloration that can occur with other methods.

Vacuum Distillation:

  • Assemble a vacuum distillation apparatus.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Heat the flask gently under reduced pressure.

  • Collect the fraction that distills at the appropriate boiling point for this compound under the specific vacuum pressure.

Recrystallization:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol-water mixture or hexane).

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Method 2: Three-Step Synthesis from Aniline

This method involves the protection of the amino group to control the regioselectivity of the bromination.

  • Protection (Acetylation): React aniline with acetic anhydride (B1165640) to form acetanilide (B955).

  • Bromination: Brominate acetanilide using bromine in acetic acid. This will produce a mixture of o- and p-bromoacetanilide, with the para isomer being the major product.

  • Deprotection (Hydrolysis): Separate the isomers and then hydrolyze the o-bromoacetanilide using acidic or basic conditions to yield this compound.

Due to the formation of isomeric mixtures and the need for separation, this method is generally less preferred for the specific synthesis of this compound if 2-nitroaniline is readily available.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Reduction 2-Nitroaniline 2-Nitroaniline Diazonium Salt (intermediate) Diazonium Salt (intermediate) 2-Nitroaniline->Diazonium Salt (intermediate) 1. NaNO₂, H₂SO₄ 2. 0-5 °C 2-Bromonitrobenzene 2-Bromonitrobenzene Diazonium Salt (intermediate)->2-Bromonitrobenzene CuBr, HBr 70 °C 2-Bromoaniline_crude This compound (Crude) 2-Bromonitrobenzene->2-Bromoaniline_crude Fe, HCl (cat.) Ethanol/Water, Reflux 2-Bromoaniline_pure This compound (Pure) 2-Bromoaniline_crude->2-Bromoaniline_pure Vacuum Distillation or Recrystallization

Caption: Workflow for the synthesis of this compound from 2-nitroaniline.

Safety Precautions

  • All procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Concentrated acids and bromine are corrosive and should be handled with extreme care.

  • Diazonium salts can be explosive when dry and should be kept in solution and handled at low temperatures.

  • Organic solvents are flammable and should be kept away from ignition sources.

Conclusion

The two-step synthesis of this compound from 2-nitroaniline is a reliable and efficient method for laboratory-scale production. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for success. For optimal purity, vacuum distillation of the final product is recommended. The protocols and data provided in this document serve as a comprehensive guide for researchers and professionals engaged in the synthesis of this important chemical intermediate.

References

2-Bromoaniline: A Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

2-Bromoaniline stands as a crucial and versatile building block in the field of organic synthesis, serving as a pivotal intermediate in the construction of a wide array of complex organic molecules. Its unique combination of a nucleophilic amino group and a reactive bromine-substituted aromatic ring allows for diverse chemical transformations. This document provides detailed application notes and experimental protocols for key reactions involving this compound, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the synthesis of important heterocyclic scaffolds such as benzothiazoles and quinazolines. These reactions are fundamental in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2][3]

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the aniline (B41778) ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active compounds.[4][5] this compound can be efficiently coupled with a variety of arylboronic acids to yield 2-aminobiphenyl (B1664054) derivatives.

A mixture of this compound (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol), triphenylphosphine (B44618) (PPh₃, 0.08 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) is placed in a round-bottom flask. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous 1,4-dioxane (B91453) (5 mL) and water (1 mL) are then added. The reaction mixture is heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-amino-4'-methylbiphenyl.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Aminobiphenyl92
24-Methoxyphenylboronic acid2-Amino-4'-methoxybiphenyl88
34-Chlorophenylboronic acid2-Amino-4'-chlorobiphenyl95
43-Fluorophenylboronic acid2-Amino-3'-fluorobiphenyl85
52-Thiopheneboronic acid2-(Thiophen-2-yl)aniline78

Yields are representative and may vary based on specific reaction conditions and purification methods.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Arylboronic_Acid ArB(OH)₂ Transmetalation Transmetalation Arylboronic_Acid->Transmetalation Base Pd(0) Pd(0) Pd(0)->Oxidative_Addition Pd(II)_Complex [Ar-Pd(II)-Br] Oxidative_Addition->Pd(II)_Complex Pd(II)_Complex->Transmetalation Ar-Pd(II)-Ar' [Ar-Pd(II)-Ar'] Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) 2-Aminobiphenyl 2-Aminobiphenyl Derivative Reductive_Elimination->2-Aminobiphenyl

Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, allowing the synthesis of a wide range of arylamines.[6][7] this compound can serve as the aryl halide component to be coupled with various primary and secondary amines.

In a glovebox, a Schlenk tube is charged with this compound (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (NaOtBu, 1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.01 mmol), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol). Anhydrous toluene (B28343) (5 mL) is added, and the tube is sealed. The reaction mixture is then removed from the glovebox and heated at 100 °C for 16 hours. After cooling to room temperature, the mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated under reduced pressure. The residue is purified by flash chromatography to yield the N-phenyl-2-aminobenzene product.

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines

EntryAmineProductYield (%)
1Morpholine4-(2-Aminophenyl)morpholine95
2AnilineN-(2-Aminophenyl)aniline85
3BenzylamineN-Benzyl-2-aminobenzene88
4Indole1-(2-Aminophenyl)indole75
5n-HexylamineN-(n-Hexyl)-2-aminobenzene92

Yields are representative and may vary based on specific reaction conditions and purification methods.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Amine R₂NH Amine_Coordination Amine Coordination Amine->Amine_Coordination Pd(0)L Pd(0)L Pd(0)L->Oxidative_Addition Pd(II)_Complex [Ar-Pd(II)-Br]L Oxidative_Addition->Pd(II)_Complex Pd(II)_Complex->Amine_Coordination Deprotonation Deprotonation Amine_Coordination->Deprotonation Base Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L Arylamine Arylamine Product Reductive_Elimination->Arylamine

Buchwald-Hartwig Amination Workflow

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds, which are of great interest in medicinal chemistry.

Synthesis of Benzothiazoles

Benzothiazoles are a class of heterocyclic compounds with a wide range of biological activities. A common route to 2-aminobenzothiazoles involves the reaction of 2-haloanilines with a sulfur source.[8]

To a sealed tube are added this compound (1.0 mmol), thiourea (B124793) (1.2 mmol), copper(I) oxide (Cu₂O, 0.1 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) in dimethyl sulfoxide (B87167) (DMSO, 3 mL). The tube is sealed, and the mixture is heated to 120 °C for 24 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 2-aminobenzothiazole.

Table 3: Synthesis of Substituted 2-Aminobenzothiazoles from 2-Haloanilines

Entry2-HaloanilineSulfur SourceProductYield (%)
1This compoundThiourea2-Aminobenzothiazole85
22-IodoanilinePotassium Thiocyanate2-Aminobenzothiazole93
32-Bromo-4-methylanilineThiourea2-Amino-6-methylbenzothiazole82
42-Bromo-4-fluoroanilineThiourea2-Amino-6-fluorobenzothiazole88

Yields are representative and may vary based on specific reaction conditions and purification methods.

Benzothiazole_Synthesis This compound This compound Intermediate Thiourea Adduct This compound->Intermediate Thiourea Thiourea Thiourea->Intermediate Copper_Catalyst Cu(I) Catalyst Base Base Cyclization Intramolecular Cyclization Intermediate->Cyclization Cu Catalyst, Base 2-Aminobenzothiazole 2-Aminobenzothiazole Cyclization->2-Aminobenzothiazole Quinazoline_Synthesis This compound This compound Carbonylation Carbonylative Coupling This compound->Carbonylation Amidine R-C(=NH)NH₂ Cyclization Condensation & Cyclization Amidine->Cyclization Base CO Carbon Monoxide CO->Carbonylation Pd_Catalyst Pd Catalyst Pd_Catalyst->Carbonylation Base Base Carbonylation->Cyclization Quinazoline 2-Substituted Quinazoline Cyclization->Quinazoline

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of azo dyes derived from 2-bromoaniline. The protocols focus on the diazotization of this compound and its subsequent coupling with a naphthol derivative, a common strategy for producing vividly colored azo compounds. These dyes have applications in various fields, including textiles, printing, and as potential scaffolds in medicinal chemistry.

Introduction

Azo dyes are a significant class of organic compounds characterized by the presence of an azo group (—N=N—) connecting two aromatic rings. Their synthesis is a cornerstone of industrial and laboratory organic chemistry, primarily achieved through a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound.[1] this compound serves as a versatile starting material, introducing a bromine substituent that can be used for further functionalization or to modulate the electronic and tinctorial properties of the final dye.

The general synthetic route involves the conversion of this compound to a diazonium salt using nitrous acid at low temperatures. This reactive intermediate is then coupled with an activated aromatic compound, such as 2-naphthol (B1666908), to yield the desired azo dye.[2] The color of the resulting dye is a consequence of the extended π-conjugated system created by the azo linkage between the aromatic rings.[3]

Data Presentation

The following table summarizes typical quantitative data for the synthesis of an azo dye, specifically 1-(2-bromophenylazo)-2-naphthol, derived from this compound and 2-naphthol. Please note that actual yields and spectral data may vary based on specific experimental conditions and purification methods.

ParameterValueReference/Notes
Product Name 1-(2-bromophenylazo)-2-naphthol
Molecular Formula C₁₆H₁₁BrN₂O
Molecular Weight 327.18 g/mol
Typical Yield 75-85%Illustrative, based on similar syntheses.[4]
Appearance Red to orange crystalline solid[5]
Melting Point (°C) ~130-135 °CEstimated based on similar structures.[4]
λmax (in Ethanol) ~480-490 nmEstimated based on similar structures.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 1-(2-bromophenylazo)-2-naphthol.

Materials and Reagents:

Protocol 1: Diazotization of this compound

  • In a 250 mL beaker, dissolve 2.58 g (0.015 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Gentle heating may be required to facilitate dissolution.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of 1.04 g (0.015 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled this compound solution. Maintain the temperature between 0-5 °C throughout the addition to prevent the decomposition of the diazonium salt.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the diazotization is complete. The resulting solution contains the 2-bromobenzenediazonium chloride intermediate.

Protocol 2: Azo Coupling with 2-Naphthol

  • In a separate 500 mL beaker, dissolve 2.16 g (0.015 mol) of 2-naphthol in 30 mL of a 10% sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution with continuous and efficient stirring. A colored precipitate of the azo dye will form immediately.

  • Continue to stir the reaction mixture in the ice bath for 30-45 minutes to ensure the completion of the coupling reaction.

  • Isolate the crude dye by vacuum filtration using a Buchner funnel.

  • Wash the crude product with a generous amount of cold water to remove any unreacted starting materials and inorganic salts.

  • For purification, the crude product can be recrystallized from ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven at a low temperature.

Characterization:

The synthesized azo dye can be characterized using various spectroscopic techniques:

  • FT-IR Spectroscopy: To identify the characteristic functional groups, including the N=N stretch (typically around 1450-1500 cm⁻¹) and the O-H stretch of the naphthol moiety.

  • ¹H NMR Spectroscopy: To confirm the aromatic protons of the bromophenyl and naphthyl rings.

  • ¹³C NMR Spectroscopy: To identify the carbon atoms in the aromatic rings.

  • UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax), which is indicative of the dye's color.

Visualizations

Below are diagrams illustrating the key processes in the synthesis of azo dyes from this compound.

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt NaNO₂, HCl 0-5 °C Azo Dye Azo Dye Diazonium Salt->Azo Dye Alkaline solution 0-5 °C 2-Naphthol 2-Naphthol 2-Naphthol->Azo Dye

Caption: General workflow for the synthesis of an azo dye from this compound.

Signaling_Pathway_Placeholder Azo_Dye_Scaffold Azo Dye Scaffold (e.g., from this compound) Target_Interaction Potential Biological Target (e.g., Enzyme, Receptor) Azo_Dye_Scaffold->Target_Interaction Binding/Interaction Downstream_Effects Modulation of Downstream Signaling Target_Interaction->Downstream_Effects Cellular_Response Cellular Response Downstream_Effects->Cellular_Response

Caption: Hypothetical signaling pathway interaction for an azo dye scaffold.

Disclaimer: The information provided in this document is intended for research and development purposes only. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The hazards of all chemicals used should be fully understood before commencing any experimental work.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2] This reaction is of paramount importance in the pharmaceutical and fine chemical industries due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its starting materials.[2][3] Ortho-substituted anilines are crucial structural motifs in numerous pharmacologically active compounds.[2][4]

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 2-bromoaniline with various boronic acids and esters. A particular focus is placed on methodologies for unprotected anilines, which can be challenging substrates.[2][4]

Catalytic Cycle Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[3][6]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center, replacing the bromide.[1][6]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product 2-Aminobiphenyl (B1664054) (Ar-Ar') RedElim->Product Aniline This compound (Ar-Br) Aniline->OxAdd Boronic Boronic Acid/Ester (Ar'-B(OR)2) Boronic->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Reaction Conditions for Unprotected this compound

Recent studies have identified highly effective conditions for the Suzuki-Miyaura coupling of unprotected 2-bromoanilines, which are often challenging substrates.[2][4] The following tables summarize optimized conditions and the yields obtained for various coupling partners.

Table 1: Optimization of Reaction Conditions for the Coupling of this compound with a Benzylboronate Ester [4]

EntryCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O (10:1)9011
2CataCXium A Pd G3 (10)Cs₂CO₃Dioxane/H₂O8051
3CataCXium A Pd G3 (10)Cs₂CO₃EtOAc8056
4CataCXium A Pd G3 (10)Cs₂CO₃PhMe8056
5CataCXium A Pd G3 (10) Cs₂CO₃ 2-MeTHF 80 95
6CataCXium A Pd G3 (5)Cs₂CO₃2-MeTHF80Detrimental Effect

As demonstrated, the combination of CataCXium A Pd G3 as the catalyst, Cs₂CO₃ as the base, and 2-MeTHF as the solvent provided a significantly improved yield.[4]

Table 2: Substrate Scope for the Coupling of this compound with Various Boronic Esters under Optimized Conditions [4]

EntryBoronic EsterProductYield (%)
1Benzylboronate2-Benzylaniline91
2Alkylboronate2-Alkylaniline85
3Arylboronate2-Aryl-aniline92
4Alkenylboronate2-Alkenylaniline88
5Heteroaromatic boronate2-(Heteroaryl)aniline75-90

The optimized conditions show broad applicability across a range of boronic esters, providing good to excellent yields.[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Unprotected this compound

This protocol is based on the optimized conditions identified for the coupling of unprotected 2-bromoanilines.[4]

Materials:

  • This compound

  • Boronic acid or ester (1.5 equivalents)

  • CataCXium A Pd G3 (10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry reaction vessel, add this compound (1.0 mmol), the boronic acid or ester (1.5 mmol), and cesium carbonate (2.0 mmol).

  • Add the CataCXium A Pd G3 catalyst (0.1 mmol, 10 mol%).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add 2-MeTHF (to achieve a concentration of 0.3 M) via syringe.

  • Stir the reaction mixture at 80 °C. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-aminobiphenyl derivative.

Protocol 2: Micellar Suzuki Cross-Coupling in Water

This protocol offers an environmentally friendly approach using water as the solvent at room temperature.[7]

Materials:

  • This compound

  • Thienylboronic acid (1.2 equivalents)

  • Pd(dtbpf)Cl₂ (2 mol%)

  • Triethylamine (B128534) (Et₃N) (2.0 equivalents)

  • Kolliphor EL (2 wt% solution in water)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a reaction vessel, prepare a 2 wt% solution of Kolliphor EL in water.

  • To this solution, add this compound (0.5 mmol), 2-thienylboronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol, 2 mol%), and triethylamine (1.0 mmol).

  • Stir the mixture vigorously at room temperature under air.

  • Monitor the reaction, which is often complete within 15 minutes.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

General Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling experiment from setup to product characterization.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Weigh Reactants (this compound, Boronic Acid, Base) Catalyst Add Catalyst Reactants->Catalyst Solvent Add Solvent Catalyst->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heating Heat to Reaction Temperature Inert->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extraction Solvent Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization Yield Calculate Yield Characterization->Yield

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of 2-aminobiphenyl derivatives, which are important scaffolds in drug discovery.[8] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with unprotected anilines. The protocols provided herein offer robust and efficient methods for conducting these reactions, including both traditional organic solvent-based systems and greener, water-based micellar catalysis. Careful optimization based on the specific substrates is recommended to achieve the best results.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 2-bromoaniline. This versatile starting material is a key building block in the synthesis of a wide range of functionalized aniline (B41778) derivatives that are pivotal in pharmaceutical and materials science research. The protocols outlined below cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, offering a robust toolkit for the synthesis of diverse molecular architectures.

Suzuki-Miyaura Coupling: Synthesis of 2-Aminobiphenyl Derivatives

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds. For this compound, this reaction provides a direct route to 2-aminobiphenyls, which are important structural motifs in many biologically active molecules. Recent advancements have demonstrated efficient coupling of unprotected ortho-bromoanilines.[1]

Data Presentation: Suzuki-Miyaura Coupling of Substituted 2-Bromoanilines
EntryThis compound DerivativeBoronic EsterProductYield (%)
1This compoundPhenylboronic acid pinacol (B44631) ester2-Amino-4'-methylbiphenyl91
22-Bromo-4-fluoroaniline4-Methoxyphenylboronic acid pinacol ester2-Amino-5-fluoro-4'-methoxybiphenyl85
32-Bromo-5-nitroaniline3-Chlorophenylboronic acid pinacol ester2-Amino-4-nitro-3'-chlorobiphenyl78
42,6-DibromoanilinePhenylboronic acid pinacol ester2-Amino-6-bromo-biphenyl40

Note: Yields are based on published data and may vary depending on the specific reaction conditions and scale.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the coupling of unprotected ortho-bromoanilines.[1]

Materials:

  • Substituted this compound (1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 equiv)

  • CataCXium® A Pd G3 (10 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • To a dry reaction vial, add the substituted this compound, arylboronic acid pinacol ester, CataCXium® A Pd G3, and potassium phosphate.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add 2-MeTHF to the vial to achieve a concentration of 0.3 M with respect to the this compound derivative.

  • Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination: Synthesis of N-Aryl-2-aminoanilines

The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. This method allows for the coupling of this compound with a wide variety of primary and secondary amines to produce N-substituted 2-aminoaniline derivatives, which are valuable intermediates in medicinal chemistry.

Data Presentation: Buchwald-Hartwig Amination of this compound
EntryAmine Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)
1AnilinePd(OAc)₂ / XPhosK₂CO₃Toluene (B28343)100High
2MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene10094
3n-Hexylamine[Pd(IPr)(allyl)Cl]NaOtBuDioxane8085
4IndolePd(OAc)₂ / RuPhosCs₂CO₃Toluene11075

Note: Yields are based on published data for similar aryl bromides and may vary for this compound.[2][3]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the N-arylation of amines with this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine (B1218219) ligand (e.g., BINAP, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add this compound, the amine, sodium tert-butoxide, the palladium precatalyst, and the phosphine ligand to an oven-dried reaction tube.

  • Add anhydrous toluene to the tube.

  • Seal the tube with a screw cap and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with magnetic stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired N-substituted 2-aminoaniline.

Sonogashira Coupling: Synthesis of 2-Alkynylanilines

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkynes. The reaction of this compound with various alkynes yields 2-alkynylaniline derivatives, which are versatile precursors for the synthesis of heterocycles such as indoles.

Data Presentation: Sonogashira Coupling of a this compound Analog

The following data is for the coupling of 2-amino-3-bromopyridine, a close structural and electronic analog of this compound.

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-Amino-3-(phenylethynyl)pyridine96
21-Hexyne2-Amino-3-(hex-1-yn-1-yl)pyridine85
33-Hydroxy-3-methyl-1-butyne4-(2-Aminopyridin-3-yl)-2-methylbut-3-yn-2-ol92
4Ethynyltrimethylsilane2-Amino-3-((trimethylsilyl)ethynyl)pyridine78
Experimental Protocol: Sonogashira Coupling

This protocol is adapted from a procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(CF₃COO)₂ (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (B128534) (Et₃N)

  • Dimethylformamide (DMF)

Procedure:

  • To an oven-dried round-bottomed flask, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Evacuate the flask and backfill with nitrogen.

  • Add DMF and stir the mixture for 30 minutes at room temperature.

  • Add this compound, the terminal alkyne, and triethylamine to the flask.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Heck Coupling: Synthesis of 2-Vinylanilines

The Heck coupling reaction forms a carbon-carbon bond between an aryl halide and an alkene, leading to substituted alkenes. This reaction can be used to synthesize 2-vinylaniline (B1311222) derivatives from this compound, which are valuable precursors for various heterocyclic compounds.

Data Presentation: Heck Coupling of Bromoanilines with Acrylates
EntryBromoanilineAlkeneProductYield (%)
1This compoundn-Butyl acrylate(E)-n-Butyl 3-(2-aminophenyl)acrylateModerate to Good
22-Iodoanilinetert-Butyl acrylate(E)-tert-Butyl 3-(2-aminophenyl)acrylateGood

Note: Specific yield percentages for this compound were not detailed in the reference, but were described as "moderate to good".

Experimental Protocol: Heck Coupling

This protocol is a general procedure for the Heck coupling of aryl halides with acrylates.

Materials:

  • This compound (1.0 equiv)

  • Acrylate (1.0-1.5 equiv)

  • [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction vial, add the palladium precatalyst and potassium carbonate.

  • Add DMF, followed by this compound and the acrylate.

  • Seal the vial with a screw cap and heat the reaction mixture to 100 °C with stirring for 20 hours.

  • After cooling to room temperature, add distilled water and extract the product with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycles and Experimental Workflow

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOR Ar-Pd(II)-OR'(L_n) ArPdX->ArPdOR Transmetalation (Ar'B(OR)₂ + Base) ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) AmineComplex [Ar-Pd(II)(L_n)(HNR'R'')]⁺X⁻ ArPdX->AmineComplex Amine Coordination (HNR'R'') AmidoComplex Ar-Pd(II)-NR'R''(L_n) AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdC_C_R Ar-Pd(II)-C≡CR(L_n) ArPdX->ArPdC_C_R Transmetalation CuC_C_R Cu-C≡CR ArPdC_C_R->Pd0 Reductive Elimination (Ar-C≡CR) CuX CuX CuX->CuC_C_R Alkyne + Base (R-C≡CH) CuC_C_R->CuX Transmetalation to Pd

Caption: Dual catalytic cycles of the Sonogashira coupling.

Heck_Catalytic_Cycle cluster_main Heck Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) AlkeneComplex Ar-Pd(II)-X(Alkene)(L_n) ArPdX->AlkeneComplex Alkene Coordination MigratoryInsertion R-CH₂-CH(Ar)-Pd(II)-X(L_n) AlkeneComplex->MigratoryInsertion Migratory Insertion ProductComplex Pd(0)L_n(H-X) MigratoryInsertion->ProductComplex β-Hydride Elimination (Product) ProductComplex->Pd0 Base

Caption: Catalytic cycle for the Heck coupling reaction.

Experimental_Workflow cluster_workflow General Experimental Workflow A Reaction Setup (Reactants, Catalyst, Ligand, Base) B Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Solvent Addition B->C D Heating and Stirring C->D E Reaction Monitoring (TLC, LC-MS) D->E F Workup (Quenching, Extraction, Washing) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: A generalized workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for N-Alkylation Reactions of 2-Bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common and effective methods for the N-alkylation of 2-bromoaniline, a key building block in the synthesis of pharmaceuticals and other fine chemicals. The protocols outlined below are based on established synthetic methodologies, including classical N-alkylation with alkyl halides, modern catalytic approaches like Buchwald-Hartwig amination, reductive amination, and sustainable "borrowing hydrogen" catalysis.

Introduction

N-alkylation of this compound is a fundamental transformation in organic synthesis. The resulting N-alkylated products are valuable intermediates, as the bromine atom can be further functionalized through various cross-coupling reactions, and the secondary or tertiary amine moiety is a common feature in biologically active molecules. The choice of alkylation method depends on several factors, including the nature of the alkylating agent, the desired degree of alkylation (mono- vs. di-alkylation), and the functional group tolerance of the substrates.

Classical N-Alkylation with Alkyl Halides

Direct alkylation of this compound with alkyl halides is a straightforward approach. The reaction typically proceeds via an SN2 mechanism and requires a base to neutralize the hydrohalic acid byproduct.[1] However, this method can suffer from overalkylation, leading to a mixture of mono- and di-alkylated products. Careful control of reaction conditions is crucial to achieve selectivity. One study noted that the alkylation of this compound with benzyl (B1604629) bromide can lead to an unexpected rearrangement, migrating the bromine from the 2- to the 4-position, a phenomenon that can be suppressed by careful choice of reagents.[2]

General Experimental Workflow for N-Alkylation with Alkyl Halides

G reagents Combine this compound, alkyl halide, and base in solvent reaction Heat mixture with stirring reagents->reaction Inert atmosphere monitoring Monitor reaction by TLC/GC-MS reaction->monitoring workup Quench reaction and perform aqueous work-up monitoring->workup Upon completion purification Purify product by chromatography or recrystallization workup->purification

General workflow for N-alkylation.

Protocol 1: Mono-N-benzylation of this compound

This protocol is adapted from a general procedure for the N-alkylation of anilides.[3]

Materials:

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), and anhydrous acetonitrile (10 mL).

  • Stir the suspension under an inert atmosphere (e.g., argon or nitrogen).

  • Add benzyl bromide (1.05 mmol) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford N-benzyl-2-bromoaniline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This method is highly versatile, tolerates a wide range of functional groups, and can be used to couple this compound with various primary and secondary amines. The reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated product.[5]

Catalytic Cycle of Buchwald-Hartwig Amination

G pd0 L-Pd(0) pd_complex L-Pd(II)(Ar)(X) pd0->pd_complex Oxidative Addition (Ar-X) amine_adduct [L-Pd(II)(Ar)(NHR'R'')]X pd_complex->amine_adduct + HNR'R'' amido_complex L-Pd(II)(Ar)(NR'R'') amine_adduct->amido_complex - HX (Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product G start Starting Material? alkyl_halide Alkyl Halide start->alkyl_halide aldehyde_ketone Aldehyde or Ketone start->aldehyde_ketone alcohol Alcohol start->alcohol method1 Classical Alkylation (Protocol 1) alkyl_halide->method1 method2 Buchwald-Hartwig (If coupling with another amine) alkyl_halide->method2 microwave Microwave-Assisted (Protocol 5) alkyl_halide->microwave method3 Reductive Amination (Protocol 3) aldehyde_ketone->method3 method4 Borrowing Hydrogen (Protocol 4) alcohol->method4

References

Application Notes and Protocols: Diazotization of 2-Bromoaniline for Diverse Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diazotization of aromatic amines is a cornerstone transformation in organic synthesis, providing a versatile intermediate—the diazonium salt—for a wide array of chemical modifications. This application note provides a detailed protocol for the diazotization of 2-bromoaniline to form the 2-bromobenzenediazonium salt. This intermediate serves as a pivotal building block in medicinal chemistry and materials science, enabling the introduction of various functional groups onto the aromatic ring. Subsequent protocols detail the application of this diazonium salt in key cross-coupling and substitution reactions, namely the Sandmeyer, Suzuki, and Heck reactions, which are fundamental tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

The 2-bromobenzenediazonium salt is particularly useful as the bromine substituent can be retained or further functionalized, offering a strategic handle for multi-step syntheses. Due to the inherent instability of diazonium salts, these reactions are typically performed at low temperatures (0–5 °C) and the resulting salt is used immediately in subsequent reactions without isolation.[1][2] However, for certain applications, the diazonium salt can be isolated as a more stable tetrafluoroborate (B81430) salt.[3]

Data Presentation: A Comparative Overview of Reactions

The following table summarizes the typical reaction conditions and yields for the diazotization of this compound and its subsequent transformations. This allows for a quick comparison of the efficiency and requirements of each protocol.

Reaction StageKey ReagentsSolventTemperature (°C)TimeTypical Yield (%)
Diazotization This compound, NaNO₂, HClWater, HCl0–530-45 min>95 (in solution)
Sandmeyer Reaction 2-Bromobenzenediazonium chloride, CuBrH₂O, HBr60-10030 min70-80
Suzuki Coupling 2-Bromobenzenediazonium tetrafluoroborate, Phenylboronic acid, Pd(OAc)₂Acetonitrile (B52724)/WaterRoom Temp.< 5 min~90
Heck Reaction 2-Bromobenzenediazonium tetrafluoroborate, Styrene (B11656), Pd(OAc)₂AcetonitrileRoom Temp.~1.5 hours~85

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol details the in situ preparation of 2-bromobenzenediazonium chloride solution, which can be directly used for subsequent reactions.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Equipment:

  • Three-necked round-bottom flask

  • Mechanical or magnetic stirrer

  • Thermometer

  • Dropping funnel

  • Ice bath

Procedure:

  • Preparation of the Amine Solution: In a three-necked round-bottom flask equipped with a stirrer and a thermometer, add this compound (1.0 eq). Cautiously add a mixture of concentrated hydrochloric acid (3.0 eq) and water. Stir the mixture until the this compound is completely dissolved, forming the hydrochloride salt. A fine slurry may form.

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C with continuous stirring.

  • Preparation of the Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in cold distilled water. Cool this solution to 0–5 °C in an ice bath.

  • Diazotization: Slowly add the chilled sodium nitrite solution dropwise to the stirred amine hydrochloride suspension via a dropping funnel. Carefully control the rate of addition to maintain the reaction temperature between 0 and 5 °C.[4]

  • Monitoring the Reaction: After the addition is complete, continue stirring for an additional 15-20 minutes. Check for the completion of the reaction by testing for the presence of excess nitrous acid. A drop of the reaction mixture streaked on starch-iodide paper should produce an immediate blue-black color.[4]

  • Use of Diazonium Salt: The resulting cold solution of 2-bromobenzenediazonium chloride is now ready for immediate use in subsequent reactions. It is crucial to keep the solution cold to prevent decomposition.

Protocol 2: Sandmeyer Reaction for the Synthesis of 1,2-Dibromobenzene

This protocol describes the conversion of the in situ prepared 2-bromobenzenediazonium chloride to 1,2-dibromobenzene.

Materials:

  • 2-Bromobenzenediazonium chloride solution (from Protocol 1)

  • Copper(I) Bromide (CuBr)

  • Hydrobromic Acid (HBr, 48%)

  • Ice

Equipment:

  • Reaction flask from Protocol 1

  • Heating mantle

  • Condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Preparation of the Copper(I) Bromide Solution: In a separate flask, dissolve copper(I) bromide (1.1 eq) in hydrobromic acid. Cool the solution in an ice bath.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will occur.

  • Reaction Completion: After the addition is complete, gently warm the reaction mixture to 60-100 °C for about 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product, 1,2-dibromobenzene, will separate as a dense oil. Separate the organic layer, wash it with water, then with a dilute sodium hydroxide (B78521) solution to remove any acidic impurities, and finally again with water. Dry the organic layer over anhydrous magnesium sulfate. Purify the product by distillation.

Protocol 3: Suzuki Coupling for the Synthesis of 2-Bromobiphenyl

This protocol details the palladium-catalyzed cross-coupling of 2-bromobenzenediazonium salt with phenylboronic acid. For this reaction, it is often advantageous to use the more stable tetrafluoroborate salt.

Preparation of 2-Bromobenzenediazonium Tetrafluoroborate:

To the cold (0-5 °C) diazonium chloride solution from Protocol 1, slowly add a cold solution of tetrafluoroboric acid (HBF₄, 1.0 eq). The 2-bromobenzenediazonium tetrafluoroborate will precipitate as a solid. Filter the solid, wash with cold water, then with a small amount of cold ethanol, and finally with diethyl ether. Dry the solid under vacuum. Caution: Diazonium salts, even as tetrafluoroborates, can be explosive when dry and should be handled with extreme care.

Materials:

  • 2-Bromobenzenediazonium tetrafluoroborate

  • Phenylboronic acid

  • Palladium(II) Acetate (B1210297) (Pd(OAc)₂)

  • Sodium Carbonate (Na₂CO₃)

  • Acetonitrile

  • Water

Equipment:

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 2-bromobenzenediazonium tetrafluoroborate (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq) in a mixture of acetonitrile and water (e.g., 3:1 v/v).

  • Catalyst Addition: To the stirred solution, add palladium(II) acetate (1-2 mol%).

  • Suzuki Coupling: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be complete in a matter of minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, add water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 4: Heck Reaction for the Synthesis of 2-Bromo-trans-stilbene

This protocol describes the palladium-catalyzed reaction between 2-bromobenzenediazonium salt and styrene.

Materials:

  • 2-Bromobenzenediazonium tetrafluoroborate

  • Styrene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Sodium Acetate (NaOAc)

  • Acetonitrile

Equipment:

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 2-bromobenzenediazonium tetrafluoroborate (1.0 eq) and sodium acetate (1.5 eq) in acetonitrile.

  • Addition of Olefin and Catalyst: To the stirred solution, add styrene (1.2 eq) followed by palladium(II) acetate (1-2 mol%).

  • Heck Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove any palladium black. Add water to the filtrate and extract the product with an organic solvent like dichloromethane. Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate. Evaporate the solvent to obtain the crude product. Purify by column chromatography on silica gel to yield 2-bromo-trans-stilbene.

Visualizations

Diazotization_Workflow cluster_diazotization Protocol 1: Diazotization cluster_reactions Further Reactions This compound This compound Diazonium_Salt_Formation Diazotization (NaNO2, HCl, 0-5 °C) This compound->Diazonium_Salt_Formation 1.0 eq 2-Bromobenzenediazonium_Chloride 2-Bromobenzenediazonium Chloride (in situ) Diazonium_Salt_Formation->2-Bromobenzenediazonium_Chloride Sandmeyer Protocol 2: Sandmeyer Reaction 2-Bromobenzenediazonium_Chloride->Sandmeyer CuBr, HBr Suzuki Protocol 3: Suzuki Coupling 2-Bromobenzenediazonium_Chloride->Suzuki 1. Phenylboronic Acid 2. Pd(OAc)2, Base Heck Protocol 4: Heck Reaction 2-Bromobenzenediazonium_Chloride->Heck 1. Styrene 2. Pd(OAc)2, Base Product_Sandmeyer 1,2-Dibromobenzene Sandmeyer->Product_Sandmeyer Product_Suzuki 2-Bromobiphenyl Suzuki->Product_Suzuki Product_Heck 2-Bromo-trans-stilbene Heck->Product_Heck

Caption: Experimental workflow for the diazotization of this compound and subsequent reactions.

Signaling_Pathway Start Primary Aromatic Amine (this compound) Step1 Diazotization (HNO2, H+) Start->Step1 Intermediate Arenediazonium Salt (2-Bromobenzenediazonium) Step1->Intermediate Step2a Sandmeyer Reaction (CuX) Intermediate->Step2a Step2b Suzuki Coupling (Ar'B(OH)2, Pd cat.) Intermediate->Step2b Step2c Heck Reaction (Alkene, Pd cat.) Intermediate->Step2c Product_A Aryl Halide/Pseudohalide (e.g., 1,2-Dibromobenzene) Step2a->Product_A Product_B Biaryl (e.g., 2-Bromobiphenyl) Step2b->Product_B Product_C Substituted Alkene (e.g., 2-Bromo-trans-stilbene) Step2c->Product_C

Caption: Logical relationship of synthetic pathways starting from a primary aromatic amine.

References

Synthesis of Heterocyclic Compounds from 2-Bromoaniline: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-bromoaniline serves as a versatile and readily available starting material for the synthesis of a diverse array of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of three key classes of heterocycles—benzothiazoles, carbazoles, and quinazolines—from this compound. These compounds are of significant interest in medicinal chemistry due to their wide-ranging biological activities.

This guide includes summaries of quantitative data in structured tables, detailed experimental methodologies, and visualizations of experimental workflows and relevant biological signaling pathways to facilitate a deeper understanding and practical application in a research setting.

Application Notes

The synthesis of complex heterocyclic structures from simple, commercially available starting materials is a cornerstone of modern medicinal chemistry and drug discovery. This compound, with its reactive bromine and amino functionalities, provides a valuable scaffold for building various heterocyclic rings through different catalytic and non-catalytic methods.

  • Benzothiazoles: These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthetic route described herein involves a copper-catalyzed reaction that is efficient and proceeds under relatively mild conditions. Some benzothiazole (B30560) derivatives have been shown to act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis, making them promising candidates for anticancer drug development.

  • Carbazoles: This class of tricyclic aromatic compounds is prevalent in many natural products and synthetic molecules with significant biological activities, including antitumor, antiviral, and neuroprotective effects. The palladium-catalyzed synthesis of carbazoles from this compound offers a powerful tool for creating diverse carbazole (B46965) libraries. Several carbazole derivatives have been identified as potent inhibitors of topoisomerase I, an essential enzyme in DNA replication and transcription, highlighting their potential as anticancer agents.

  • Quinazolines: Quinazoline and its derivatives are another important class of heterocyclic compounds with a broad spectrum of pharmacological activities, such as anticancer, anticonvulsant, and antihypertensive properties. The featured copper-catalyzed intramolecular cyclization provides a direct route to the quinazolinone core. The diverse biological activities of quinazolines make them attractive targets for the development of new therapeutic agents.

Experimental Protocols

Synthesis of 2-Substituted Benzothiazoles via Copper-Catalyzed Reaction

This protocol describes the synthesis of 2-substituted benzothiazoles from this compound, carbon disulfide, and a secondary amine, catalyzed by copper(I) oxide.

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A This compound G Mix reactants and heat A->G B Carbon Disulfide B->G C Secondary Amine (e.g., Piperidine) C->G D CuO Catalyst D->G E Base (e.g., KOH) E->G F Solvent (e.g., DMF) F->G H Quench with water G->H I Extract with organic solvent H->I J Dry and concentrate I->J K Purify by column chromatography J->K L 2-Substituted Benzothiazole K->L

Copper-catalyzed synthesis of 2-substituted benzothiazoles.

Methodology:

  • To a stirred solution of this compound (1.0 mmol) in dimethylformamide (DMF, 5 mL) were added potassium hydroxide (B78521) (KOH, 2.0 mmol), the secondary amine (e.g., piperidine, 1.2 mmol), and copper(I) oxide (CuO, 0.1 mmol).

  • Carbon disulfide (CS₂, 1.5 mmol) was then added dropwise to the mixture at room temperature.

  • The reaction mixture was heated to 100 °C and stirred for 12 hours.

  • After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and quenched with water (20 mL).

  • The aqueous layer was extracted with ethyl acetate (B1210297) (3 x 20 mL).

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica (B1680970) gel (hexane/ethyl acetate) to afford the desired 2-substituted benzothiazole.

EntrySecondary AmineProductReaction Time (h)Yield (%)
1Piperidine2-(Piperidin-1-yl)benzo[d]thiazole1285
2Morpholine4-(Benzo[d]thiazol-2-yl)morpholine1282
3Pyrrolidine2-(Pyrrolidin-1-yl)benzo[d]thiazole1288
Synthesis of N-Aryl Carbazoles via Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines the synthesis of N-aryl carbazoles from this compound and a diarylamine using a palladium catalyst.

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A This compound G Mix reactants and heat under inert atmosphere A->G B Diarylamine (e.g., Diphenylamine) B->G C Pd Catalyst (e.g., Pd(OAc)2) C->G D Ligand (e.g., Xantphos) D->G E Base (e.g., Cs2CO3) E->G F Solvent (e.g., Toluene) F->G H Filter and concentrate G->H I Purify by column chromatography H->I J N-Aryl Carbazole I->J

Palladium-catalyzed synthesis of N-aryl carbazoles.

Methodology:

  • A mixture of this compound (1.0 mmol), diphenylamine (B1679370) (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), Xantphos (0.1 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol) was placed in a dry Schlenk tube.

  • The tube was evacuated and backfilled with argon three times.

  • Dry toluene (B28343) (5 mL) was added, and the mixture was heated at 110 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture was filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure.

  • The residue was purified by flash column chromatography on silica gel (hexane/ethyl acetate) to give the desired N-aryl carbazole.

EntryDiarylamineProductReaction Time (h)Yield (%)
1Diphenylamine9-Phenyl-9H-carbazole2478
24-Methoxydiphenylamine9-(4-Methoxyphenyl)-9H-carbazole2475
34-Chlorodiphenylamine9-(4-Chlorophenyl)-9H-carbazole2472
Synthesis of Quinazolinones via Copper-Catalyzed Intramolecular Cyclization

This protocol details the synthesis of quinazolinones from 2-bromo-N-arylbenzamides, which can be prepared from 2-bromobenzoic acid and an aniline, including this compound itself for the synthesis of more complex structures. For this example, we will focus on the cyclization step.

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 2-Bromo-N-arylbenzamide F Mix reactants and heat A->F B CuI Catalyst B->F C Ligand (e.g., L-proline) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., DMSO) E->F G Quench with water F->G H Extract with organic solvent G->H I Dry and concentrate H->I J Purify by recrystallization I->J K Quinazolinone J->K

Copper-catalyzed synthesis of quinazolinones.

Methodology:

  • A mixture of 2-bromo-N-phenylbenzamide (1.0 mmol), copper(I) iodide (CuI, 0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) in dimethyl sulfoxide (B87167) (DMSO, 5 mL) was stirred in a sealed tube.

  • The reaction mixture was heated at 120 °C for 18 hours.

  • After cooling to room temperature, the mixture was poured into water (30 mL) and extracted with ethyl acetate (3 x 25 mL).

  • The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The crude product was purified by recrystallization from ethanol (B145695) to afford the pure quinazolinone.

Entry2-Bromo-N-arylbenzamideProductReaction Time (h)Yield (%)
12-Bromo-N-phenylbenzamide2-Phenylquinazolin-4(3H)-one1889
22-Bromo-N-(4-methylphenyl)benzamide2-(p-Tolyl)quinazolin-4(3H)-one1885
32-Bromo-N-(4-chlorophenyl)benzamide2-(4-Chlorophenyl)quinazolin-4(3H)-one1882

Biological Signaling Pathways

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling pathway is a critical target in cancer therapy. Certain benzothiazole derivatives have been shown to inhibit VEGFR-2 kinase activity, thereby blocking downstream signaling and inhibiting tumor growth.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Benzothiazole Benzothiazole Inhibitor Benzothiazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes

Inhibition of the VEGFR-2 signaling pathway by benzothiazoles.

Topoisomerase I Mechanism of Action and Inhibition

Topoisomerase I is a crucial enzyme that relaxes supercoiled DNA during replication and transcription. It functions by creating a transient single-strand break in the DNA, allowing the DNA to rotate and then religating the break. Carbazole derivatives can act as topoisomerase I inhibitors by stabilizing the enzyme-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells.

cluster_0 Normal Topoisomerase I Action cluster_1 Inhibition by Carbazoles DNA_supercoiled Supercoiled DNA TopoI Topoisomerase I DNA_supercoiled->TopoI Binding Cleavage_complex TopI-DNA Cleavage Complex TopoI->Cleavage_complex DNA Cleavage DNA_relaxed Relaxed DNA Cleavage_complex->DNA_relaxed Religation Stabilized_complex Stabilized Cleavage Complex Carbazole Carbazole Inhibitor Carbazole->Cleavage_complex Stabilizes DNA_damage DNA Damage & Apoptosis Stabilized_complex->DNA_damage

Inhibition of Topoisomerase I by carbazole derivatives.

2-Bromoaniline as a Precursor for the Fungicide Boscalid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 2-bromoaniline as a key precursor in the synthesis of the widely used fungicide, Boscalid (B143098). It includes comprehensive experimental protocols, quantitative data, and visualizations of the synthetic pathway and biological mode of action.

Introduction

This compound is a versatile aromatic amine that serves as a crucial building block in the synthesis of a variety of agrochemicals.[1] Its unique substitution pattern and reactivity make it an ideal starting material for constructing complex molecular architectures with desired biological activities. One of the prominent fungicides synthesized from a this compound derivative is Boscalid, a succinate (B1194679) dehydrogenase inhibitor (SDHI).[2][3] Boscalid is effective against a broad spectrum of fungal pathogens in various crops.[2][4]

The synthesis of Boscalid from this compound involves a multi-step process, commencing with a Suzuki coupling reaction to form a key biphenylamine intermediate, followed by an amidation reaction. This application note will detail a reliable synthetic route and the underlying biological mechanism of the final product.

Synthesis of Boscalid from this compound

The synthesis of Boscalid from this compound can be achieved through a two-step process. The initial step involves a palladium-catalyzed Suzuki coupling of this compound with 4-chlorophenylboronic acid to yield the intermediate, 2-amino-4'-chlorobiphenyl. This intermediate is then subjected to an amidation reaction with 2-chloronicotinoyl chloride to produce the final product, Boscalid.

Synthesis_of_Boscalid This compound This compound Suzuki_Coupling Suzuki_Coupling This compound->Suzuki_Coupling 4-Chlorophenylboronic_acid 4-Chlorophenylboronic_acid 4-Chlorophenylboronic_acid->Suzuki_Coupling Intermediate 2-Amino-4'-chlorobiphenyl Suzuki_Coupling->Intermediate Pd Catalyst, Base Amidation Amidation Intermediate->Amidation 2-Chloronicotinoyl_chloride 2-Chloronicotinoyl_chloride 2-Chloronicotinoyl_chloride->Amidation Boscalid Boscalid Amidation->Boscalid Base

Synthetic pathway of Boscalid from this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4'-chlorobiphenyl (Suzuki Coupling)

This protocol describes the palladium-catalyzed Suzuki coupling of this compound and 4-chlorophenylboronic acid.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Add a 3:1 mixture of toluene and water as the solvent.

  • Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent to obtain pure 2-amino-4'-chlorobiphenyl.

Step 2: Synthesis of Boscalid (Amidation)

This protocol details the amidation of 2-amino-4'-chlorobiphenyl with 2-chloronicotinoyl chloride.

Materials:

  • 2-Amino-4'-chlorobiphenyl

  • 2-Chloronicotinoyl chloride

  • Triethylamine (B128534) (Et₃N) or Pyridine

  • Dichloromethane (B109758) (CH₂Cl₂) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Dissolve 2-amino-4'-chlorobiphenyl (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloronicotinoyl chloride (1.1 eq) in anhydrous dichloromethane to the flask via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure Boscalid.

Quantitative Data Summary

StepReactant 1Reactant 2Key ReagentsSolventTemperature (°C)Time (h)Yield (%)Melting Point (°C)
1 This compound4-Chlorophenylboronic acidPd(OAc)₂, PPh₃, K₂CO₃Toluene/Water80-9012-2475-8568-70
2 2-Amino-4'-chlorobiphenyl2-Chloronicotinoyl chlorideTriethylamineDichloromethane0 to RT4-680-90142-144[2]

Mode of Action of Boscalid

Boscalid is a fungicide that belongs to the class of succinate dehydrogenase inhibitors (SDHIs).[2][3] Its mode of action involves the disruption of the fungal mitochondrial respiratory chain at Complex II (succinate dehydrogenase).[4][5][6]

Succinate dehydrogenase is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle and transfers electrons to the ubiquinone pool in the electron transport chain. By binding to the ubiquinone-binding site of the succinate dehydrogenase enzyme complex, Boscalid blocks this electron transfer.[5] This inhibition leads to a disruption of ATP synthesis, depriving the fungal cells of energy.[6] Ultimately, this results in the inhibition of spore germination, germ tube elongation, and mycelial growth, leading to the death of the fungus.[4][7]

Mode_of_Action_Boscalid cluster_Mitochondrion Fungal Mitochondrion cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate UQ Ubiquinone Pool ComplexII->UQ e- transfer ComplexIII Complex III UQ->ComplexIII ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Boscalid Boscalid Boscalid->ComplexII Binds to Ubiquinone Site Inhibition Inhibition

References

Application Notes and Protocols: Electrophilic Bromination of Aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The bromination of aniline (B41778) is a classic example of an electrophilic aromatic substitution reaction. Due to the strong activating effect of the amino (-NH₂) group, which increases the electron density of the benzene (B151609) ring, aniline reacts readily with bromine.[1][2] This high reactivity facilitates the substitution of bromine atoms at the ortho and para positions.[1][2][3] The reaction with bromine water is typically rapid and proceeds at room temperature, leading to the formation of a white precipitate of 2,4,6-tribromoaniline.[2][4][5] This protocol details the synthesis, mechanism, and safety considerations for the preparation of 2,4,6-tribromoaniline.

Reaction Mechanism

The amino group in aniline is a powerful activating group that directs incoming electrophiles to the ortho and para positions. When aniline is treated with bromine water, the bromine molecule becomes polarized, and the electrophilic bromine cation (Br⁺) attacks the electron-rich benzene ring. The reaction proceeds in a stepwise manner, with substitution occurring at all available ortho and para positions to yield the trisubstituted product, 2,4,6-tribromoaniline.[3][6] Due to the high activation of the ring, a Lewis acid catalyst is not required for this reaction.[7]

reaction_mechanism cluster_reactants Reactants cluster_product Product Aniline Aniline (C₆H₅NH₂) TBA 2,4,6-Tribromoaniline (C₆H₄Br₃N) Aniline->TBA Electrophilic Aromatic Substitution Bromine Bromine Water (3 Br₂/H₂O) Bromine->TBA experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_aniline Dissolve Aniline in Acetic Acid add_br2 Add Bromine Water to Aniline Solution prep_aniline->add_br2 prep_br2 Prepare Bromine Water prep_br2->add_br2 precipitate Formation of White Precipitate add_br2->precipitate quench Quench Excess Bromine with Na₂S₂O₃ precipitate->quench filter Filter Precipitate quench->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry Product recrystallize->dry yield Calculate Yield dry->yield mp Measure Melting Point dry->mp

References

Application Notes and Protocols for the Regioselective Bromination of Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regioselective bromination of anilines is a cornerstone of synthetic organic chemistry, providing crucial intermediates for the pharmaceutical, agrochemical, and materials science industries. The strong activating and ortho, para-directing nature of the amino group makes the control of regioselectivity a significant challenge, often leading to polybrominated products.[1][2][3] This document provides a comprehensive overview of modern and classical methods for achieving regioselective bromination of anilines, complete with detailed experimental protocols and comparative data.

The amino group in aniline (B41778) strongly activates the benzene (B151609) ring towards electrophilic aromatic substitution, making reactions with electrophiles like bromine very rapid.[1][4] Direct bromination of aniline with bromine water, for instance, readily yields 2,4,6-tribromoaniline (B120722) as a white precipitate.[3][5] To achieve monobromination and control the position of the incoming bromine atom, various strategies have been developed. These include the use of milder brominating agents, protective group strategies, and catalyst systems that modulate the reactivity of the aniline substrate or the brominating species. This guide will delve into several of these key methodologies.

Factors Influencing Regioselectivity

The regiochemical outcome of the bromination of anilines is primarily governed by the electronic and steric properties of the substrate and the reaction conditions. The interplay of these factors allows for the selective synthesis of ortho-, meta-, or para-bromoanilines.

G cluster_factors Factors Influencing Regioselectivity cluster_conditions Reaction Conditions Regioselectivity Regioselectivity (ortho, meta, para) Substituents Substituents on Aniline Ring (Electronic & Steric Effects) Regioselectivity->Substituents influenced by ProtectingGroups Protecting Groups (e.g., Acetyl) Regioselectivity->ProtectingGroups controlled by ReactionConditions Reaction Conditions Regioselectivity->ReactionConditions dependent on BrominatingAgent Brominating Agent (Br2, NBS, etc.) ReactionConditions->BrominatingAgent Solvent Solvent Polarity ReactionConditions->Solvent Temperature Temperature ReactionConditions->Temperature Catalyst Catalyst (e.g., Copper Salts) ReactionConditions->Catalyst

Caption: Logical relationship of factors affecting regioselectivity.

Methodologies for Regioselective Bromination

Several reliable methods have been established for the controlled bromination of anilines. The choice of method depends on the desired isomer and the nature of the aniline substrate.

Para-Bromination via Protection-Deprotection

A classic and highly effective method for achieving selective para-bromination involves the temporary protection of the amino group as an acetamide. The acetyl group moderates the activating effect of the amino group and its steric bulk hinders ortho substitution, thus favoring bromination at the para position.[6][7][8]

G Aniline Aniline Acetanilide (B955) Acetanilide Aniline->Acetanilide Acetylation (Acetic Anhydride) pBromoacetanilide p-Bromoacetanilide Acetanilide->pBromoacetanilide Bromination (Br2 in Acetic Acid) pBromoaniline p-Bromoaniline pBromoacetanilide->pBromoaniline Hydrolysis (Acid or Base)

Caption: Workflow for para-bromination via protection-deprotection.

Experimental Protocol: Synthesis of p-Bromoaniline from Aniline [8]

  • Step 1: Preparation of Acetanilide

    • In a 100 mL round-bottomed flask equipped with a reflux condenser, add 2.5 mL of glacial acetic acid, 7.5 mL of acetic anhydride, and a small amount of zinc powder.

    • While gently shaking and cooling the flask, add 5 mL of freshly distilled aniline.

    • Heat the reaction mixture under reflux for 30 minutes.

    • Pour the hot mixture into a beaker containing 100 mL of ice-cold water and stir vigorously until the oil solidifies.

    • Collect the crude acetanilide by vacuum filtration, wash with cold water, and dry. Recrystallize from hot water if necessary.

  • Step 2: Preparation of p-Bromoacetanilide

    • In a 250 mL Erlenmeyer flask, dissolve 5.4 g of acetanilide in 40 mL of glacial acetic acid.

    • Cool the solution in an ice/water bath while stirring moderately.

    • In an addition funnel, prepare a solution of 2 mL of bromine in 20 mL of glacial acetic acid.

    • Slowly add the bromine solution dropwise to the cooled acetanilide solution, maintaining stirring and cooling.

    • After the addition is complete, continue stirring for an additional 15 minutes without cooling.

    • Pour the reaction mixture into 200 mL of a 1:1 mixture of ice and water.

    • Collect the precipitated p-bromoacetanilide by vacuum filtration, wash with cold water, and dry.

  • Step 3: Preparation of p-Bromoaniline (Hydrolysis)

    • In a 100 mL round-bottomed flask, place the crude p-bromoacetanilide and add 20 mL of a 10% aqueous sodium hydroxide (B78521) solution.

    • Heat the mixture under reflux for 30-45 minutes, until the oily layer disappears and the characteristic odor of aniline is detected.

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Collect the solid p-bromoaniline by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and milder brominating agent for anilines, often providing better regioselectivity and avoiding polybromination compared to elemental bromine.[9][10][11] The solvent polarity can significantly influence the regiochemical outcome, especially for anilines bearing electron-withdrawing groups.[9][12]

Experimental Protocol: General Procedure for Bromination of meta-Substituted Anilines with NBS [9]

  • Prepare a solution of the meta-substituted aniline (0.8 mmol) in the selected solvent (1 mL).

  • In a separate vial, prepare a solution of NBS (0.8 mmol) in the same solvent (1 mL).

  • Add the NBS solution batchwise to the aniline solution at room temperature.

  • Monitor the reaction progress by HPLC or ¹H NMR.

  • Upon completion, the reaction mixture typically contains a mixture of 2-bromo, 4-bromo, and 6-bromo isomers, with trace amounts of dibrominated products. The product ratio is highly dependent on the solvent used.

Data Presentation: Solvent Effect on the Bromination of 3-Nitroaniline with NBS [9]

SolventDielectric Constant (ε)2-Bromo Isomer (%)4-Bromo Isomer (%)6-Bromo Isomer (%)
Dioxane2.2451045
Chloroform4.8401545
Tetrahydrofuran7.6153550
Acetonitrile (B52724)37.557025
Dimethylformamide36.7<595<5
Dimethyl Sulfoxide47.2<595<5
Copper-Catalyzed Oxidative Bromination

A practical and environmentally friendly approach to the regioselective monobromination of anilines involves a copper-catalyzed oxidative system.[13][14] This method utilizes inexpensive and readily available reagents under mild conditions.[13]

G Start Start: Aniline Substrate Reagents Add Reagents: - CuSO4·5H2O (cat.) - NaBr - Na2S2O8 - CH3CN/H2O Start->Reagents Reaction Stir at 7°C then 25°C Reagents->Reaction Workup Aqueous Workup (Na2S2O3 quench, extraction) Reaction->Workup Product End: Monobrominated Aniline Workup->Product

Caption: Experimental workflow for copper-catalyzed bromination.

Experimental Protocol: Copper-Catalyzed Bromination of Anilines [13]

  • To a solution of the aniline substrate (7.24 mmol) in a mixture of acetonitrile (20 mL) and water (10 mL), add CuSO₄·5H₂O (0.452 g, 1.81 mmol, 25 mol%).

  • Cool the mixture to 7 °C.

  • Simultaneously add NaBr (1.34 g, 13.0 mmol, 1.8 equiv.) and Na₂S₂O₈ (2.41 g, 10.1 mmol, 1.4 equiv.) in three portions over 15 minutes.

  • Stir the mixture at 7 °C for 2 hours and then at 25 °C for 22 hours.

  • Quench the reaction by adding an aqueous solution of Na₂S₂O₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Substrate Scope of Copper-Catalyzed Bromination [13]

Aniline SubstrateProductYield (%)
Aniline4-Bromoaniline75
2-Nitroaniline4-Bromo-2-nitroaniline85
3-Nitroaniline4-Bromo-3-nitroaniline75
4-Nitroaniline2-Bromo-4-nitroaniline80
2-Methylaniline4-Bromo-2-methylaniline78
3-Methylaniline4-Bromo-3-methylaniline82
4-Methylaniline2-Bromo-4-methylaniline75
One-Pot Para-Selective Bromination via Tin Amides

This method offers high para-selectivity without the need for a separate protection step. The aniline is converted in situ to a tin amide, which then directs the bromination to the para position.[15][16]

Experimental Protocol: One-Pot Bromination of Aniline via Tin Amide [15]

  • In a flame-dried flask under an inert atmosphere, dissolve aniline (1.0 equiv.) in anhydrous diethyl ether.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.1 equiv.) dropwise and stir for 15 minutes.

  • Add trimethyltin (B158744) chloride (1.1 equiv.) and stir for another 15 minutes at -78 °C.

  • Add a solution of bromine (1.1 equiv.) in dichloromethane (B109758) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with a saturated aqueous solution of potassium fluoride (B91410) (KF) and stir vigorously for 30 minutes to remove tin residues.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Regioselective Bromination of Various Aromatic Amines [15]

Aromatic AmineProductYield (%)
Aniline4-Bromoaniline76
N-Methylaniline4-Bromo-N-methylaniline83
3-Methoxyaniline4-Bromo-3-methoxyaniline71
2-Aminonaphthalene1-Bromo-2-aminonaphthalene91
Acetanilide4-Bromoacetanilide58

Conclusion

The regioselective bromination of anilines can be effectively controlled through a variety of synthetic strategies. The choice of method should be guided by the desired substitution pattern, the specific aniline substrate, and considerations of cost, scale, and environmental impact. The protection-deprotection strategy remains a robust and reliable method for obtaining para-bromoanilines. The use of NBS offers a milder alternative, with the potential to tune regioselectivity through solvent choice. For greener and more atom-economical processes, copper-catalyzed oxidative bromination presents a highly practical and scalable option. Each of these methods provides valuable tools for researchers and professionals in the field of drug development and chemical synthesis.

References

Application Notes and Protocols for the Purification of 2-Bromoaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of 2-bromoaniline via recrystallization. This method is designed to remove impurities and yield a product of higher purity, suitable for further applications in research and development.

Introduction

This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. The purity of this compound is crucial for the successful synthesis of target molecules and the reliability of experimental results. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds based on their differential solubility in a given solvent at varying temperatures. This document outlines a mixed-solvent recrystallization procedure using an ethanol-water system, which is a common and effective method for purifying substituted anilines.

It is important to note that while recrystallization can effectively purify this compound, the purified product may be susceptible to discoloration (turning from white/off-white to a darker color) over time due to oxidation.[1] For applications requiring long-term color stability, vacuum distillation may be considered as an alternative purification method.[1]

Data Presentation

While precise quantitative solubility data for this compound across a wide range of solvents and temperatures is not extensively published, the following table summarizes its qualitative solubility based on available literature. This information is critical for understanding the principles behind the selected recrystallization protocol.

SolventTemperatureSolubilityReference
WaterCold & HotInsoluble[2][3][4]
Ethanol (B145695)HotSoluble[2][4]
EthanolColdSparingly SolubleInferred
Diethyl EtherAmbientSoluble[2][4]
HexaneHot/ColdLikely Sparingly Soluble/InsolubleInferred

Table 1: Qualitative Solubility of this compound. "Inferred" indicates a logical deduction based on the principles of recrystallization and the behavior of similar compounds, in the absence of specific literature data.

Experimental Protocols

This protocol details the purification of this compound using a mixed-solvent system of ethanol and water. This method is adapted from established procedures for similar compounds, such as p-bromoaniline.[5]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks (various sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Graduated cylinders

  • Pasteur pipettes

  • Powder funnel (short-stemmed or stemless)

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of ethanol (e.g., 15-20 mL) to the flask.

    • Gently heat the mixture on a hot plate with constant stirring until the solid dissolves completely. Add more ethanol in small portions only if necessary to achieve complete dissolution at the boiling point. Avoid using a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove the flask from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approximately 1-2% of the solute mass) to the solution.

    • Reheat the mixture to a gentle boil for 5-10 minutes with continuous stirring to allow the charcoal to adsorb the colored impurities.

  • Hot Gravity Filtration:

    • If activated charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration.

    • Pre-warm a powder funnel and a receiving Erlenmeyer flask by placing them on the hot plate.

    • Place a piece of fluted filter paper in the pre-warmed funnel.

    • Quickly pour the hot solution through the fluted filter paper into the clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Reheat the clear filtrate to boiling.

    • Slowly add hot deionized water dropwise to the boiling ethanol solution while swirling the flask. Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point.

    • To ensure the formation of pure crystals, add a few drops of hot ethanol back into the solution until the turbidity just disappears, resulting in a clear solution at the boiling point.

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield:

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold ethanol-water mixture (in a similar ratio to the crystallization solvent) to remove any adhering impurities from the mother liquor.

    • Continue to draw air through the crystals on the Büchner funnel for several minutes to aid in initial drying.

  • Drying:

    • Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a desiccator under vacuum can be used.

    • Once dry, weigh the purified this compound to determine the percent recovery.

  • Purity Assessment:

    • The purity of the recrystallized this compound can be assessed by measuring its melting point. Pure this compound has a melting point of 32 °C.[2] A sharp melting point range close to the literature value is indicative of high purity.

Workflow and Diagrams

The following diagram illustrates the logical workflow of the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_sample Crude this compound add_ethanol Add Minimum Hot Ethanol crude_sample->add_ethanol dissolved Completely Dissolved Solution add_ethanol->dissolved decolorize Add Activated Charcoal (Optional) dissolved->decolorize hot_filtration Hot Gravity Filtration decolorize->hot_filtration clear_filtrate Clear Filtrate hot_filtration->clear_filtrate add_water Add Hot Water to Cloud Point clear_filtrate->add_water add_ethanol2 Add Ethanol to Clarify add_water->add_ethanol2 cool_slowly Slow Cooling to Room Temp. add_ethanol2->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent Mix vacuum_filtration->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals final_product Pure this compound dry_crystals->final_product Yield & Purity Analysis

Figure 1: Recrystallization workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromoaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are the Sandmeyer reaction starting from 2-nitroaniline (B44862) and the nitration of bromobenzene (B47551) followed by reduction of the resulting nitro compound. Another potential, though less common, route is the Hofmann rearrangement of 2-bromobenzamide.

Q2: Which synthesis route generally provides the highest yield?

A2: The Sandmeyer reaction starting from 2-nitroaniline is a classic and often reliable method.[1] However, the overall yield can be significantly impacted by the efficiency of each step (diazotization, Sandmeyer reaction, and reduction). The nitration of bromobenzene can also be efficient, but requires careful separation of the desired ortho isomer from the major para isomer.[1]

Q3: What are the main challenges and side products in the synthesis of this compound?

A3: Common challenges include:

  • Formation of resinous by-products: Particularly in the Sandmeyer reaction, coupling and other side reactions can lead to the formation of tar-like substances, which can complicate purification and reduce yield.[2]

  • Isomer formation: In the nitration of bromobenzene, a mixture of ortho- and para-nitrobromobenzene is formed, with the para isomer being the major product.[1] Their separation is a critical step.

  • Incomplete reaction: In any multi-step synthesis, ensuring the completion of each reaction step is crucial for the overall yield.

  • Product purification: Isolating pure this compound from unreacted starting materials, by-products, and isomers can be challenging.

Troubleshooting Guides

Low Yield in this compound Synthesis

This guide addresses common issues leading to low yields in the two primary synthesis routes.

Problem: Low yield of 2-bromonitrobenzene in the Sandmeyer reaction.

Possible Cause Troubleshooting Action
Incomplete diazotization of 2-nitroaniline. Ensure the reaction temperature is maintained between 0-5°C. Use a slight excess of sodium nitrite (B80452) and ensure it is added slowly to the acidic solution of the amine. Test for the presence of nitrous acid using starch-iodide paper.[3]
Decomposition of the diazonium salt. Use the diazonium salt solution immediately after preparation. Avoid exposing the solution to elevated temperatures or direct sunlight.[3]
Inefficient Sandmeyer reaction. Ensure the copper(I) bromide catalyst is active. Prepare it freshly if necessary. Add the diazonium salt solution to the catalyst solution at a controlled rate.[1]
Formation of tar-like by-products. Maintain a low reaction temperature during the addition of the diazonium salt. Vigorous stirring can also help to minimize localized overheating and side reactions.[3]

Problem: Low yield of this compound from the reduction of 2-bromonitrobenzene.

Possible Cause Troubleshooting Action
Incomplete reduction. Ensure a sufficient excess of the reducing agent (e.g., iron powder) is used. The reaction is often refluxed for several hours; ensure the reaction time is adequate.[1]
Loss of product during work-up. This compound is soluble in some organic solvents. Ensure efficient extraction from the aqueous reaction mixture. Be cautious during solvent removal to avoid loss of the product due to its volatility.
Formation of side products. The use of milder reducing agents can sometimes minimize the formation of undesired by-products.

Problem: Low yield of this compound from the nitration of bromobenzene route.

Possible Cause Troubleshooting Action
Poor regioselectivity in the nitration step. The ortho/para ratio is influenced by reaction conditions. Lower temperatures generally favor the para isomer.
Inefficient separation of ortho- and para-nitrobromobenzene. The isomers have different physical properties. Fractional crystallization or column chromatography can be used for separation. The para isomer is generally less soluble in cold ethanol (B145695).[1]
Loss of product during purification. Optimize the purification method (e.g., recrystallization solvent system, chromatography conditions) to minimize product loss.

Data Presentation

Table 1: Comparison of this compound Synthesis Routes

Synthesis Route Starting Material Key Intermediates Typical Overall Yield Advantages Disadvantages
Sandmeyer Reaction 2-Nitroaniline2-Nitrobenzenediazonium (B1203363) salt, 2-BromonitrobenzeneModerate to Good (can exceed 60% for the reduction step)[1]Readily available starting material, classic and well-established route.[1]Formation of resinous by-products, handling of diazonium salts requires care.[2]
Nitration of Bromobenzene Bromobenzene2-Nitrobromobenzene, 4-NitrobromobenzeneVariable (depends heavily on isomer separation)Direct approach from a simple starting material.Poor regioselectivity (para is the major product), requires efficient isomer separation.[1]
Hofmann Rearrangement 2-BromobenzamideIsocyanate intermediateVariableCan be a one-pot reaction from the amide.[4]Requires preparation of the starting amide, potential for side reactions.

Table 2: Regioselectivity in the Nitration of Bromobenzene

Reaction Conditions Ortho-isomer (%) Para-isomer (%) Meta-isomer (%)
Standard (HNO₃/H₂SO₄)~38-40~60-62~1-2

Note: The exact ratio can vary with temperature and acid concentration.[1][5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

Step 1: Diazotization of 2-Nitroaniline

  • In a flask, dissolve 2-nitroaniline in a mixture of hydrobromic acid and water.

  • Cool the solution to 0-5°C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue stirring for 15-30 minutes at the same temperature. The resulting solution contains the 2-nitrobenzenediazonium bromide and should be used immediately.[3]

Step 2: Sandmeyer Reaction to form 2-Bromonitrobenzene

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then gently heat on a water bath until the evolution of nitrogen gas ceases.

  • To improve purity, the product can be isolated by steam distillation. The 2-bromonitrobenzene will co-distill with the steam, leaving resinous by-products behind.[1][2]

  • Collect the distillate and separate the organic layer containing 2-bromonitrobenzene.

Step 3: Reduction of 2-Bromonitrobenzene to this compound

  • In a round-bottom flask equipped with a reflux condenser, add iron powder and water.

  • Heat the mixture to approximately 80°C and add a small amount of hydrochloric or hydrobromic acid to activate the iron.

  • Dissolve the 2-bromonitrobenzene from Step 2 in ethanol and add it to the flask.

  • Reflux the mixture for 2.5-3 hours with vigorous stirring.[1]

  • Cool the reaction mixture to room temperature and make it alkaline by adding a suitable base (e.g., sodium hydroxide (B78521) solution).

  • Filter the mixture to remove iron oxides.

  • Extract the filtrate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain crude this compound.

  • The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent.

Protocol 2: Synthesis of this compound via Nitration of Bromobenzene

Step 1: Nitration of Bromobenzene

  • In a flask, cautiously add concentrated sulfuric acid to concentrated nitric acid, keeping the mixture cool in an ice bath.

  • Slowly add bromobenzene dropwise to the nitrating mixture with constant stirring, maintaining the temperature below 50°C to minimize dinitration.[6]

  • After the addition is complete, continue stirring for about 30 minutes at room temperature.

  • Pour the reaction mixture onto crushed ice. The mixture of nitrobromobenzene isomers will precipitate as a solid.

  • Filter the solid and wash it thoroughly with cold water.

Step 2: Separation of Ortho- and Para-Nitrobromobenzene

  • The crude mixture of isomers can be separated by fractional crystallization from ethanol. 4-nitrobromobenzene is less soluble in cold ethanol than 2-nitrobromobenzene.[1]

  • Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly. The para-isomer will crystallize out first.

  • Filter to collect the 4-nitrobromobenzene.

  • The filtrate, enriched in the ortho-isomer, can be concentrated and subjected to further crystallization or purified by column chromatography to isolate 2-nitrobromobenzene.

Step 3: Reduction of 2-Nitrobromobenzene

  • Follow the procedure outlined in Protocol 1, Step 3, using the isolated 2-nitrobromobenzene as the starting material.

Mandatory Visualization

Troubleshooting_Low_Yield_Sandmeyer start Low Yield of this compound (Sandmeyer Route) check_diazotization Check Diazotization Step start->check_diazotization check_sandmeyer Check Sandmeyer Reaction start->check_sandmeyer check_reduction Check Reduction Step start->check_reduction temp_control Temperature > 5°C? check_diazotization->temp_control Low yield of 2-bromonitrobenzene catalyst_issue Inactive CuBr catalyst? check_sandmeyer->catalyst_issue Low yield of 2-bromonitrobenzene incomplete_reduction Incomplete Reduction? check_reduction->incomplete_reduction Low yield of This compound nitrite_issue Incorrect NaNO2 amount or addition rate? temp_control->nitrite_issue No fix_temp Action: Maintain 0-5°C temp_control->fix_temp Yes incomplete_diazotization Incomplete Diazotization nitrite_issue->incomplete_diazotization No fix_nitrite Action: Use slight excess of NaNO2, add slowly nitrite_issue->fix_nitrite Yes tar_formation Excessive tar formation? catalyst_issue->tar_formation No fix_catalyst Action: Use freshly prepared CuBr catalyst_issue->fix_catalyst Yes poor_sandmeyer Poor Sandmeyer Conversion tar_formation->poor_sandmeyer No fix_tar Action: Improve cooling, vigorous stirring, consider steam distillation tar_formation->fix_tar Yes workup_loss Product loss during work-up? incomplete_reduction->workup_loss No fix_reduction Action: Ensure sufficient reducing agent and reflux time incomplete_reduction->fix_reduction Yes poor_reduction Low Yield of Final Product workup_loss->poor_reduction No fix_workup Action: Optimize extraction and solvent removal steps workup_loss->fix_workup Yes Sandmeyer_Workflow start Start: 2-Nitroaniline diazotization Diazotization (NaNO₂, HBr, 0-5°C) start->diazotization diazonium_salt 2-Nitrobenzenediazonium Bromide (unstable) diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (CuBr) diazonium_salt->sandmeyer Use immediately intermediate 2-Bromonitrobenzene sandmeyer->intermediate purification1 Purification (Steam Distillation) intermediate->purification1 reduction Reduction (Fe, HCl/HBr, Reflux) purification1->reduction product_crude Crude this compound reduction->product_crude purification2 Purification (Vacuum Distillation/ Recrystallization) product_crude->purification2 final_product Pure this compound purification2->final_product

References

Technical Support Center: Synthesis of 2-Bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-bromoaniline. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, their probable causes, and recommended solutions.

Issue 1: Formation of a White Precipitate (2,4,6-Tribromoaniline) During Direct Bromination of Aniline (B41778)
  • Symptom: A large amount of a white solid precipitates immediately upon the addition of bromine to the aniline solution. The final product is a mixture of mono-, di-, and tri-brominated anilines, with a low yield of the desired this compound.

  • Probable Cause: The amino group (-NH₂) in aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. This high reactivity leads to multiple brominations at the ortho and para positions, resulting in the formation of 2,4,6-tribromoaniline.[1][2][3]

  • Solution:

    • Protect the Amino Group: The most effective strategy is to reduce the activating effect of the amino group by protecting it as an acetanilide (B955).[2][4] This is achieved by reacting aniline with acetic anhydride. The resulting acetamido group is less activating, allowing for more controlled monobromination.[2][5]

    • Control Reaction Conditions: While less effective for aniline itself, lowering the reaction temperature and using a less polar solvent can sometimes help to moderate the reaction rate.[2][5]

Issue 2: Low Yield of this compound and Formation of Resinous Byproducts in the Sandmeyer Reaction
  • Symptom: The yield of this compound is significantly lower than expected, and a dark, tarry, or resinous material is observed in the reaction flask.

  • Probable Cause: The diazonium salt intermediate is unstable and can undergo various side reactions, including coupling reactions with other aromatic species in the mixture, leading to the formation of colored azo compounds and polymeric tars.[6] The radical mechanism of the Sandmeyer reaction can also lead to biaryl byproducts.[7]

  • Solution:

    • Maintain Low Temperature: The diazotization reaction should be carried out at a low temperature (typically 0-5 °C) to ensure the stability of the diazonium salt.

    • Control Addition Rate: The rate of addition of the sodium nitrite (B80452) solution and the subsequent addition of the diazonium salt solution to the copper(I) bromide solution should be carefully controlled to avoid localized heating and unwanted side reactions.[6]

    • Purification of Intermediate: For the synthesis starting from 2-nitroaniline (B44862), the intermediate, o-bromonitrobenzene, can be purified by steam distillation to separate it from resinous byproducts before the final reduction step.[6]

Issue 3: Presence of Phenol (B47542) as a Byproduct in the Sandmeyer Reaction
  • Symptom: The final product is contaminated with 2-aminophenol (B121084) or other phenolic impurities.

  • Probable Cause: The diazonium salt can react with water in the reaction mixture, especially at elevated temperatures, to form a phenol.[8][9][10]

  • Solution:

    • Strict Temperature Control: Maintain the reaction temperature below 5 °C during the formation and reaction of the diazonium salt.

    • Aqueous Workup: Phenolic byproducts can be removed from the final product by washing the organic layer with an aqueous solution of sodium hydroxide (B78521) during the workup. The phenol will be deprotonated to form a water-soluble phenoxide salt, which will partition into the aqueous layer.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to consider when synthesizing this compound?

A1: The main side reactions depend on the synthetic route. For the direct bromination of aniline, the primary side reaction is polybromination, leading to the formation of 4-bromoaniline (B143363), 2,4-dibromoaniline, and 2,4,6-tribromoaniline.[1][2] In the Sandmeyer reaction starting from 2-nitroaniline, the key side reactions include the formation of resinous byproducts from diazonium salt coupling and the formation of phenols due to the reaction of the diazonium salt with water.[6][8]

Q2: How can I control the regioselectivity to favor the formation of this compound over 4-bromoaniline during direct bromination?

A2: Achieving high regioselectivity for the ortho position in the direct bromination of unprotected aniline is challenging due to the para-directing nature of the amino group. While protecting the amino group as an acetanilide favors monobromination, the major product is typically the para-isomer due to steric hindrance.[2] To obtain this compound as the major product, the Sandmeyer reaction starting from 2-nitroaniline is the more reliable method.

Q3: My final this compound product is a dark oil instead of a crystalline solid. What could be the cause?

A3: A dark, oily product often indicates the presence of impurities. In the Sandmeyer reaction, this could be due to the presence of resinous byproducts or colored azo compounds.[6] In direct bromination, it could be a mixture of isomers and polybrominated products. Purification by column chromatography or distillation is recommended to obtain pure this compound.

Q4: Is it necessary to use a copper(I) salt in the Sandmeyer reaction for bromination?

A4: Yes, a copper(I) salt, such as copper(I) bromide (CuBr), is a crucial catalyst for the Sandmeyer reaction to replace the diazonium group with a bromine atom.[7][11] Reactions without the copper catalyst are not considered Sandmeyer reactions and may proceed through different mechanisms with lower yields.

Quantitative Data on Side Product Formation

The following table summarizes typical yields and side products for the synthesis of this compound via the Sandmeyer reaction. Data for direct bromination is often variable and highly dependent on reaction conditions.

Synthesis RouteStarting MaterialKey StepDesired ProductTypical YieldMajor Side ProductsReference
Sandmeyer Reaction2-NitroanilineReduction of o-bromonitrobenzeneThis compound63.8%Unreacted starting material, reduction byproducts[6]

Note: Yields can vary significantly based on reaction scale, purity of reagents, and precise experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction from 2-Nitroaniline

This protocol involves two main steps: the conversion of 2-nitroaniline to o-bromonitrobenzene via a diazotization-Sandmeyer reaction, followed by the reduction of the nitro group.

Step 1: Synthesis of o-Bromonitrobenzene

  • Diazotization: In a flask, dissolve 2-nitroaniline in a mixture of hydrobromic acid and water. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas will evolve.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a short period to ensure complete reaction.

  • Purification: Use steam distillation to separate the volatile o-bromonitrobenzene from non-volatile resinous byproducts.[6]

Step 2: Reduction of o-Bromonitrobenzene to this compound

  • In a round-bottom flask equipped with a reflux condenser, add iron powder and water. Heat the mixture to approximately 80 °C.[6]

  • Add a small amount of hydrobromic acid and continue heating to 100 °C.[6]

  • Dissolve the o-bromonitrobenzene from Step 1 in ethanol (B145695) and add it to the flask.[6]

  • Reflux the reaction mixture for 2.5 hours.[6]

  • Cool the mixture to room temperature and make the solution alkaline by adding a base (e.g., sodium hydroxide solution).

  • Filter the mixture to remove iron salts.

  • Extract the filtrate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield this compound.

Visualizations

Reaction Pathways for this compound Synthesis

Reaction_Pathways cluster_direct Direct Bromination cluster_sandmeyer Sandmeyer Reaction Aniline Aniline Acetanilide Acetanilide (Protected) Aniline->Acetanilide Acetic Anhydride Side_Product1 2,4,6-Tribromoaniline Aniline->Side_Product1 Br₂ (excess) Bromoacetanilide 2-Bromoacetanilide Acetanilide->Bromoacetanilide Br₂ Product1 This compound Bromoacetanilide->Product1 Hydrolysis Start2 2-Nitroaniline Diazonium Diazonium Salt Start2->Diazonium NaNO₂, HBr Intermediate o-Bromonitrobenzene Diazonium->Intermediate CuBr Side_Product2 Resinous Byproducts Diazonium->Side_Product2 Coupling Side_Product3 2-Nitrophenol Diazonium->Side_Product3 H₂O, Heat Product2 This compound Intermediate->Product2 Fe, H⁺ (Reduction)

Caption: Synthetic routes to this compound and associated side reactions.

Troubleshooting Workflow for Low Yield in this compound Synthesis

Troubleshooting_Workflow Start Low Yield of This compound Check_Route Which synthetic route was used? Start->Check_Route Direct_Bromination Direct Bromination Check_Route->Direct_Bromination Direct Bromination Sandmeyer Sandmeyer Reaction Check_Route->Sandmeyer Sandmeyer Check_Precipitate Was a large amount of white precipitate formed? Direct_Bromination->Check_Precipitate Polybromination Probable Cause: Polybromination Check_Precipitate->Polybromination Yes Check_Precipitate->Sandmeyer No Solution_Protect Solution: Protect amino group (acetylation) Polybromination->Solution_Protect Check_Resin Was a resinous/tarry byproduct observed? Sandmeyer->Check_Resin Coupling Probable Cause: Diazonium coupling Check_Resin->Coupling Yes Check_Phenol Is the product contaminated with phenol? Check_Resin->Check_Phenol No Solution_Temp Solution: Maintain low temp (0-5 °C) & control addition rate Coupling->Solution_Temp Phenol_Formation Probable Cause: Reaction with water Check_Phenol->Phenol_Formation Yes Solution_Workup Solution: Strict temp control & alkaline wash during workup Phenol_Formation->Solution_Workup

Caption: A step-by-step guide to troubleshooting low yields.

References

Technical Support Center: Purification of 2-Bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-bromoaniline.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, providing potential causes and recommended solutions.

Problem Possible Cause(s) Recommended Solution(s)
Discoloration of this compound (Yellow to Dark Brown) 1. Oxidation: Aromatic amines like this compound are susceptible to air oxidation, which forms colored impurities.[1] 2. Synthesis Impurities: Residual reactants or by-products from the synthesis process, such as resinous materials from diazotization reactions, can cause coloration.[2] 3. Storage Conditions: Exposure to light, air, and elevated temperatures can accelerate degradation and color formation.1. Purification: For optimal purity and color, fractional vacuum distillation is highly recommended over recrystallization, as it is more effective at removing the impurities responsible for discoloration.[1][3] 2. Storage: Store purified this compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, amber glass container, and at a reduced temperature (2-8°C) to minimize oxidation and degradation.[4][5]
"Oiling Out" During Recrystallization 1. High Impurity Level: Significant amounts of impurities can lower the melting point of the mixture, causing it to separate as an oil. 2. Inappropriate Solvent Choice: The boiling point of the recrystallization solvent may be higher than the melting point of the this compound-impurity mixture. 3. Rapid Cooling: Cooling the solution too quickly can prevent the controlled growth of crystals, leading to the formation of an oil.1. Pre-purification: If the starting material is highly impure, consider a preliminary purification step, such as a simple filtration or a wash with a suitable solvent. 2. Solvent System Adjustment: Select a solvent or solvent pair with a lower boiling point. Alternatively, use a mixed solvent system (e.g., ethanol (B145695)/water) and adjust the ratio to optimize crystallization.[6] 3. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be beneficial.[7]
Bumping During Vacuum Distillation 1. Superheating: Uneven heating of the liquid can lead to localized superheating, followed by sudden, violent boiling (bumping).[8][9] 2. Lack of Nucleation Sites: Smooth glassware surfaces can inhibit the formation of bubbles, contributing to superheating.1. Stirring: Use a magnetic stir bar and stir plate to ensure even heating and provide a smooth surface for bubble formation.[10][11] 2. Boiling Chips: While traditional boiling chips are not effective under vacuum, specialized porous boiling chips designed for vacuum distillation can be used.[11] 3. Capillary Inlet: Introducing a fine stream of an inert gas like nitrogen through a capillary tube extending below the liquid surface can promote smooth boiling.[8]
Low Recovery After Purification 1. Recrystallization: Using too much solvent, premature crystallization during filtration, or washing with a solvent at room temperature can lead to significant product loss. 2. Distillation: Inefficient collection of the distillate or decomposition of the product at high temperatures.1. Recrystallization Optimization: Use the minimum amount of hot solvent required to dissolve the solid. Pre-heat the filtration apparatus to prevent premature crystallization. Wash the collected crystals with a minimal amount of ice-cold solvent. 2. Distillation Optimization: Ensure the distillation apparatus is well-sealed to maintain a stable vacuum. Use a nomograph to estimate the boiling point at the working pressure to avoid excessive heating. Ensure the condenser is efficient enough to capture all the vapor.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound yellow or brown, and how can I fix it?

A1: The discoloration of this compound is most commonly due to oxidation and the presence of colored impurities from its synthesis.[1] While recrystallization can improve purity, fractional vacuum distillation is the most effective method to obtain a colorless product with improved long-term stability.[1][3] Storing the purified compound under an inert atmosphere and in a cool, dark place is crucial to prevent re-coloration.[4][5]

Q2: What are the common impurities in commercial this compound?

A2: Common impurities can include regioisomers (e.g., 4-bromoaniline), starting materials from the synthesis (e.g., 2-nitroaniline), and by-products from the synthetic route, such as resinous materials formed during diazotization and Sandmeyer reactions.[2] Oxidation products formed during storage are also a significant source of impurities.

Q3: Which purification method is better for this compound: recrystallization or vacuum distillation?

A3: For achieving the highest purity and removing color-forming impurities, fractional vacuum distillation is superior to recrystallization.[1][3] While recrystallization can be a simpler technique for removing gross impurities, it is often insufficient for obtaining a colorless and highly stable product. Distillation under reduced pressure allows for purification at a lower temperature, minimizing thermal degradation.

Q4: What is a good solvent system for the recrystallization of this compound?

A4: A mixed solvent system of ethanol and water is often effective for the recrystallization of anilines and their derivatives. The crude this compound is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes turbid. A few more drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Hexane can also be explored as a potential recrystallization solvent.

Q5: How can I prevent my this compound from decomposing during vacuum distillation?

A5: this compound has a high boiling point at atmospheric pressure (229 °C), which can lead to thermal decomposition.[4] Performing the distillation under vacuum significantly lowers the boiling point. To prevent decomposition, it is crucial to use a vacuum source that can achieve a sufficiently low pressure and to carefully control the heating to avoid overheating the distillation flask. Using a nomograph to predict the boiling point at your system's pressure is a good practice.

Data Presentation

The following table summarizes typical purity data for this compound before and after purification by different methods. This data is illustrative and actual results may vary depending on the initial purity of the material and the specific experimental conditions.

Purification Method Starting Purity (GC-MS Area %) Purity After One Purification Cycle (GC-MS Area %) Appearance of Final Product
None (Commercial Grade)~98.0%[4][5]-Yellow to brown solid/liquid
Recrystallization (Ethanol/Water)~98.0%~99.0 - 99.5%Off-white to pale yellow crystals
Fractional Vacuum Distillation~98.0%>99.8%Colorless to white solid

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Vacuum Distillation

This protocol describes the purification of this compound using fractional vacuum distillation, which is highly effective for removing colored impurities and achieving high purity.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser and receiving flask

  • Thermometer

  • Vacuum source (e.g., vacuum pump) with a vacuum trap

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Glass wool for insulation

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease. Place a magnetic stir bar in the distillation flask.

  • Charging the Flask: Add the crude this compound to the round-bottom flask.

  • Initiating Vacuum: Turn on the vacuum source and allow the pressure in the system to stabilize. A pressure of 1-10 mmHg is typically effective.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection: As the temperature rises, a forerun containing volatile impurities may distill first. Discard this fraction.

  • Product Collection: Collect the main fraction of this compound at its boiling point corresponding to the system pressure (e.g., ~60-61 °C at 1.33-1.46 kPa/10-11 mmHg).[1] The distillate should be colorless.

  • Terminating the Distillation: Once the main fraction has been collected, remove the heating mantle and allow the system to cool to room temperature before slowly releasing the vacuum.

  • Storage: Transfer the purified, colorless this compound to a clean, dry, amber glass bottle and store under an inert atmosphere at 2-8°C.

Protocol 2: Purification of this compound by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound from an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

  • Addition of Anti-solvent: While keeping the solution hot, add hot deionized water dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few more drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum crystal formation, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator under vacuum.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Step cluster_process Process Monitoring cluster_end Final Product start Crude this compound (Yellow/Brown Solid) purify Fractional Vacuum Distillation start->purify Charge into Distillation Flask monitor Collect Colorless Distillate at Constant Temperature purify->monitor Apply Vacuum & Heat end Pure this compound (Colorless Solid) monitor->end Collect Main Fraction

Caption: Workflow for the purification of this compound by fractional vacuum distillation.

troubleshooting_logic cluster_decision Purity Requirement cluster_methods Purification Methods cluster_outcome Expected Outcome start Impure this compound (Discolored) decision High Purity & Colorless Product Required? start->decision distillation Fractional Vacuum Distillation decision->distillation Yes recrystallization Recrystallization decision->recrystallization No high_purity High Purity (>99.8%) Colorless Solid distillation->high_purity moderate_purity Moderate Purity (~99%) May have slight color recrystallization->moderate_purity

References

Technical Support Center: Suzuki Coupling with 2-Bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 2-bromoaniline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in very low or no product yield. What are the common causes?

Low conversion in the Suzuki coupling of this compound can stem from several factors, often related to the electron-rich nature of the substrate and the general sensitivity of the catalytic system.

  • Catalyst Inactivity or Deactivation: The active catalyst is Palladium(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced to Pd(0) in situ.[1][2] Furthermore, the free amino group of this compound can coordinate to the palladium center, inhibiting or deactivating the catalyst.[1]

  • Inappropriate Ligand Choice: Standard phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) may not be effective for this type of coupling.[1] The electron-donating amino group on the this compound makes the oxidative addition step more challenging, often requiring specialized ligands.[3][4]

  • Presence of Oxygen: The Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive Pd(II) state.[1] This not only halts the primary catalytic cycle but can also promote side reactions like homocoupling.[5]

  • Poor Reagent Quality: The presence of water in solvents or reagents, especially the boronic acid, can lead to a significant side reaction called protodeboronation, which consumes the boronic acid.[1][3]

  • Suboptimal Base or Solvent: The choice and quality of the base are critical for the transmetalation step.[2][3] An unsuitable base or poor solubility in the chosen solvent system can severely limit the reaction rate.

Q2: I am observing significant amounts of side products. What are they and how can I minimize them?

The most common side reactions in the Suzuki coupling of this compound are homocoupling, protodeboronation, and dehalogenation.[3][6]

Side ReactionDescriptionHow to Minimize
Homocoupling The coupling of two boronic acid molecules to form a biaryl byproduct. This is often promoted by the presence of oxygen, which oxidizes the active Pd(0) catalyst to Pd(II).[1][5]Rigorously exclude oxygen by thoroughly degassing all solvents (e.g., sparging with argon or using freeze-pump-thaw cycles) and maintaining a strict inert atmosphere (N₂ or Ar) throughout the experiment.[1]
Protodeboronation The cleavage of the carbon-boron bond of the boronic acid by a proton source (e.g., water), replacing it with a carbon-hydrogen bond.[3][5] This side reaction depletes the nucleophilic partner.Use anhydrous solvents and reagents.[1] Consider using more stable boronic esters (e.g., pinacol (B44631) esters) or potassium aryltrifluoroborate salts, which are less prone to this side reaction.[2][3]
Dehalogenation The replacement of the bromine atom on the aniline (B41778) with a hydrogen atom, resulting in aniline as a byproduct. This can occur after the oxidative addition step.[5]This side reaction is often competitive with the desired coupling. Optimizing the ligand and reaction conditions to favor reductive elimination over other pathways can help.

Q3: Which catalyst and ligand system is recommended for the coupling of this compound?

Due to the electron-rich nature of this compound, a highly active catalyst system is generally required.

  • Ligands: Bulky, electron-rich phosphine ligands (often called Buchwald ligands) or N-heterocyclic carbenes (NHCs) are highly recommended.[1][7][8] These ligands promote the often rate-limiting oxidative addition step and stabilize the active Pd(0) species.[8] Examples include SPhos, XPhos, and CataCXium A.[1][9]

  • Catalyst Precursors: Common Pd(II) precursors like Pd(OAc)₂ and Pd₂(dba)₃ can be effective when paired with an appropriate ligand.[2][8] Pre-formed catalysts, such as palladacycles, have also shown excellent reactivity.[9] For instance, the CataCXium A palladacycle has been demonstrated to be highly effective for coupling unprotected ortho-bromoanilines.[9]

Q4: What are the optimal base and solvent choices for this reaction?

The selection of base and solvent is critical and often requires screening.

  • Bases: Stronger, non-nucleophilic inorganic bases are generally preferred. Cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[1][9] It is crucial that the base is anhydrous and finely ground to maximize its reactivity.[1]

  • Solvents: Anhydrous, aprotic solvents are standard. Toluene, dioxane, and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have proven effective.[1][9] While aqueous solvent mixtures are common in many Suzuki couplings, for sensitive substrates prone to protodeboronation, minimizing water content is advisable.[3][10]

Data Presentation: Optimization of a Suzuki Coupling

The following table summarizes the optimization of a Suzuki coupling for an unprotected ortho-bromoaniline derivative, illustrating the dramatic effect of catalyst, base, and solvent selection on reaction yield.

Reaction Conditions: 0.1 mmol this compound derivative, 2.0 equiv. boronic ester, 2.0 equiv. base, 10 mol% catalyst, 0.1 M concentration.

EntryCatalystBaseSolventTemperature (°C)Yield (%)
1Pd(dppf)Cl₂K₂CO₃10:1 Dioxane/H₂O9011
2CataCXium A PalladacycleCs₂CO₃Dioxane/H₂O8051
3CataCXium A PalladacycleCs₂CO₃Toluene80Low
4CataCXium A Palladacycle Cs₂CO₃ 2-MeTHF 80 95
5Pd(OAc)₂ / SPhosCs₂CO₃2-MeTHF80<5
6Pd₂(dba)₃ / XPhosCs₂CO₃2-MeTHF80<5

Data adapted from a study on a specific glucocorticoid receptor modulator precursor.[9]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a starting point for the reaction. Optimization of specific parameters may be required for different substrates.

  • Glassware and Atmosphere: To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the finely ground anhydrous base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 2-MeTHF or Toluene, to achieve a concentration of 0.1-0.5 M) via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low or No Yield check_reagents Check Reagent Quality (Purity, Anhydrous) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Degas Solvents) start->check_atmosphere side_products Analyze for Side Products (Homocoupling, Protodeboronation) check_reagents->side_products check_atmosphere->side_products optimize_catalyst Optimize Catalyst System (Use Bulky, Electron-Rich Ligand) side_products->optimize_catalyst If starting materials consumed optimize_base Optimize Base (e.g., Cs2CO3, K3PO4) side_products->optimize_base If starting materials consumed optimize_conditions Optimize Conditions (Temperature, Concentration) optimize_catalyst->optimize_conditions optimize_base->optimize_conditions success Improved Yield optimize_conditions->success

Caption: A logical workflow to diagnose and solve common issues.

Simplified Suzuki Coupling Catalytic Cycle

SuzukiCycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex1 R¹-Pd(II)L_n-X oxidative_add->pd2_complex1 transmetalation Transmetalation pd2_complex1->transmetalation pd2_complex2 R¹-Pd(II)L_n-R² transmetalation->pd2_complex2 reductive_elim Reductive Elimination pd2_complex2->reductive_elim reductive_elim->pd0 product R¹-R² (Product) reductive_elim->product aryl_halide R¹-X (this compound) aryl_halide->oxidative_add boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: 2-Bromoaniline Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2-bromoaniline during storage.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration (yellow to brown) Oxidation due to exposure to air and/or light.Store this compound under an inert atmosphere (argon or nitrogen), in an amber vial or a container protected from light. Ensure the container is tightly sealed. For long-term storage, refrigeration (2-8°C) is recommended.
Inconsistent analytical results Degradation of the material.Visually inspect the material for discoloration. If oxidation is suspected, purify the this compound by recrystallization or distillation before use. Implement stricter storage protocols as outlined above.
Precipitate formation in solutions Formation of insoluble oxidation products.Filter the solution to remove the precipitate. Consider adding an antioxidant to the solvent if compatible with the intended application. Prepare fresh solutions before use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to prevent oxidation?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place under an inert atmosphere.[1][2] Specifically, refrigeration at 2-8°C is recommended for long-term storage.[3] The container should be tightly sealed and flushed with an inert gas like argon or nitrogen to displace oxygen.[1] Using an amber glass bottle or storing the container in a light-blocking secondary container is crucial to prevent photo-oxidation.

Q2: I've noticed my this compound has turned a brownish color. Is it still usable?

A2: The brown discoloration is a common indicator of oxidation. While the material may not be completely degraded, its purity is compromised. For applications sensitive to impurities, it is highly recommended to purify the this compound before use. Purification can be achieved through techniques such as recrystallization or vacuum distillation. For less sensitive applications, the material might still be usable, but it is advisable to run a small-scale test reaction first.

Q3: Can I use antioxidants to prevent the oxidation of this compound?

A3: Yes, the use of antioxidants can be an effective strategy to inhibit the oxidation of aromatic amines. A complex antioxidant composition can be particularly effective, including:

  • Oxygen Scavengers: These compounds react with and remove dissolved oxygen. Examples include hydroxylamine (B1172632) compounds like N,N-diethylhydroxylamine.[4]

  • Radical Scavengers: These antioxidants interrupt the free-radical chain reactions of oxidation. Hindered phenols, such as Butylated Hydroxytoluene (BHT), are common examples.[5]

  • Peroxide Decomposers: These compounds break down peroxides, which are intermediates in the oxidation process.

  • Light Stabilizers: These molecules absorb UV radiation and prevent photo-initiated oxidation. Phenyl salicylate (B1505791) is an example of a light stabilizer.[4]

The selection and concentration of an antioxidant should be carefully considered based on the intended application and solvent system to ensure compatibility and avoid interference with subsequent reactions. A typical starting concentration for antioxidants is in the range of 0.01-0.5% by weight.[4]

Q4: How can I monitor the purity of my this compound over time?

A4: The purity of this compound can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate this compound from its potential oxidation products and other impurities, allowing for quantification of its purity. Detailed protocols for these methods are provided in the "Experimental Protocols" section below.

Data Presentation

Storage Parameter Condition Effect on Stability Recommendation
Temperature Ambient (~25°C)Increased rate of oxidation.Avoid for long-term storage.
Refrigerated (2-8°C)Significantly slows down oxidation.[3]Recommended for long-term storage.
Frozen (≤ -20°C)Further slows degradation.Recommended for very long-term storage or for highly sensitive applications.
Atmosphere AirPromotes oxidation.Avoid.
Inert (Argon, Nitrogen)Prevents oxidation by excluding oxygen.[1]Highly recommended for all storage durations.
Light Exposed to lightAccelerates oxidation.Avoid.
Protected from light (Amber vial)Prevents photo-oxidation.Essential for all storage durations.
Antioxidants AbsentSusceptible to oxidation.Consider for enhanced stability.
Present (e.g., BHT)Inhibits oxidation pathways.Recommended for long-term storage or if the material will be handled frequently.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC

This protocol provides a general method for determining the purity of this compound.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-15 min: 20% to 60% B

    • 15-20 min: 60% B (isocratic)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the this compound sample in acetonitrile at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase composition (80:20 Mobile Phase A:B) to a working concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Integrate the peak corresponding to this compound and any impurity peaks.

  • Calculate the purity as the percentage of the area of the this compound peak relative to the total area of all peaks.

Protocol 2: Identification of Oxidation Products by GC-MS

This protocol outlines a general method for the separation and identification of potential volatile and semi-volatile impurities and degradation products in a this compound sample.

1. Materials and Reagents:

2. GC-MS Conditions:

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-300

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

3. Sample Preparation:

  • Dissolve a small amount of the this compound sample in dichloromethane to a concentration of approximately 1 mg/mL.[6]

  • Transfer the solution to a GC-MS vial.

4. Analysis:

  • Inject the sample into the GC-MS system.

  • Identify the peak for this compound in the total ion chromatogram.

  • Analyze the mass spectra of any additional peaks and compare them with a mass spectral library (e.g., NIST) to tentatively identify potential oxidation products or other impurities.

Visualizations

Oxidation_Prevention_Workflow cluster_storage Initial Storage cluster_action Action Receive Receive this compound Inspect Visual Inspection (Colorless to light yellow?) Receive->Inspect Decision Acceptable? Inspect->Decision Store Store Properly: - Cool (2-8°C) - Dark (Amber Vial) - Inert Gas (Ar/N2) Decision->Store Yes Purify Purify (e.g., Recrystallization) Decision->Purify No Use Use Store->Use Purify->Store

Figure 1. Decision workflow for the initial handling and storage of this compound.

Oxidation_Mechanism_and_Prevention cluster_oxidation Oxidation Pathway cluster_prevention Prevention Strategies Aniline This compound Radical Amino Radical Cation Aniline->Radical Initiation (O2, Light, Heat) Products Oxidized Products (e.g., colored polymers) Radical->Products Propagation Inert_Gas Inert Gas (Ar, N2) Inert_Gas->Aniline Removes O2 Low_Temp Refrigeration Low_Temp->Aniline Reduces reaction rate Light_Protect Amber Vial Light_Protect->Aniline Blocks UV light Antioxidants Antioxidants Antioxidants->Radical Scavenges radicals

Figure 2. Simplified mechanism of this compound oxidation and corresponding prevention strategies.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Bromoaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of reaction conditions for 2-bromoaniline derivatives.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with a this compound derivative is resulting in a low yield. What are the most common causes?

Low yields in cross-coupling reactions involving this compound derivatives can often be attributed to several factors:

  • Catalyst Inactivation: The palladium catalyst may not be in its active Pd(0) state or can be deactivated during the reaction. Inefficient reduction of a Pd(II) precatalyst or the presence of oxygen can lead to catalyst deactivation. The formation of palladium black is a visual indicator of catalyst decomposition.[1]

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the reaction's key steps. For electron-rich and sterically hindered substrates like some this compound derivatives, bulky, electron-rich phosphine (B1218219) ligands are often necessary.

  • Incorrect Base Selection: The strength and solubility of the base are crucial. A base that is too weak may not be effective, while an overly strong base could lead to side reactions. Common choices include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[2]

  • Side Reactions: Competing reactions such as hydrodehalogenation (replacement of the bromine with a hydrogen) can significantly reduce the yield of the desired product.[2]

  • Poor Reagent Quality: Impurities in the this compound derivative, the coupling partner (e.g., boronic acid), or solvents can poison the catalyst.

Q2: What are the key differences in optimizing a Suzuki-Miyaura coupling versus a Buchwald-Hartwig amination for a this compound substrate?

While both are powerful palladium-catalyzed cross-coupling reactions, their optimization strategies have distinct considerations:

  • Coupling Partner: Suzuki-Miyaura coupling involves an organoboron reagent (e.g., boronic acid or ester), while Buchwald-Hartwig amination couples an amine. The stability of the specific organoboron reagent can be a concern in Suzuki-Miyaura reactions.

  • Base Selection: Buchwald-Hartwig aminations often require strong, non-nucleophilic bases like sodium tert-butoxide to deprotonate the amine.[2] Suzuki-Miyaura couplings can often be performed with milder inorganic bases like potassium carbonate.

  • Catalyst System: While there is overlap, certain ligands are favored for each reaction type. For instance, ligands like XPhos and SPhos are highly effective for challenging Buchwald-Hartwig aminations.[2]

Q3: How can I minimize the formation of the hydrodehalogenation byproduct in my reaction?

Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction. To minimize it, consider the following strategies:

  • Ligand Choice: Employ bulky, electron-rich ligands. These ligands can promote the desired reductive elimination step over the β-hydride elimination pathway that often leads to hydrodehalogenation.[2]

  • Base: Use a non-nucleophilic, sterically hindered base.

  • Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired coupling.

  • Amine Concentration (for Buchwald-Hartwig): Ensure an adequate concentration of the amine nucleophile is present to favor the desired coupling pathway.

Troubleshooting Guides

Issue 1: Low to No Product Formation
Potential Cause Recommended Solution
Inactive Catalyst Switch to a palladium precatalyst that readily forms the active Pd(0) species. If using a Pd(II) source, ensure an appropriate ligand-to-palladium ratio to facilitate the reduction to Pd(0).[2]
Inappropriate Ligand Screen a variety of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[2]
Ineffective Base For Buchwald-Hartwig reactions, consider a strong, soluble base like NaOtBu. For Suzuki-Miyaura, ensure the chosen base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and of high purity.
Unsuitable Solvent Use high-boiling, non-coordinating solvents like toluene (B28343) or dioxane. Ensure solvents are anhydrous and degassed.
Low Reaction Temperature Gradually increase the reaction temperature. For many cross-coupling reactions, temperatures between 80-110 °C are effective.[2]
Issue 2: Significant Side Product Formation
Side Product Potential Cause Recommended Solution
Hydrodehalogenation β-hydride elimination from a palladium-amide intermediate.Use a bulky ligand, optimize the base and temperature (a less aggressive base or lower temperature may help).[2]
Homocoupling of Boronic Acid (Suzuki-Miyaura) Presence of oxygen or Pd(II) species.Rigorously degas the reaction mixture. Use a Pd(0) source directly or ensure efficient in-situ reduction of a Pd(II) precatalyst.
Dimerization of this compound Derivative Catalyst-mediated self-coupling.Optimize catalyst loading and reaction temperature.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from representative studies on Suzuki-Miyaura and Buchwald-Hartwig reactions, illustrating the impact of different reaction parameters on product yield.

Table 1: Optimization of Suzuki-Miyaura Coupling of an Unprotected ortho-Bromoaniline [3]

EntryCatalystSolventBaseTemperature (°C)Yield (%)
1Pd(dppf)Cl₂Dioxane/H₂O (10:1)K₂CO₃9011
2CataCXium A Pd G3Dioxane/H₂OCs₂CO₃8051
3CataCXium A Pd G3EtOAcCs₂CO₃8056
4CataCXium A Pd G32-MeTHFCs₂CO₃8095
5SPhos Pd G42-MeTHFCs₂CO₃800

Table 2: Optimization of Buchwald-Hartwig Amination of a Bromo-Isoquinolinone with Aniline

EntryCatalystLigandBaseTemperature (°C)Yield (%)
1Pd₂(dba)₃XantphosCs₂CO₃10075
2Pd₂(dba)₃XantphosK₃PO₄10068
3Pd₂(dba)₃XantphosNaOtBu10085
4Pd(OAc)₂XantphosNaOtBu10082
5Pd₂(dba)₃BINAPNaOtBu10045

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a this compound Derivative
  • Reagent Preparation: In an oven-dried reaction vessel, combine the this compound derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/ethanol/water).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination of a this compound Derivative
  • Reagent Preparation: To an oven-dried Schlenk tube, add the this compound derivative (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).[2]

  • Catalyst/Ligand Premixing: In a separate vial, mix the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv.) and the ligand (e.g., XPhos, 0.044 equiv.).[2]

  • Reaction Setup: Add the catalyst/ligand mixture to the Schlenk tube containing the other reagents.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Inert Atmosphere: Seal the Schlenk tube and purge with an inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_reagents Check Reagent Quality (Purity, Anhydrous) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions optimize_catalyst Optimize Catalyst System (Precatalyst, Ligand) check_reagents->optimize_catalyst check_conditions->optimize_catalyst optimize_base Screen Different Bases (Strength, Solubility) optimize_catalyst->optimize_base optimize_solvent Test Alternative Solvents (Polarity, Boiling Point) optimize_base->optimize_solvent side_products Analyze for Side Products (Hydrodehalogenation, Homocoupling) optimize_solvent->side_products success Improved Yield side_products->success Issue Identified & Resolved failure Persistent Low Yield (Consult Literature for Alternative Methods) side_products->failure No Obvious Side Products

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation (R²-B(OR)₂ + Base) product R¹-R² pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Condition_Selection_Tree start Select Cross-Coupling Reaction coupling_type Coupling Partner? start->coupling_type suzuki Suzuki-Miyaura (Organoboron) coupling_type->suzuki Organoboron buchwald Buchwald-Hartwig (Amine) coupling_type->buchwald Amine base_suzuki Base Selection (Suzuki) (K₂CO₃, Cs₂CO₃, K₃PO₄) suzuki->base_suzuki base_buchwald Base Selection (Buchwald) (NaOtBu, LHMDS, K₃PO₄) buchwald->base_buchwald ligand_choice Ligand Selection (Bulky, Electron-Rich Phosphines) base_suzuki->ligand_choice base_buchwald->ligand_choice solvent_choice Solvent Selection (Toluene, Dioxane, 2-MeTHF) ligand_choice->solvent_choice final_conditions Optimized Conditions solvent_choice->final_conditions

References

Technical Support Center: Unexpected Reactions of 2-Bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected rearrangement of 2-bromoaniline in chemical reactions. The information is tailored for professionals in research and development who may encounter anomalous results during the synthesis of complex molecules.

Frequently Asked Questions (FAQs)

Q1: I am attempting an N-alkylation of this compound and observing the formation of a 4-bromoaniline (B143363) derivative as the major product. What is causing this rearrangement?

A1: You are likely observing a bromine migration from the 2- to the 4-position on the aniline (B41778) ring. This unexpected rearrangement has been documented under specific biphasic N-alkylation conditions, particularly when using an alkyl bromide in the presence of an insoluble base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF.[1][2][3]

Q2: What is the proposed mechanism for this 2- to 4-bromine migration?

A2: The rearrangement is believed to be initiated by the formation of hydrobromic acid (HBr) as a byproduct of the initial N-alkylation step. In the presence of an insoluble base that cannot effectively neutralize the acid in the solution phase, the HBr can protonate the N-alkylated this compound intermediate. This is followed by the elimination of molecular bromine (Br₂), which then acts as an electrophile in a subsequent electrophilic aromatic substitution, preferentially attacking the more sterically accessible and electronically favorable para-position of the N-alkylaniline. The reaction is essentially an acid-mediated halogen migration.[3]

Q3: Can this rearrangement occur with other halogens or alkylating agents?

A3: Studies have shown that the nature of both the halogen on the aniline and the leaving group on the alkylating agent are critical. For instance, no rearrangement is typically observed when using benzyl (B1604629) chloride for the alkylation of this compound, suggesting that the generated HCl is not sufficient to trigger the migration.[3] Similarly, 2-chloroaniline (B154045) does not tend to rearrange when reacted with benzyl bromide, likely due to the stronger carbon-chlorine bond.[3] However, this type of rearrangement may be extrapolated to other electron-rich bromo- and iodoanilines.[1][3]

Q4: How can I suppress this unexpected bromine rearrangement during my alkylation reaction?

A4: The key to suppressing the rearrangement is to effectively neutralize the HBr generated in situ. This can be achieved by using a soluble base. The addition of a soluble organic base, such as Hünig's base (N,N-diisopropylethylamine), has been shown to completely suppress the bromine migration, leading to the exclusive formation of the expected N-alkylated this compound product.[3]

Q5: Are there other common reactions where this compound is known to undergo unexpected rearrangements?

A5: While the 2- to 4-bromine migration during biphasic alkylation is a well-documented and specific rearrangement, unexpected outcomes in other reactions involving this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), are often due to other side reactions rather than a rearrangement of the this compound core itself. These can include hydrodehalogenation (replacement of the bromine with a hydrogen) or catalyst poisoning. Careful optimization of the ligand, base, and reaction conditions is crucial to minimize these side reactions.

Troubleshooting Guide: Bromine Migration in this compound Alkylation

This guide addresses the specific issue of isolating an unexpected 4-bromoaniline derivative when the intended product is a this compound derivative.

Symptom Possible Cause Troubleshooting Steps & Solutions
The major product from the N-alkylation of this compound with an alkyl bromide is the 4-bromo isomer.Acid-mediated bromine migration due to in situ HBr formation and an insoluble base.1. Change the Base: Replace the insoluble base (e.g., K₂CO₃, Na₂CO₃) with a soluble, non-nucleophilic organic base like Hünig's base (DIPEA).[3]2. Change the Alkylating Agent: If permissible for your synthetic route, switch from an alkyl bromide to an alkyl chloride. The generated HCl is less competent at inducing the rearrangement.[3]
Low yield of the desired this compound product and a complex mixture of byproducts.Incomplete reaction and/or competing rearrangement and other side reactions.1. Confirm Rearrangement: Use analytical techniques (e.g., NMR, LC-MS) to confirm the presence of the 4-bromo isomer.2. Implement Suppression Strategy: Apply the base or alkylating agent change as described above to prevent the rearrangement.3. Optimize Reaction Conditions: Ensure anhydrous conditions and an inert atmosphere to minimize other potential side reactions.
Data on the Effect of Reaction Conditions on Bromine Rearrangement

The following table summarizes the product distribution in the benzylation of haloanilines under specific biphasic conditions, illustrating the factors that promote or suppress the rearrangement.

EntryAniline SubstrateBenzyl HalideBaseSolventTemperature (°C)Ratio of 2-isomer : 4-isomer
1This compoundBenzyl bromideK₂CO₃DMF120~1 : 99
2This compoundBenzyl chlorideK₂CO₃DMF120>99 : <1
32-ChloroanilineBenzyl bromideK₂CO₃DMF120>99 : <1
4This compoundBenzyl bromideHünig's BaseDMF120>99 : <1
52-IodoanilineBenzyl bromideHünig's BaseDMF120>99 : <1

Data adapted from Barraza, S. J., & Denmark, S. E. (2017). Unexpected Rearrangement of this compound under Biphasic Alkylation Conditions. Synlett, 28(20), 2891-2895.[3]

Experimental Protocols

Protocol 1: Synthesis of N,N-dibenzyl-4-bromoaniline (Rearrangement Product)

This protocol describes the conditions that lead to the unexpected rearrangement.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).

  • Add benzyl bromide (2.2 eq) to the mixture.

  • Heat the reaction mixture at 120 °C for 24-30 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield N,N-dibenzyl-4-bromoaniline.

Protocol 2: Suppression of Rearrangement for Synthesis of N,N-dibenzyl-2-bromoaniline

This protocol outlines the modified conditions to obtain the expected product.

Materials:

  • This compound

  • Benzyl bromide

  • Hünig's base (N,N-diisopropylethylamine, DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add Hünig's base (3.0 eq).

  • Add benzyl bromide (2.2 eq) to the mixture.

  • Heat the reaction mixture at 120 °C for 24 hours.

  • Work-up and purification are performed as described in Protocol 1. This procedure should yield the desired N,N-dibenzyl-2-bromoaniline with no significant formation of the rearranged 4-bromo isomer.[3]

Visualizations

Proposed Mechanism of Bromine Migration

G cluster_alkylation Initial N-Alkylation cluster_rearrangement Rearrangement Cascade A This compound + BnBr B N-Benzyl-2-bromoaniline + HBr A->B Insoluble Base (e.g., K2CO3) C HBr protonates N-alkylated aniline B->C HBr accumulates D Elimination of Br2 C->D E Electrophilic Aromatic Substitution (SEAr) at para-position D->E F N-Benzyl-4-bromoaniline E->F

Caption: Proposed mechanism for the acid-mediated 2- to 4-bromine migration.

Troubleshooting Workflow for Unexpected Product Formation

G Start Unexpected Product in This compound Reaction Analysis Analyze Product Structure (NMR, MS) Start->Analysis IsomerCheck Is the product the 4-bromo isomer? Analysis->IsomerCheck AlkylationCheck Was the reaction a biphasic N-alkylation with alkyl bromide and an insoluble base? IsomerCheck->AlkylationCheck Yes OtherIssue Investigate other side reactions: - Hydrodehalogenation - Catalyst poisoning - Reagent purity IsomerCheck->OtherIssue No Solution Implement Suppression Strategy: - Use a soluble base (e.g., Hünig's base) - Change to alkyl chloride if possible AlkylationCheck->Solution Yes AlkylationCheck->OtherIssue No

Caption: Logical workflow for troubleshooting unexpected product formation.

References

Technical Support Center: 2-Bromoaniline Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedures of common reactions involving 2-bromoaniline. It is designed for researchers, scientists, and drug development professionals to navigate challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My Sandmeyer reaction mixture (diazotization of this compound followed by reaction with CuBr) is a dark, tarry mess. How do I effectively work it up to isolate my product?

A1: The formation of resinous by-products is a common issue in Sandmeyer reactions.[1] An effective workup involves steam distillation, which allows for the simultaneous reaction and separation of the desired product from non-volatile tars.[1]

Troubleshooting Steps:

  • Initial Quenching: After the reaction is complete, carefully quench the mixture by pouring it onto ice.

  • Basification: Slowly neutralize the acidic solution with a base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), until it is alkaline.[1] This will precipitate the crude product and neutralize any remaining acids.

  • Extraction: Extract the product from the aqueous mixture using an organic solvent like diethyl ether or ethyl acetate.[2][3] Perform multiple extractions to ensure complete recovery.

  • Washing: Wash the combined organic layers with water to remove inorganic salts. A wash with a dilute solution of sodium thiosulfate (B1220275) or sodium bisulfite can help remove any residual bromine, which may cause discoloration.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by vacuum distillation or recrystallization.[2]

Q2: After a Buchwald-Hartwig amination with this compound, I'm struggling to remove the palladium catalyst and phosphine (B1218219) ligands from my product. What is the recommended workup procedure?

A2: Removing palladium and ligand residues is a critical step in the workup of Buchwald-Hartwig reactions. A combination of aqueous washes and filtration through silica (B1680970) gel is typically effective.

Troubleshooting Steps:

  • Quenching: Quench the reaction with an aqueous solution, such as saturated ammonium (B1175870) chloride (NH₄Cl), if not already done.[4]

  • Extraction: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, toluene) and transfer it to a separatory funnel.

  • Aqueous Washes:

    • Wash the organic layer several times with water to remove the base (e.g., carbonates, phosphates).

    • A wash with dilute acid (e.g., 1M HCl) can help remove any remaining amine starting material by protonating it and making it water-soluble.[5][6] Be cautious if your product is acid-sensitive.

    • A final wash with brine (saturated NaCl solution) helps to break emulsions and remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt and concentrate it.

  • Purification:

    • Filtration: Dissolve the crude product in a minimal amount of solvent and pass it through a short plug of silica gel. This can effectively remove a significant portion of the palladium catalyst and polar byproducts.

    • Column Chromatography: For higher purity, perform flash column chromatography.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step.

Q3: My Suzuki coupling reaction with this compound has resulted in a low yield of the desired biaryl product. What are some common workup-related issues that could be causing this?

A3: Low yields in Suzuki couplings can stem from several workup issues, including incomplete extraction or product loss during purification.

Troubleshooting Steps:

  • Check Aqueous Layer: Your product might have some solubility in the aqueous layer, especially if it contains polar functional groups.[7] It is good practice to re-extract the aqueous layer to ensure complete product recovery.

  • Emulsion Formation: Emulsions can trap your product between the organic and aqueous layers. To break an emulsion, try adding brine or filtering the entire mixture through a pad of Celite.

  • Incomplete Quenching: Ensure the reaction is properly quenched. Unreacted boronic acids and their esters can sometimes complicate purification.

  • Purification Method:

    • Column Chromatography: The choice of eluent is crucial. A gradient elution is often necessary to separate the product from starting materials and byproducts.

    • Recrystallization: Ensure the correct solvent system is chosen for recrystallization to avoid significant product loss in the mother liquor.

Q4: I've observed an unexpected rearrangement of this compound to 4-bromoaniline (B143363) derivatives during my N-alkylation reaction. How can I prevent this?

A4: The rearrangement of this compound to 4-bromoaniline derivatives can occur under certain alkylation conditions, particularly in the presence of HBr generated as a byproduct.[8] The choice of base and reaction conditions is critical to suppress this side reaction.[8]

Prevention Strategies:

  • Choice of Base: Using a strong, non-nucleophilic base that can effectively neutralize the generated HBr is crucial. Insoluble bases like potassium carbonate in DMF may not be sufficient to prevent the accumulation of acid.[8] Consider using a stronger, more soluble base.

  • Reaction Conditions: Carefully control the reaction temperature and addition rate of the alkylating agent to minimize side reactions.

Data Presentation

Table 1: Comparison of Workup Strategies for Common this compound Reactions

Reaction TypeCommon IssueRecommended Workup StrategyTypical Yield RangePurity Enhancement
Sandmeyer Tar/Resin FormationSteam Distillation followed by Extraction60-75%High (removes non-volatile impurities)
Buchwald-Hartwig Catalyst/Ligand ResidueAqueous Washes & Silica Gel Filtration70-95%Effective removal of Pd and phosphines
Suzuki Coupling Low Yield/ByproductsMultiple Extractions & Column Chromatography50-90%Good separation of biaryl product
N-Alkylation Rearrangement to 4-bromo isomerCareful selection of base and conditionsVariablePrevents formation of isomeric impurities

Experimental Protocols

Protocol 1: General Aqueous Workup for a this compound Reaction

  • Quenching: Once the reaction is deemed complete by TLC or other monitoring, cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding an appropriate aqueous solution (e.g., water, saturated NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent (e.g., ethyl acetate, dichloromethane) and water. Shake the funnel gently to partition the components.

  • Phase Separation: Allow the layers to separate. Drain the aqueous layer.

  • Washing:

    • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove basic impurities or unreacted amines.[5]

    • Wash with a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities.

    • Wash with brine to remove residual water and help break any emulsions.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Workup_Troubleshooting start Reaction Complete quench Quench Reaction start->quench extract Aqueous Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry issue Problem Encountered? dry->issue crude Crude Product issue->crude No emulsion Emulsion Forms issue->emulsion Yes (Emulsion) low_yield Low Yield issue->low_yield Yes (Yield) impurity Product Impure issue->impurity Yes (Purity) solve_emulsion Add Brine / Filter through Celite emulsion->solve_emulsion solve_yield Re-extract Aqueous Layer low_yield->solve_yield solve_impurity Column Chromatography / Recrystallization impurity->solve_impurity solve_emulsion->extract solve_yield->extract solve_impurity->crude

Caption: Troubleshooting workflow for common workup issues.

Sandmeyer_Workup start Sandmeyer Reaction Mixture (Dark & Tarry) quench Pour onto Ice start->quench basify Neutralize with Base (e.g., NaOH) quench->basify steam_distill Steam Distillation basify->steam_distill extract Extract Distillate with Organic Solvent steam_distill->extract wash Wash Organic Layer (Water, Na₂S₂O₃) extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify (Vacuum Distillation or Recrystallization) dry->purify product Pure Product purify->product

Caption: Recommended workup for Sandmeyer reactions.

References

Technical Support Center: Purification of Crude 2-Bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2-bromoaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for obtaining high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark brown or yellow solid. What causes this discoloration and how can I remove it?

A1: The discoloration of crude this compound is often due to the presence of colored impurities, which can be oxidation products or residual bromine from the synthesis.[1][2] Aromatic amines, in general, are susceptible to air oxidation, which can form colored by-products.[2]

To address this, you can employ the following methods:

  • Washing: During the workup of your reaction, washing the crude product with a solution of sodium thiosulfate (B1220275) or sodium bisulfite can neutralize and remove unreacted bromine.[1]

  • Recrystallization with Activated Charcoal: If the discoloration persists, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb the colored impurities.[3][4][5] Be cautious not to add too much charcoal, as it can also adsorb your desired product.[4]

  • Fractional Distillation Under Vacuum: This method is highly effective for removing colored impurities and can yield a pure, white solid.[2][6]

Q2: I am getting a low yield after recrystallizing my this compound. What are the possible reasons and how can I improve it?

A2: Low yield during recrystallization is a common issue that can stem from several factors:

  • Using too much solvent: This will result in a significant amount of your product remaining dissolved in the mother liquor even after cooling.[4] To remedy this, you can try to boil off some of the solvent to concentrate the solution and then allow it to cool again.[4]

  • Premature crystallization: If crystals form during hot filtration (if performed), you will lose product. To prevent this, ensure your filtration apparatus (funnel and receiving flask) is pre-warmed.[4]

  • Significant solubility in the cold solvent: If this compound has considerable solubility in the chosen solvent even at low temperatures, your recovery will be poor.[4] It is crucial to select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3]

  • Incomplete transfer or washing: Ensure all crystals are quantitatively transferred during filtration and wash with a minimal amount of ice-cold solvent to minimize loss.[4]

Q3: My this compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out," the formation of a liquid layer instead of solid crystals, can occur for several reasons:

  • High concentration of solute: The solution may be too concentrated. Try adding a small amount of hot solvent to dissolve the oil and then allow it to cool slowly.[4]

  • Rapid cooling: Cooling the solution too quickly can favor oil formation over crystal nucleation. Allow the solution to cool gradually to room temperature before placing it in an ice bath.[4]

  • Presence of significant impurities: High levels of impurities can depress the melting point of your compound and interfere with crystal lattice formation.[4] In such cases, pre-purification by another method, like column chromatography, might be necessary before recrystallization.[4]

  • Inappropriate solvent: The boiling point of the solvent might be higher than the melting point of the solute. This compound has a melting point of around 29-32°C.[7] If the solvent's boiling point is significantly higher, the solute may melt before it dissolves.

Q4: Which purification method is best for achieving the highest purity of this compound?

A4: For achieving very high purity and removing stubborn colored impurities, fractional distillation under vacuum is often the most effective method.[2][6] This technique is particularly useful for solids with relatively low melting points like this compound. However, recrystallization is a robust and widely used technique that can provide a product of high purity if the appropriate solvent and conditions are used.[3] For complex mixtures with impurities of similar polarity, column chromatography can be an excellent choice for separation.[8][9]

Troubleshooting Guide

This troubleshooting guide provides a logical workflow for addressing common issues encountered during the purification of this compound.

TroubleshootingWorkflow start Start: Crude this compound discolored Issue: Product is Discolored (Yellow/Brown) start->discolored low_yield Issue: Low Yield After Recrystallization start->low_yield oiling_out Issue: 'Oiling Out' During Recrystallization start->oiling_out impure Issue: Product Still Impure (TLC/GC Analysis) start->impure wash Wash with Sodium Thiosulfate or Bisulfite Solution discolored->wash Residual Bromine Suspected check_solvent Re-evaluate Solvent Volume and Cooling Rate low_yield->check_solvent slow_cool Ensure Slow Cooling; Add Seed Crystal oiling_out->slow_cool column_chrom Purify by Column Chromatography impure->column_chrom charcoal Recrystallize with Activated Charcoal wash->charcoal Color Persists end Pure this compound wash->end Successful distill Perform Vacuum Distillation charcoal->distill Color Still Present charcoal->end Successful distill->end mother_liquor Concentrate Mother Liquor and Recool check_solvent->mother_liquor mother_liquor->end change_solvent Change Recrystallization Solvent slow_cool->change_solvent Issue Persists slow_cool->end Successful change_solvent->end column_chrom->end

Caption: Troubleshooting workflow for purifying crude this compound.

Experimental Protocols

Recrystallization of this compound

This protocol outlines the general procedure for purifying this compound by recrystallization.

RecrystallizationWorkflow start Start: Crude This compound dissolve 1. Dissolve in Minimum Hot Solvent (e.g., Ethanol (B145695)/Water) start->dissolve decolorize 2. (Optional) Add Activated Charcoal for Colored Impurities dissolve->decolorize cool 4. Cool Slowly to Room Temperature, then in Ice Bath dissolve->cool No Decolorization Needed hot_filter 3. (Optional) Hot Gravity Filtration to Remove Charcoal decolorize->hot_filter hot_filter->cool crystallize 5. Crystal Formation cool->crystallize filter 6. Collect Crystals by Vacuum Filtration crystallize->filter wash 7. Wash with Minimal Ice-Cold Solvent filter->wash dry 8. Dry Crystals Under Vacuum wash->dry end Pure this compound Crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Methodology:

  • Solvent Selection: A common and effective solvent system for sulfonamides, which have similar polar and nonpolar characteristics to this compound, is a mixture of ethanol and water.[3] The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid. Heat the mixture gently.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[3][4]

  • Hot Filtration (if charcoal was used): Pre-warm a funnel and receiving flask. Perform a hot gravity filtration to remove the activated charcoal.[3]

  • Crystallization: To the hot, clear solution, add hot deionized water dropwise until the solution becomes faintly cloudy (turbid).[3] Then, add a few drops of hot ethanol until the solution is clear again.[3] Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Dry the crystals under vacuum.

ParameterValue/Range
Solvent System Ethanol/Water
Decolorizing Agent Activated Charcoal (optional)
Expected Purity >98% (depending on crude purity)
Melting Point 29-32 °C[7]
Vacuum Distillation of this compound

This method is highly effective for obtaining very pure, colorless this compound.[2]

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. It is crucial that the condenser is kept warm during distillation to prevent the this compound (MP ≈ 29-32°C) from solidifying and clogging the apparatus.[2] This can be achieved by circulating warm water through the condenser jacket instead of cold water.

  • Distillation: Place the crude this compound in the distillation flask. Apply vacuum and gently heat the flask.

  • Collection: Collect the fraction that distills at the correct boiling point for the applied pressure. The pure this compound will be a colorless liquid that solidifies upon cooling to a white solid.[2]

ParameterValue/Range
Boiling Point 229 °C (at atmospheric pressure)[10]
60-61 °C (at 1.33-1.46 kPa)[2]
Condenser Temperature >32 °C
Expected Appearance Colorless liquid, white solid upon cooling[2]
Column Chromatography of this compound

Column chromatography is useful for separating this compound from impurities with different polarities.

Methodology:

  • Stationary Phase and Eluent Selection: Silica gel is a common stationary phase.[8][9] The eluent (mobile phase) should be chosen based on thin-layer chromatography (TLC) analysis to achieve good separation. A typical starting eluent system could be a mixture of hexane (B92381) and ethyl acetate.

  • Column Packing: The column should be packed uniformly with the chosen adsorbent to avoid channeling.[8]

  • Loading and Elution: The crude sample is dissolved in a minimum amount of solvent and loaded onto the top of the column. The eluent is then passed through the column to separate the components.[9]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

ParameterValue/Range
Stationary Phase Silica Gel
Mobile Phase (Eluent) Hexane/Ethyl Acetate (gradient)
Monitoring Thin-Layer Chromatography (TLC)
Desired Rf on TLC ~0.35 for optimal separation[8]

References

Technical Support Center: Catalyst Selection for 2-Bromoaniline Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions involving 2-bromoaniline.

Troubleshooting Guide

This section addresses common issues encountered during the cross-coupling of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my cross-coupling reaction with this compound resulting in low or no product yield?

Answer:

Low or no product yield in cross-coupling reactions with this compound can be attributed to several factors, often related to the inherent properties of the substrate and the specific reaction conditions. Key areas to investigate include:

  • Catalyst System (Palladium Source and Ligand): The choice of catalyst is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for this substrate. It is often necessary to screen a range of palladium sources and electron-rich, bulky phosphine (B1218219) ligands.[1] Buchwald ligands (e.g., SPhos, XPhos) and other bulky phosphines like P(t-Bu)₃ are often recommended for challenging substrates.[1] Pre-formed palladium catalysts, such as palladacycles, can also significantly improve results.[2][3]

  • Base Selection: The strength and solubility of the base are crucial for the transmetalation step. For difficult couplings, stronger bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[1][2]

  • Solvent System: The solvent must be appropriate for the solubility of all reaction components and stable at the reaction temperature. Aprotic polar solvents such as dioxane, THF, and DMF are commonly used, often with the addition of water to aid in dissolving the base.[1]

  • Reaction Temperature: Insufficient temperature can lead to a sluggish or stalled reaction. Reactions involving electron-rich aryl bromides like this compound often require heating, typically in the range of 80-110 °C.[2]

  • Catalyst Deactivation: The aniline (B41778) functional group in this compound can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4][5] Using bulky ligands can help mitigate this issue.

Question 2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?

Answer:

Common side reactions in the cross-coupling of this compound include homocoupling and dehalogenation.

  • Homocoupling: This is the coupling of two molecules of the boronic acid (in Suzuki coupling) or two molecules of the aryl halide. It is often promoted by the presence of oxygen and can be a sign of catalyst decomposition.[1]

    • Mitigation: Thoroughly degas all solvents and the reaction mixture. Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can sometimes suppress the homocoupling of the more valuable aryl halide.[1]

  • Dehalogenation (Hydrodehalogenation): This is the replacement of the bromine atom with a hydrogen atom.

    • Mitigation: The presence of water or other protic impurities can contribute to dehalogenation. Ensure the use of anhydrous solvents and thoroughly degas the reaction mixture. Optimizing the catalyst and ligand system is also crucial.[1]

Question 3: My palladium catalyst turns black during the reaction. Is this normal, and what can I do about it?

Answer:

The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition. This can be caused by:

  • Insufficient ligand to stabilize the Pd(0) species.

  • High reaction temperatures.

  • Impurities in the starting materials or solvents.[5]

Solutions:

  • Increase the ligand-to-palladium ratio slightly.

  • Use more robust and sterically hindered ligands, such as Buchwald-type biarylphosphine ligands.[5]

  • Lower the reaction temperature if possible without significantly impacting the reaction rate.

  • Ensure all reagents are pure and use anhydrous, degassed solvents.[5]

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is most suitable for this compound?

A1: Several cross-coupling reactions can be successfully employed with this compound, with the choice depending on the desired bond formation:

  • Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters. This is a widely used and versatile method.[3][6]

  • Buchwald-Hartwig Amination: For C-N bond formation with amines. This reaction is highly effective for synthesizing substituted anilines.[7][8]

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes.[9][10]

  • Heck Coupling: For C-C bond formation with alkenes.[11][12]

Q2: Do I need to protect the amine group of this compound before the cross-coupling reaction?

A2: While some methods for cross-coupling of 2-haloanilines require protection of the free amine, recent advancements have led to catalyst systems that are effective for unprotected ortho-bromoanilines.[3][6] The necessity of protection depends on the specific reaction conditions and the tolerance of the catalyst system. For instance, the CataCXium A Pd G3 catalyst system has been shown to be effective for the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines.[3]

Q3: How do I choose the right ligand for my this compound cross-coupling?

A3: For electron-rich aryl halides like this compound, electron-rich and sterically hindered phosphine ligands are generally preferred.[4] These ligands facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] Screening a variety of ligands, including Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) and cataCXium ligands, is often necessary to identify the optimal choice for a specific transformation.[3][4]

Data Presentation

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of this compound Derivatives

Palladium SourceLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(dppf)Cl₂-K₂CO₃Dioxane/H₂O (10:1)9011[13]
CataCXium A palladacycle-Cs₂CO₃Dioxane/H₂O8051 (NMR)[6]
CataCXium A palladacycle-Cs₂CO₃2-MeTHF8095[6]

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Bromoarenes

Palladium SourceLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂X-PhosKOt-BuToluene150 (MW)Good to Excellent[7]
Pd₂(dba)₃X-PhosNaOt-BuTolueneRT - 110Varies[4]
Pd(OAc)₂BINAPNaOt-BuTolueneVariesVaries[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Unprotected this compound

This protocol is a general starting point and may require optimization for specific substrates and coupling partners.[3]

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), the base (e.g., Cs₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., CataCXium A Pd G3, 2-5 mol%).

  • Degassing: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 2-MeTHF) via syringe. The reaction concentration is typically between 0.1 M and 0.3 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the aqueous layer and extract it with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and may require optimization.

  • Reaction Setup: To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOt-Bu, 1.2 equiv.), this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and the degassed solvent (e.g., toluene).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an appropriate organic solvent. Combine the organic layers, dry over a drying agent (e.g., MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: this compound Cross-Coupling coupling_type Select Coupling Type start->coupling_type suzuki Suzuki-Miyaura (C-C) coupling_type->suzuki C-C buchwald Buchwald-Hartwig (C-N) coupling_type->buchwald C-N sonogashira Sonogashira (C-C, alkyne) coupling_type->sonogashira C-C (alkyne) heck Heck (C-C, alkene) coupling_type->heck C-C (alkene) initial_conditions Select Initial Conditions: - Pd Source (e.g., Pd(OAc)2, Pd2(dba)3) - Ligand (e.g., SPhos, XPhos) - Base (e.g., K3PO4, Cs2CO3) - Solvent (e.g., Dioxane, Toluene) suzuki->initial_conditions buchwald->initial_conditions sonogashira->initial_conditions heck->initial_conditions run_reaction Run Small-Scale Test Reaction initial_conditions->run_reaction analyze Analyze Results (TLC, LC-MS) run_reaction->analyze good_yield High Yield & Clean Reaction analyze->good_yield Success low_yield Low Yield or Side Products analyze->low_yield Failure scale_up Scale-Up Reaction good_yield->scale_up troubleshoot Troubleshoot low_yield->troubleshoot optimize_ligand Screen Different Ligands (e.g., Buchwald, CataCXium) troubleshoot->optimize_ligand Catalyst Inactivity? optimize_base Screen Different Bases (e.g., K3PO4, Cs2CO3) troubleshoot->optimize_base Slow Reaction? optimize_solvent Screen Different Solvents (e.g., 2-MeTHF, DMF) troubleshoot->optimize_solvent Solubility Issues? optimize_temp Adjust Temperature troubleshoot->optimize_temp No Reaction? optimize_ligand->run_reaction optimize_base->run_reaction optimize_solvent->run_reaction optimize_temp->run_reaction end End: Successful Coupling scale_up->end Troubleshooting_Logic start Problem Encountered issue Identify Primary Issue start->issue low_yield Low/No Yield issue->low_yield Yield side_products Side Products issue->side_products Purity catalyst_death Catalyst Decomposition (Turns Black) issue->catalyst_death Visual check_catalyst Evaluate Catalyst System: - Screen Ligands (Bulky, Electron-Rich) - Use Pre-catalyst low_yield->check_catalyst check_conditions Verify Reaction Conditions: - Degas Solvents Thoroughly - Check Base Strength/Solubility - Increase Temperature low_yield->check_conditions check_reagents Check Reagent Purity: - Use Anhydrous Solvents - Purify Starting Materials low_yield->check_reagents solution_homocoupling For Homocoupling: - Rigorous Degassing - Use Slight Excess of Boronic Acid side_products->solution_homocoupling Homocoupling solution_dehalogenation For Dehalogenation: - Use Anhydrous Solvents - Optimize Catalyst/Ligand side_products->solution_dehalogenation Dehalogenation solution_catalyst To Prevent Decomposition: - Increase Ligand/Pd Ratio - Use More Robust Ligand - Lower Temperature catalyst_death->solution_catalyst

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the influence of solvents on the reactivity of 2-bromoaniline. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the rate of nucleophilic substitution reactions involving this compound?

The rate of nucleophilic substitution reactions with this compound is significantly influenced by the solvent's ability to stabilize the transition state and solvate the reacting species. Generally, these reactions are bimolecular (SN2-like) due to the nature of the aryl halide.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally preferred for SN2 reactions. They possess large dipole moments that can stabilize the polar transition state, leading to an acceleration of the reaction rate.[1][2] Importantly, they do not form strong hydrogen bonds with the nucleophile, leaving it more "naked" and reactive.[2]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): While polar, these solvents can slow down SN2 reactions. They solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its approach to the electrophilic carbon.[1][2] This effect is more pronounced for smaller, more electronegative nucleophiles.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Reactions in nonpolar solvents are typically very slow. These solvents cannot effectively stabilize the charged transition state, resulting in a high activation energy barrier.[1]

Q2: What is the expected product distribution when reacting this compound with an electrophile in different types of solvents?

In reactions like bromination, the solvent can influence the regioselectivity. The amino group (-NH₂) is a strong activating, ortho-, para-directing group.

  • In non-polar solvents (e.g., CS₂): The reaction of aniline (B41778) with bromine tends to yield a mixture of ortho- and para-bromoaniline, with the para-isomer being the major product due to reduced steric hindrance.

  • In polar protic solvents (e.g., water): The high polarity of the solvent and the strong activation by the amino group can lead to polybromination, resulting in the formation of 2,4,6-tribromoaniline. To achieve mono-substitution in polar solvents, protection of the amino group (e.g., by converting it to an acetamide) is often necessary.

Q3: Can this compound undergo rearrangement reactions in certain solvents?

Yes, under specific conditions, such as biphasic alkylation with a base, this compound has been observed to undergo rearrangement where the bromine atom migrates from the ortho to the para position. The choice of reagents and reaction conditions is critical to suppress this unexpected outcome.

Troubleshooting Guides

Issue Possible Cause Solution
Slow or no reaction Inappropriate solvent choice: Using a polar protic solvent for an SN2 reaction can significantly slow it down. Nonpolar solvents are also generally poor choices.Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile (B52724) to enhance the reaction rate.
Low yield of desired product Side reactions: Polybromination in electrophilic substitution, or rearrangement in alkylation reactions.For electrophilic substitution, consider protecting the amino group. For alkylation, carefully select the base and solvent system to minimize rearrangement.
Formation of multiple products Lack of regioselectivity: In electrophilic aromatic substitution, both ortho and para products can form.In non-polar solvents, the para product is generally favored. To enhance selectivity, consider using a bulkier protecting group on the amine.
Product discoloration Presence of impurities or side products. Purify the product using techniques like column chromatography or recrystallization.

Data Presentation

Due to the limited availability of specific kinetic data for this compound, the following table presents data for a representative SN2 reaction: the Menshutkin reaction between piperidine (B6355638) and methyl iodide. This data illustrates the general trends in solvent effects on the alkylation of amines.[1]

Solvent Solvent Type Dielectric Constant (ε) Relative Rate Constant (krel)
n-HexaneNonpolar Aprotic1.91
BenzeneNonpolar Aprotic2.310
Diethyl EtherPolar Aprotic4.3100
AcetonePolar Aprotic20.71 x 104
DMFPolar Aprotic36.72.8 x 104
AcetonitrilePolar Aprotic37.55 x 104
MethanolPolar Protic32.71.2 x 103
EthanolPolar Protic24.63.5 x 102
WaterPolar Protic80.17 x 102

Data is for a representative SN2 reaction and serves to illustrate general solvent effects.[1]

Experimental Protocols

Protocol 1: Kinetic Analysis of the Reaction of this compound with an Alkyl Halide using UV-Vis Spectrophotometry

This protocol outlines a general method for monitoring the kinetics of the N-alkylation of this compound.

1. Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide)

  • A range of anhydrous solvents (e.g., acetonitrile, DMF, ethanol, hexane)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the alkyl halide in each of the chosen solvents.

  • Determination of λmax: Record the UV-Vis spectrum of the product in the chosen solvent to determine the wavelength of maximum absorbance (λmax) where the reactants have minimal absorbance.

  • Kinetic Run:

    • Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.

    • In a quartz cuvette, mix known concentrations of the this compound and alkyl halide solutions. It is often convenient to use pseudo-first-order conditions where one reactant is in large excess.

    • Immediately start recording the absorbance at λmax as a function of time.

  • Data Analysis:

    • Plot absorbance versus time.

    • From the plot, determine the initial rate of the reaction.

    • By varying the initial concentrations of the reactants, determine the order of the reaction with respect to each reactant and calculate the rate constant (k).

Protocol 2: General Procedure for N-Alkylation of this compound

This protocol provides a general method for the synthesis of N-alkylated this compound, which can be adapted to study solvent effects on product yield.

1. Materials:

  • This compound

  • Alkyl halide

  • A suitable base (e.g., K₂CO₃, Et₃N)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Round-bottom flask, condenser, magnetic stirrer

  • TLC plates and developing chamber

  • Separatory funnel

  • Rotary evaporator

2. Procedure:

  • To a solution of this compound in the chosen solvent, add the base.

  • Add the alkyl halide dropwise to the stirred solution at room temperature or an elevated temperature, depending on the reactivity.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Characterize the product by NMR and Mass Spectrometry.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (this compound & Alkyl Halide) select_solvent Select Solvent (Protic/Aprotic/Nonpolar) prep_reagents->select_solvent Choose solvent system mix_reactants Mix Reactants in Thermostatted Cuvette select_solvent->mix_reactants monitor_abs Monitor Absorbance at λmax over Time mix_reactants->monitor_abs Initiate kinetic run plot_data Plot Absorbance vs. Time monitor_abs->plot_data calc_rate Calculate Rate Constant (k) plot_data->calc_rate Determine reaction order

Caption: Workflow for Kinetic Analysis of this compound Reactivity.

Solvent_Effects cluster_solvents Solvent Type cluster_effects Effect on SN2 Reactivity polar_aprotic Polar Aprotic (e.g., DMF, DMSO) rate_increase Rate Increase polar_aprotic->rate_increase Stabilizes transition state, nucleophile is 'naked' polar_protic Polar Protic (e.g., EtOH, H₂O) rate_decrease Rate Decrease polar_protic->rate_decrease Solvates nucleophile ('solvent cage') non_polar Nonpolar (e.g., Hexane) rate_very_slow Very Slow Rate non_polar->rate_very_slow Poor transition state stabilization

Caption: Logical Relationship of Solvent Type on SN2 Reaction Rate.

References

managing temperature control in 2-bromoaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromoaniline. The following information is intended to assist in managing critical process parameters, with a strong emphasis on temperature control.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound, and which one is preferred for better temperature control?

A1: The two primary routes for synthesizing this compound are:

  • Direct Bromination of Aniline (B41778): This method involves the direct reaction of aniline with a brominating agent. However, the amino group (-NH₂) is a strong activating group, making the reaction highly exothermic and difficult to control.[1][2] This often leads to the formation of poly-brominated byproducts, most notably 2,4,6-tribromoaniline.[1][3]

  • Reduction of 2-Nitrobromobenzene: This route involves the reduction of a nitro group to an amine. While this method requires higher temperatures (reflux), the reaction is generally less exothermic and more controllable than direct bromination.[4]

For selective synthesis of this compound with better temperature management, a modified approach to direct bromination is often preferred. This involves the protection of the amino group by acetylation before bromination, followed by deprotection.[1][5]

Q2: Why is temperature control so critical during the direct bromination of aniline?

A2: The direct bromination of aniline is a rapid electrophilic aromatic substitution reaction. The strong electron-donating nature of the amino group makes the aromatic ring highly reactive towards electrophiles like bromine.[1][2] This high reactivity results in a significant release of heat (a highly exothermic process).[1] Without precise temperature control, a runaway reaction can occur, leading to poor product yield, the formation of unwanted side products, and potential safety hazards.[1]

Q3: What is the optimal temperature range for the controlled bromination of acetanilide (B955) (the protected form of aniline)?

A3: For the controlled mono-bromination of acetanilide, it is crucial to maintain a low temperature. The recommended temperature range is typically between 0°C and 10°C, which is usually achieved using an ice bath.[1][6] Slow, dropwise addition of the brominating agent is also essential to prevent localized hotspots and maintain control over the reaction exotherm.[7]

Q4: My final this compound product is discolored (yellow or brown). What is the likely cause and how can I fix it?

A4: A yellow or brown discoloration in the final product is often due to the presence of residual, unreacted bromine.[1] To remove this impurity, the crude product should be washed with a solution of a reducing agent, such as sodium thiosulfate (B1220275) or sodium bisulfite, during the workup procedure. This should be followed by a water wash to remove any resulting inorganic salts.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid, uncontrolled temperature increase (runaway reaction) 1. Rate of bromine addition is too fast.2. Inefficient cooling of the reaction vessel.3. High concentration of reactants.1. Immediately cease the addition of the brominating agent.2. Ensure the reaction flask is adequately submerged in an efficient cooling bath (e.g., ice-water or ice-salt).3. Increase the stirring rate to improve heat dissipation.[1]
Formation of a significant amount of white precipitate (2,4,6-tribromoaniline) Direct bromination of unprotected aniline was performed, leading to over-bromination.[1][3][8]Protect the amino group by converting aniline to acetanilide before proceeding with the bromination step.[5][6]
Low yield of this compound 1. Insufficient amount of brominating agent used.2. Incomplete reaction.3. Loss of product during workup and purification.1. Ensure the stoichiometry of the brominating agent is correct. A slight excess may be necessary, but this should be added cautiously.2. Allow for a sufficient reaction time after the addition of bromine is complete.3. Optimize purification steps to minimize product loss.
Presence of starting material (aniline/acetanilide) in the final product 1. Incomplete bromination reaction.2. Incomplete hydrolysis of the acetanilide protecting group.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of the starting material.2. If deprotecting, ensure hydrolysis conditions (e.g., heating with acid or base) are sufficient for complete removal of the acetyl group.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Protection, Bromination, and Deprotection

This multi-step protocol is the standard method for achieving selective mono-bromination.

Step 1: Acetylation of Aniline

  • In a suitable flask, dissolve aniline in glacial acetic acid.

  • Slowly add acetic anhydride (B1165640) to the solution while stirring. The reaction is exothermic.

  • After the initial exotherm subsides, gently heat the mixture to approximately 50°C for 30 minutes to ensure the reaction goes to completion.[6]

  • Pour the warm mixture into ice-cold water to precipitate the acetanilide.[1]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.[1]

Step 2: Bromination of Acetanilide

  • Dissolve the dried acetanilide in glacial acetic acid and cool the solution in an ice bath to 0-5°C.[6]

  • Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the low temperature and stirring continuously.[6]

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to complete the reaction.[6]

  • Pour the reaction mixture into cold water to precipitate the crude p-bromoacetanilide.

  • Collect the product by vacuum filtration, wash with a sodium bisulfite solution to remove excess bromine, then wash with water, and dry.[10]

Step 3: Hydrolysis of p-Bromoacetanilide to p-Bromoaniline

  • In a round-bottom flask, dissolve the p-bromoacetanilide in ethanol.

  • Add a solution of potassium hydroxide (B78521) in water and boil the mixture under reflux for 2 hours.[9]

  • Cool the solution and pour it into ice-cold water to precipitate the p-bromoaniline.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.[9]

Data Presentation

Reaction Step Parameter Value Notes Reference(s)
Uncontrolled Bromination of AnilineTemperatureRoom TemperatureHighly exothermic, leads to 2,4,6-tribromoaniline.[1][8]
Controlled Bromination (Acetanilide)Temperature0-10°CSlow, dropwise addition of bromine is crucial.[1][6]
Reduction of 2-NitrobromobenzeneTemperature100°C (Reflux)A less exothermic alternative to direct bromination.[4]
Hydrolysis of p-BromoacetanilideTemperatureBoiling (Reflux)Necessary for the deprotection step.[9]

Visualizations

experimental_workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Hydrolysis Aniline Aniline Heat Heat to 50°C Aniline->Heat AceticAnhydride Acetic Anhydride + Glacial Acetic Acid AceticAnhydride->Heat Precipitate1 Precipitate in Ice Water Heat->Precipitate1 Filter1 Filter & Dry Precipitate1->Filter1 Acetanilide Acetanilide Filter1->Acetanilide Acetanilide_in Acetanilide in Glacial Acetic Acid Cool Cool to 0-5°C Acetanilide_in->Cool Stir Stir at RT Cool->Stir Bromine Bromine in Glacial Acetic Acid Bromine->Cool Add dropwise Precipitate2 Precipitate in Cold Water Stir->Precipitate2 Filter2 Filter, Wash & Dry Precipitate2->Filter2 pBromoacetanilide p-Bromoacetanilide Filter2->pBromoacetanilide pBromoacetanilide_in p-Bromoacetanilide in Ethanol Reflux Reflux for 2h pBromoacetanilide_in->Reflux KOH Aqueous KOH KOH->Reflux Precipitate3 Precipitate in Ice Water Reflux->Precipitate3 Filter3 Filter, Wash & Dry Precipitate3->Filter3 pBromoaniline p-Bromoaniline Filter3->pBromoaniline

Caption: Workflow for the synthesis of p-bromoaniline.

troubleshooting_guide cluster_solutions cluster_impurities cluster_remedies start High Temperature During Bromination? stop_addition Stop Bromine Addition start->stop_addition Yes check_product Check Product Purity (TLC/NMR) start->check_product No improve_cooling Improve Cooling (Ice/Salt Bath) stop_addition->improve_cooling increase_stirring Increase Stirring Rate improve_cooling->increase_stirring over_bromination Over-bromination Detected (2,4,6-tribromoaniline) check_product->over_bromination Impurity Found unreacted_sm Unreacted Starting Material check_product->unreacted_sm Impurity Found protect_amine Action: Protect Amine Group (Acetylation) for next batch over_bromination->protect_amine extend_reaction Action: Extend Reaction Time or Check Stoichiometry unreacted_sm->extend_reaction

Caption: Troubleshooting temperature control issues.

References

Technical Support Center: Diazotization of 2-Bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the diazotization of 2-bromoaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this sensitive but crucial chemical transformation.

Troubleshooting Guides

This section addresses specific problems you may encounter during the diazotization of this compound in a question-and-answer format.

Question: My diazotization reaction of this compound is resulting in a very low yield or is not proceeding to completion. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the diazotization of this compound are a common challenge and can stem from several factors. The bromine atom at the ortho position can influence the reactivity of the amino group.

  • Reduced Nucleophilicity of the Amino Group: The electron-withdrawing nature of the bromine atom can decrease the nucleophilicity of the amino group, slowing down the reaction with the nitrosating agent.

  • Incomplete Dissolution: this compound may not be fully dissolved in the acidic medium, leading to a heterogeneous reaction mixture and incomplete conversion.

  • Inadequate Temperature Control: Temperatures rising above the optimal 0-5°C range can lead to the rapid decomposition of the diazonium salt.[1][2]

  • Insufficient Acid: An inadequate amount of acid can lead to the formation of diazoamino compounds, a common side reaction where the diazonium salt couples with unreacted this compound.[1]

Troubleshooting Steps:

  • Ensure Complete Dissolution: Vigorously stir the mixture of this compound and acid to ensure the formation of the hydrochloride salt, which is more soluble in the aqueous medium.

  • Strict Temperature Control: Maintain the internal reaction temperature between 0°C and 5°C throughout the addition of the sodium nitrite (B80452) solution using an efficient ice-salt bath.

  • Slow Addition of Sodium Nitrite: Add the sodium nitrite solution dropwise and slowly to control the exothermic nature of the reaction and prevent localized temperature increases.[1]

  • Use Sufficient Acid: A molar excess of acid is recommended to maintain a low pH and prevent the coupling side reaction.[1]

  • Check for Reaction Completion: Test for the presence of a slight excess of nitrous acid at the end of the reaction using starch-iodide paper. A positive test (blue-black color) indicates that the diazotization is complete.[1]

Question: The diazonium salt solution of this compound is dark or contains a precipitate. What does this indicate and is it a problem?

Answer:

Ideally, the 2-bromobenzenediazonium chloride solution should be clear and pale yellow. A dark color or the presence of a precipitate can indicate several issues:

  • Decomposition: As mentioned, temperatures above 5°C will cause the diazonium salt to decompose, often forming phenolic byproducts that can be dark and oily.[1]

  • Side Reactions: The formation of insoluble diazoamino compounds or other polymeric byproducts can result in a precipitate.

  • Impure Starting Material: The use of impure this compound can introduce colored impurities into the reaction mixture.

While a slight coloration may not always be detrimental to the subsequent reaction, a significant amount of precipitate or a very dark solution suggests a low concentration of the desired diazonium salt and the presence of impurities that may complicate purification of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the diazotization of this compound?

A1: The optimal temperature is between 0°C and 5°C.[1][2] This low temperature is crucial for the stability of the 2-bromobenzenediazonium salt. Above this temperature, it will rapidly decompose.[1][2]

Q2: Why is an excess of mineral acid used in the diazotization of this compound?

A2: An excess of acid, typically hydrochloric acid, serves two main purposes: it ensures the complete conversion of this compound to its more soluble hydrochloride salt and it prevents the newly formed diazonium salt from coupling with unreacted this compound to form an unwanted diazoamino byproduct.[1]

Q3: How can I confirm that the diazotization of this compound is complete?

A3: A simple and effective method is to use starch-iodide paper.[1] A drop of the reaction mixture is spotted onto the paper. An immediate blue-black color indicates the presence of a slight excess of nitrous acid, which means that all of the this compound has been converted to the diazonium salt.[1]

Q4: What should I do if I have a large excess of nitrous acid at the end of the reaction?

A4: A large excess of nitrous acid can sometimes interfere with subsequent reactions. It can be neutralized by the cautious addition of a small amount of urea (B33335) or sulfamic acid.[1] These compounds react with nitrous acid to produce nitrogen gas, carbon dioxide (from urea), and water.

Q5: Are 2-bromobenzenediazonium salts stable enough to be isolated?

A5: It is strongly recommended not to isolate diazonium salts in a dry, solid state as they can be explosive.[3] They are typically prepared in situ and used immediately in the next step of the synthesis.

Data Presentation

Table 1: General Reaction Parameters for the Diazotization of Aromatic Amines

ParameterRecommended Value/RangeRationale
Temperature 0 - 5 °CMinimizes decomposition of the unstable diazonium salt.[1][2]
**Molar Ratio (Amine:NaNO₂) **1 : 1.05 - 1.1A slight excess of sodium nitrite ensures complete conversion of the amine.[1]
Molar Ratio (Amine:Acid) 1 : 2.5 - 3Ensures complete salt formation and prevents side reactions.[1]
Reaction Time 15 - 30 minutes after NaNO₂ additionAllows for the complete formation of the diazonium salt.
Solvent Water / Dilute AcidProvides the medium for the reaction and helps to control the temperature.

Experimental Protocols

Standard Protocol for the Diazotization of this compound

This protocol describes the in-situ preparation of 2-bromobenzenediazonium chloride for use in a subsequent reaction (e.g., Sandmeyer reaction).

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • Preparation of the Amine Salt Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add this compound (1.0 equivalent). To this, add a mixture of concentrated hydrochloric acid (2.5 - 3.0 equivalents) and distilled water. Stir the mixture until the this compound has completely dissolved to form its hydrochloride salt.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to an internal temperature of 0-5°C with continuous stirring.

  • Preparation of the Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 - 1.1 equivalents) in a minimal amount of cold distilled water.

  • Diazotization: Transfer the cold sodium nitrite solution to the dropping funnel. Add the nitrite solution dropwise to the vigorously stirred amine salt solution over 30-45 minutes. It is crucial to maintain the internal temperature of the reaction mixture below 5°C throughout the addition.

  • Monitoring the Reaction: After the addition is complete, continue stirring the solution in the ice bath for an additional 15-30 minutes. Check for the completion of the reaction by spotting a drop of the mixture onto starch-iodide paper. A blue-black color indicates a slight excess of nitrous acid and the completion of the diazotization.

  • Use of the Diazonium Salt Solution: The resulting cold solution of 2-bromobenzenediazonium chloride should be used immediately in the next synthetic step.

Mandatory Visualizations

Diazotization_Workflow Experimental Workflow for Diazotization of this compound cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Use Amine_Salt Prepare this compound Hydrochloride Solution Cooling Cool to 0-5°C Amine_Salt->Cooling Diazotization Slowly add NaNO2 solution (maintain T < 5°C) Cooling->Diazotization Nitrite_Sol Prepare cold NaNO2 Solution Nitrite_Sol->Diazotization Stirring Stir for 15-30 min at 0-5°C Diazotization->Stirring Test Test with Starch-Iodide Paper Stirring->Test Use Use Diazonium Salt Solution Immediately Test->Use

Caption: Experimental workflow for the diazotization of this compound.

Troubleshooting_Diazotization Troubleshooting Low Yield in this compound Diazotization cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of Diazonium Salt Temp Temperature > 5°C Low_Yield->Temp Acid Insufficient Acid Low_Yield->Acid Solubility Incomplete Dissolution of Amine Low_Yield->Solubility Nucleophilicity Reduced Nucleophilicity Low_Yield->Nucleophilicity Control_Temp Improve Cooling & Slow Addition Temp->Control_Temp Add_Acid Use Molar Excess of Acid Acid->Add_Acid Ensure_Dissolution Vigorous Stirring Solubility->Ensure_Dissolution Increase_Time Increase Reaction Time Nucleophilicity->Increase_Time

Caption: Troubleshooting guide for low yield in this compound diazotization.

References

Technical Support Center: Aniline Derivative Bromination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the controlled bromination of aniline (B41778) derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on avoiding polybromination.

Troubleshooting Guide: Common Issues in Aniline Bromination

This guide addresses specific problems you may encounter during the bromination of aniline and its derivatives, offering targeted solutions to improve reaction outcomes.

Issue Possible Cause(s) Recommended Solution(s)
High percentage of di- or tri-brominated byproduct. The amino group is a strong activating group, making the aromatic ring highly reactive towards electrophiles like bromine.[1]1. Protect the amino group: Convert the aniline to its corresponding acetanilide (B955) by reacting it with acetic anhydride (B1165640).[1][2][3] This reduces the activating effect of the amino group, allowing for controlled mono-bromination. The acetyl group can be removed later by hydrolysis. 2. Control stoichiometry: Use a precise 1.0 equivalent or a slight sub-stoichiometric amount of the brominating agent (e.g., NBS) relative to the aniline derivative.[4] 3. Slow addition: Add the brominating agent dropwise or in portions over an extended period to prevent localized high concentrations.[4]
Reaction is highly exothermic and difficult to control. The high reactivity of the aniline ring leads to a rapid reaction rate and significant heat release.[1]1. Lower the reaction temperature: Conduct the reaction at reduced temperatures, typically between -10°C and 0°C, using an ice-salt bath.[4] 2. Dilute the reaction mixture: Using an appropriate solvent can help dissipate heat more effectively.
Poor regioselectivity (formation of ortho and meta isomers). Steric hindrance and the electronic effects of substituents on the aniline ring can influence the position of bromination.1. Protecting group strategy: The bulky acetyl protecting group sterically hinders the ortho positions, favoring para-bromination.[3] 2. Solvent selection: The polarity of the solvent can influence regioselectivity. Non-polar solvents are often preferred.[4] Consider screening different solvents in small-scale trials.
Low yield of the desired monobrominated product. Incomplete reaction or side reactions leading to byproduct formation.1. Optimize reaction time: Monitor the reaction progress using techniques like TLC to ensure the starting material is consumed. 2. Choice of brominating agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than liquid bromine.[5] 3. Copper-mediated bromination: Employing copper(II) bromide (CuBr₂) can efficiently and selectively brominate a wide range of aniline derivatives under mild conditions.[6][7]
Product discoloration (yellow or brown) after workup. Presence of residual bromine.During the workup, wash the crude product with a solution of sodium thiosulfate (B1220275) or sodium bisulfite to neutralize and remove any unreacted bromine.[1]

Frequently Asked Questions (FAQs)

Here are answers to some common questions regarding the selective bromination of aniline derivatives.

Q1: Why does aniline so readily undergo polybromination?

Q2: What is the most common method to achieve selective mono-bromination of aniline?

The most common and effective strategy is to protect the amino group by converting it into an acetamido group (-NHCOCH₃) through acetylation with acetic anhydride.[1][11] The resulting acetanilide has a less activating substituent, which allows for controlled mono-bromination, primarily at the para position due to steric hindrance.[1][3] The protecting group can then be removed by hydrolysis to yield the mono-brominated aniline.[1]

Q3: Are there alternatives to using protecting groups?

Yes, several methods can promote selective monobromination without the need for a protection-deprotection sequence:

  • Copper-Mediated Bromination: Using copper(II) bromide (CuBr₂) as a promoter in a solvent like ethanol (B145695) can lead to selective monobromination of various aniline derivatives under mild conditions.[6][7][12]

  • Controlled Reaction Conditions: Careful control of stoichiometry (using 1 equivalent of the brominating agent), low temperatures, and slow addition rates can minimize polybromination.[4]

  • Milder Brominating Agents: Using N-bromosuccinimide (NBS) instead of elemental bromine can provide better selectivity for monobromination.[5]

  • Use of Ionic Liquids: Performing the bromination with copper halides in ionic liquids can achieve high yields of the para-brominated product under mild conditions.[13]

Q4: How does the choice of solvent affect the bromination of aniline derivatives?

The solvent can influence both the reactivity and selectivity of the bromination. Polar solvents can facilitate the ionization of the brominating agent, potentially increasing reactivity and the risk of polybromination.[14] Non-polar solvents, such as carbon disulfide (CS₂), can reduce the reaction rate but may not be sufficient on their own to prevent over-bromination of highly activated anilines.[1][14] The choice of solvent should be optimized for the specific substrate and brominating agent being used.

Experimental Protocols

Protocol 1: Selective Para-Bromination of Aniline via Acetylation

This protocol describes the widely used method of protecting the amino group to achieve selective para-bromination.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis A Aniline B Acetic Anhydride A->B Stirring C Acetanilide Precipitation (in ice-cold water) B->C D Acetanilide in Glacial Acetic Acid C->D E Bromine in Acetic Acid D->E Dropwise addition at low temp. F p-Bromoacetanilide Precipitation E->F G p-Bromoacetanilide F->G H Acidic or Basic Hydrolysis G->H I p-Bromoaniline (Final Product) H->I

Workflow for para-bromination via acetylation.

Methodology:

  • Acetylation of Aniline:

    • Slowly add acetic anhydride to a solution of aniline while stirring.[1]

    • Allow the reaction to proceed to completion.

    • Pour the warm mixture into ice-cold water to precipitate the acetanilide.[1]

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.[1]

  • Bromination of Acetanilide:

    • Dissolve the dried acetanilide in glacial acetic acid and cool the solution in an ice bath.[1]

    • Add a solution of bromine in glacial acetic acid dropwise while maintaining a low temperature and stirring continuously.[1]

    • After the addition is complete, allow the reaction to stir for a specified time to ensure completion.

    • Pour the reaction mixture into cold water to precipitate the crude p-bromoacetanilide.[1]

    • Collect the product by filtration and wash to remove acid.

  • Hydrolysis of p-Bromoacetanilide:

    • Reflux the p-bromoacetanilide with an aqueous acid (e.g., HCl) or base (e.g., NaOH) to hydrolyze the amide.

    • After hydrolysis is complete, neutralize the solution to precipitate the p-bromoaniline.

    • Collect the final product by filtration, wash with water, and dry.

Protocol 2: Copper-Mediated Monobromination of Aniline Derivatives

This protocol offers a direct method for selective monobromination without a protection step.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Aniline Derivative D Reaction Mixture A->D B CuBr₂ B->D C Ethanol (Solvent) C->D E Stir at specified temperature D->E F Monitor by TLC E->F G Quench Reaction F->G Upon completion H Extraction G->H I Column Chromatography H->I J Monobrominated Product I->J

Workflow for Cu-mediated monobromination.

Methodology:

  • Reaction Setup:

    • To a solution of the aniline derivative in ethanol, add copper(II) bromide (CuBr₂).[6][7]

  • Reaction Execution:

    • Stir the reaction mixture at the specified temperature (which can range from room temperature to reflux, depending on the substrate) for the required time.[6]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the starting material is consumed, quench the reaction.

    • Perform an aqueous workup followed by extraction with a suitable organic solvent.

    • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the desired monobrominated aniline derivative.

Data Summary

The following table summarizes typical reaction conditions and yields for the monobromination of various aniline derivatives using a CuBr₂-mediated protocol.

Substrate Brominating System Solvent Temp (°C) Time (h) Yield (%) Reference
AnilineCuBr₂EtOH801285[6]
2-MethylanilineCuBr₂[hmim]Br (Ionic Liquid)rt195[13]
3-MethoxyanilineCuBr₂[hmim]Br (Ionic Liquid)rt195[13]
N-PhenylacetamideCuBr₂THF601296[6]
4-NitroanilineCuBr₂EtOH801282[6]

Note: Yields are for the isolated monobrominated product. Reaction conditions and yields can vary based on the specific substrate and experimental setup.

References

Technical Support Center: 2-Bromoaniline Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 2-bromoaniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound? A1: The most prevalent route starts with ortho-nitroaniline, which undergoes a diazotization followed by a Sandmeyer reaction to produce 2-bromonitrobenzene. This intermediate is then reduced to the final product, this compound.[1] An alternative, though less direct, method involves the nitration of bromobenzene, which produces a mixture of ortho and para isomers that must be separated before the reduction step.[2]

Q2: What is the typical purity standard for this compound in pharmaceutical applications? A2: For pharmaceutical synthesis, a high purity of ≥99% is often required.[3] Impurities can lead to side reactions, lower yields of the active pharmaceutical ingredient (API), or introduce toxicological risks.[3]

Q3: Why does my this compound product change color over time? A3: this compound is susceptible to oxidation and degradation, causing it to darken from a white or pale yellow solid to a red or brown color.[4] This is often due to trace impurities remaining after purification.[4] Storing the product under an inert atmosphere, in a cool, dry, and dark place can help prolong its shelf life.[5][6]

Q4: What are the primary safety concerns when scaling up this compound production? A4: Key safety concerns include:

  • Toxicity: this compound is toxic if swallowed, inhaled, or absorbed through the skin.[2][7]

  • Exothermic Reactions: Both the Sandmeyer reaction and the reduction of the nitro group can be highly exothermic, posing a risk of runaway reactions if not properly controlled.[8]

  • Hazardous Reagents: The synthesis involves strong acids, bromine (in some routes), and flammable solvents.[9][10]

  • Waste Disposal: The process generates hazardous waste that must be handled and disposed of according to local regulations.[10]

Q5: What are the critical process parameters to monitor during scale-up? A5: Critical parameters include temperature control (especially during diazotization and reduction), rate of reagent addition, stirring efficiency to ensure homogeneity, and pH control during workup steps.[1] The rate of adding the diazonium salt solution, for instance, directly impacts yield and purity in the Sandmeyer step.[1]

Synthesis Pathway Overview

G start_node o-Nitroaniline process_node_1 Step 1: Diazotization (NaNO₂, HBr/H₂SO₄, 0-5°C) start_node->process_node_1 intermediate_1 Diazonium Salt Intermediate process_node_1->intermediate_1 process_node_2 Step 2: Sandmeyer Reaction (CuBr) intermediate_1->process_node_2 intermediate_2 2-Bromonitrobenzene process_node_2->intermediate_2 process_node_3 Step 3: Reduction (e.g., Fe/HCl) intermediate_2->process_node_3 final_product Crude this compound process_node_3->final_product purification Step 4: Purification (e.g., Vacuum Distillation) final_product->purification final_product_pure Pure this compound (≥99%) purification->final_product_pure

Caption: Typical synthesis route for this compound production.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield in Sandmeyer Reaction 1. Decomposition of Diazonium Salt: Temperature exceeded 5°C during diazotization. 2. Slow Copper Catalyst: The copper(I) bromide catalyst is not sufficiently active. 3. Incorrect Addition Rate: The diazonium salt solution was added too quickly or too slowly.[1]1. Maintain strict temperature control (0-5°C) using an efficient cooling system. 2. Prepare fresh CuBr or activate the existing catalyst before use. 3. Optimize the addition rate; monitor for steady gas evolution (N₂) as an indicator of reaction progress.
Formation of Resinous By-products 1. Side Reactions: Coupling reactions of the diazonium salt can occur, especially at higher temperatures or incorrect pH.[1] 2. Local Hotspots: Poor mixing in the reactor can lead to localized overheating.1. Ensure the reaction medium remains strongly acidic and the temperature is low. 2. Use a reactor with baffles and a high-torque agitator to improve mixing. 3. Consider using steam distillation during the reaction to simultaneously form and remove the 2-bromonitrobenzene, separating it from non-volatile tars.[1]
Runaway Exothermic Reaction During Reduction 1. Reagent Accumulation: The reducing agent (e.g., iron powder) was added too quickly, or the reaction failed to initiate before a large amount of reagent was present. 2. Inadequate Cooling: The reactor's cooling capacity is insufficient for the batch size.1. Add the reducing agent portion-wise, ensuring the reaction initiates and the temperature is stable before adding more. 2. Use a jacketed reactor with a high-efficiency coolant circulation system. For large scales, consider a semi-batch process where the nitro compound is added slowly to the reducing agent slurry. 3. Ensure an emergency cooling/quenching plan is in place.
Final Product is Discolored (Yellow/Brown) 1. Residual Bromine: Traces of unreacted bromine or bromine-containing impurities from side reactions.[8] 2. Oxidation: The purified product has been exposed to air/light.[4] 3. Thermal Decomposition: The temperature during distillation was too high.[4]1. During workup, wash the crude product with a reducing agent solution like sodium bisulfite or sodium thiosulfate (B1220275) to remove residual bromine.[8] 2. Blanket the final product with an inert gas (e.g., nitrogen or argon) during packaging and storage.[6] 3. Purify via fractional vacuum distillation to lower the boiling point and prevent decomposition.[4]
Presence of Isomeric Impurities (e.g., 4-bromoaniline) 1. Contaminated Starting Material: The initial o-nitroaniline may contain the para-isomer. 2. Isomerization: Unlikely under standard conditions, but could indicate an incorrect synthesis route was used (e.g., starting from bromobenzene).1. Verify the purity of the starting o-nitroaniline by HPLC or GC before beginning the synthesis. 2. Use a purification method with high resolving power, such as fractional distillation or crystallization, to separate isomers.

Troubleshooting Logic Diagrams

Caption: Troubleshooting workflow for low product yield.

G problem Product Discoloration (Yellow/Brown) check1 Is the crude product discolored before purification? problem->check1 check2 Does the pure product discolor upon standing? check1->check2 No cause1 Cause: Residual Oxidizing Impurities (e.g., Br₂) check1->cause1 Yes cause2 Cause: Air/Light Oxidation check2->cause2 Yes cause3 Cause: Thermal Degradation check2->cause3 No, discoloration occurs during distillation solution1 Action: Add Sodium Bisulfite Wash Step to Workup cause1->solution1 solution2 Action: Store and Package Under Inert Gas (Nitrogen) cause2->solution2 solution3 Action: Lower Distillation Temperature via Higher Vacuum cause3->solution3

Caption: Logic diagram for troubleshooting product discoloration.

Experimental Protocols

Protocol 1: Reduction of 2-Bromonitrobenzene with Iron/HCl

This protocol outlines the reduction of 2-bromonitrobenzene to this compound using iron powder and hydrochloric acid.

Materials:

  • 2-Bromonitrobenzene

  • Iron powder (fine grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (B145695) or Water (as solvent)

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Toluene or Dichloromethane (for extraction)

  • Sodium Sulfate (anhydrous, for drying)

Procedure:

  • Setup: Equip a jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and an addition port.

  • Initial Charge: Charge the reactor with iron powder and water (or a water/ethanol mixture). Begin vigorous stirring.[1]

  • Activation: Heat the iron slurry to 70-80°C. Add a small amount of concentrated HCl and stir for 15-20 minutes to activate the iron surface.[1]

  • Addition: Dissolve the 2-bromonitrobenzene in ethanol (if used) and add it slowly to the hot iron slurry. The reaction is highly exothermic; control the addition rate to maintain the internal temperature between 90-100°C.[1]

  • Reaction: After the addition is complete, maintain the mixture at reflux for 2-3 hours until TLC or GC analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Carefully add a 50% NaOH solution to basify the mixture to a pH > 10. This will precipitate iron salts.

  • Filtration: Filter the slurry to remove the iron sludge. Wash the filter cake thoroughly with the extraction solvent (e.g., toluene).

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer 1-2 more times with the solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude this compound.

Scale-Up Considerations:

  • Heat Management: This is the most critical parameter. The reaction's exotherm must be managed with a reactor that has a high surface-area-to-volume ratio and an efficient cooling system.

  • Solid Handling: Agitation must be powerful enough to keep the dense iron powder suspended. Clogging of outlet valves by the iron sludge can be an issue; consider using a filter press for large-scale filtration.

  • Hydrogen Evolution: The reaction may produce hydrogen gas. Ensure the reactor is vented to a safe area and operate in a well-ventilated space.

Protocol 2: Purification by Fractional Vacuum Distillation

This method is effective for removing less volatile impurities and colored by-products.[4]

Materials:

  • Crude this compound

  • Vacuum pump

  • Distillation glassware with a fractionating column (e.g., Vigreux)

  • Heating mantle with a stirrer

  • Cold trap

Procedure:

  • Setup: Assemble the distillation apparatus. It is crucial that all joints are well-sealed to maintain a high vacuum. Place a cold trap between the apparatus and the vacuum pump.

  • Charge: Charge the distillation flask with the crude this compound and a magnetic stir bar.

  • Evacuation: Slowly apply vacuum to the system. A typical pressure for this distillation is 1-15 mmHg.

  • Heating: Gently heat the flask while stirring. Do not use cooling water in the condenser, as this compound has a melting point of ~31-32°C and can solidify, causing a blockage.[1][4] Instead, pass warm water (around 40°C) through the condenser to keep the product in a liquid state.[4]

  • Fractionation: Collect any low-boiling impurities as the first fraction. Collect the main fraction of pure this compound at its boiling point at the given pressure (e.g., 110°C at ~2.5 kPa).[2] The product should distill as a colorless liquid and solidify into a white solid in the receiving flask.[4]

  • Shutdown: Once the main fraction is collected, stop heating and allow the system to cool completely before slowly releasing the vacuum.

Scale-Up Considerations:

  • Equipment: Use a thin-film or wiped-film evaporator for continuous, large-scale distillation. This minimizes the residence time of the material at high temperatures, preventing degradation.

  • Condenser Design: Ensure the condenser has a wide bore and is designed to prevent solidification. Jacketed receiving vessels may be necessary.

  • Safety: Distillation of heat-sensitive materials can be hazardous. Ensure the system has pressure relief capabilities and is operated behind a blast shield.

References

Validation & Comparative

Comparative Purity Analysis of 2-Bromoaniline by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of starting materials and intermediates is paramount to ensuring the safety, efficacy, and quality of the final product. 2-Bromoaniline is a key building block in the production of various pharmaceuticals and specialty chemicals.[1][2] This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, supported by hypothetical experimental data to illustrate the performance of each method.

Comparison of HPLC Methods for this compound Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its high resolution, sensitivity, and quantitative accuracy.[3][4] For the analysis of this compound, a reverse-phase HPLC (RP-HPLC) approach is typically employed. Below is a comparison of two RP-HPLC methods with different stationary phases and mobile phase compositions.

Table 1: Comparison of HPLC Method Parameters

ParameterMethod A: Standard C18 MethodMethod B: Phenyl-Hexyl Method
HPLC System Standard HPLC with UV DetectorStandard HPLC with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (B52724)A: 0.1% Formic Acid in WaterB: Methanol
Gradient 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B0-15 min: 40-80% B15-20 min: 80-40% B20-25 min: 40% B
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30 °C35 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL5 µL

Experimental Protocols

Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter.

Analytical Procedure

The prepared standard and sample solutions were injected into the respective HPLC systems according to the parameters outlined in Table 1. The purity of the this compound samples was determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

Purity Analysis Data

The following table summarizes the hypothetical purity analysis results for this compound obtained from three different suppliers using the two HPLC methods described above.

Table 2: Purity Analysis of this compound from Different Suppliers

SupplierMethodPurity (%)Impurity 1 (%) (Unk. RT 5.2 min)Impurity 2 (%) (Unk. RT 8.9 min)Total Impurities (%)
Supplier X Method A99.520.150.080.48
Method B99.550.140.070.45
Supplier Y Method A98.890.420.211.11
Method B98.910.410.201.09
Supplier Z Method A99.850.05Not Detected0.15
Method B99.880.04Not Detected0.12

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent weigh_std->dissolve_std weigh_smp Weigh this compound Sample dissolve_smp Dissolve in Diluent weigh_smp->dissolve_smp filter_std Filter Standard Solution dissolve_std->filter_std filter_smp Filter Sample Solution dissolve_smp->filter_smp inject_std Inject Standard filter_std->inject_std inject_smp Inject Sample filter_smp->inject_smp hplc_system HPLC System Setup (Method A or B) hplc_system->inject_std hplc_system->inject_smp chromatogram Generate Chromatograms inject_std->chromatogram inject_smp->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (%) integrate->calculate report Final Purity Report calculate->report

Caption: Workflow for HPLC Purity Analysis of this compound.

Discussion of Results

Both HPLC methods were effective in determining the purity of this compound. Method B, utilizing a Phenyl-Hexyl column and a faster gradient, offered a shorter run time, which could be advantageous for high-throughput quality control laboratories. The Phenyl-Hexyl stationary phase also provides a different selectivity compared to the standard C18 column, which can be beneficial for resolving aromatic compounds and their isomers.

The data in Table 2 indicates that Supplier Z provides this compound with the highest purity, while the material from Supplier Y has a notably higher level of impurities. The choice between the two analytical methods may depend on the specific impurities that need to be monitored. For routine quality control where the impurity profile is well-characterized, the faster Method B would be more efficient. However, for initial supplier qualification or in-depth stability studies, running both methods could provide a more comprehensive purity profile.

Conclusion

The purity of this compound is a critical parameter that can be reliably determined by reverse-phase HPLC. This guide has presented two effective methods for this analysis. While both methods provide comparable results, Method B offers the advantage of a shorter analysis time. The selection of the most appropriate method will depend on the specific requirements of the laboratory, including sample throughput and the need for orthogonal impurity profiling. It is recommended that any HPLC method used for quality control be properly validated according to ICH guidelines to ensure its accuracy, precision, and reliability.[5][6]

References

A Comparative Guide to GC-MS and HPLC for Impurity Profiling of 2-Bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and active pharmaceutical ingredients (APIs) is paramount. 2-Bromoaniline, a key intermediate in the synthesis of various pharmaceuticals, requires rigorous impurity profiling to guarantee the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the identification and quantification of impurities in this compound.

Understanding Potential Impurities in this compound

Impurities in this compound can originate from the synthetic route, degradation, or storage. A common synthesis pathway involves the bromination of aniline (B41778) or the reduction of 2-bromonitrobenzene.[1][2][3] Based on these routes, potential impurities include:

  • Isomers: 3-Bromoaniline and 4-Bromoaniline are common process-related impurities.

  • Starting Materials: Residual amounts of aniline or 2-nitroaniline (B44862) may be present.

  • Over-brominated species: Dibromoaniline isomers can form if the reaction is not carefully controlled.

  • Other related substances: By-products from side reactions can lead to a variety of other impurities.[1]

Head-to-Head Comparison: GC-MS vs. HPLC

Both GC-MS and HPLC are powerful techniques for impurity profiling, but they operate on different principles, making them suitable for different types of analytes and analytical goals.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile and semi-volatile compounds.[5] Its high separation efficiency and the specificity of the mass spectrometer make it an excellent tool for identifying and quantifying trace-level impurities.[5]

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[6] Coupled with a UV or a mass spectrometry detector (LC-MS), HPLC offers high sensitivity and resolution for complex mixtures.

The following table summarizes the key performance parameters of hypothetical GC-MS and HPLC methods for the analysis of this compound impurities.

ParameterGC-MSHPLC-UV
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 5 ng/mL
Limit of Quantitation (LOQ) 0.3 - 3 ng/mL3 - 15 ng/mL
Linearity (r²) > 0.998> 0.999
Precision (%RSD) < 5%< 3%
Accuracy (Recovery %) 95 - 105%97 - 103%
Analysis Time ~30 minutes~20 minutes
Derivatization Required Potentially for improved peak shape and volatilityNo

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for GC-MS and HPLC analysis of this compound.

GC-MS Experimental Protocol

This method is designed for the separation and identification of volatile and semi-volatile impurities in this compound.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent, such as methanol (B129727) or dichloromethane.

  • Vortex the solution until the sample is fully dissolved.

  • If necessary, filter the solution through a 0.45 µm syringe filter.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 180 °C.

    • Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

HPLC Experimental Protocol

This method is suitable for the quantification of this compound and its non-volatile impurities.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in 50 mL of the mobile phase diluent (e.g., 50:50 acetonitrile:water).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B.

    • 2-15 min: 30% to 80% B.

    • 15-17 min: 80% B.

    • 17-18 min: 80% to 30% B.

    • 18-20 min: 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

Visualizing the Workflow and Comparison

To better illustrate the analytical processes and their comparison, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Solvent Weighing->Dissolution Filtration Filter (optional) Dissolution->Filtration Injection Inject into GC Filtration->Injection Separation Separation on Column Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram LibrarySearch NIST Library Search Chromatogram->LibrarySearch Quantification Quantify Impurities LibrarySearch->Quantification

GC-MS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Mobile Phase Weighing->Dissolution Filtration Filter Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV/DAD Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Impurities Integration->Quantification

HPLC-UV Experimental Workflow

Logical_Comparison Volatility Volatility GCMS_Adv High sensitivity for volatiles Excellent for identification Volatility->GCMS_Adv Thermal_Stability Thermal Stability GCMS_Dis Requires volatility Potential for thermal degradation Thermal_Stability->GCMS_Dis HPLC_Adv Wide applicability (non-volatiles) No thermal degradation Thermal_Stability->HPLC_Adv No issue Polarity Polarity Polarity->HPLC_Adv HPLC_Dis Lower sensitivity for some compounds Identification may require MS detector

Logical Comparison of GC-MS and HPLC

Conclusion

The choice between GC-MS and HPLC for the impurity profiling of this compound depends on the specific analytical needs. GC-MS is the superior technique for identifying and quantifying unknown volatile and semi-volatile impurities due to its high sensitivity and the structural information provided by mass spectrometry. HPLC is a robust and versatile method for quantifying known impurities, especially those that are non-volatile or thermally sensitive, and it often provides better precision for routine quality control applications. For comprehensive impurity profiling, a combination of both techniques may be the most effective approach, leveraging the strengths of each to ensure the highest product quality and regulatory compliance.

References

Comparative Analysis of 2-Bromoaniline: A Spectroscopic and Chromatographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough analytical characterization of chemical entities is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and chromatographic techniques for the analysis of 2-bromoaniline, a key intermediate in various synthetic pathways.

This report details the ¹H and ¹³C NMR analysis of this compound, presenting a complete assignment of signals and coupling constants. Furthermore, it offers a comparative overview of alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing supporting experimental data and protocols for a holistic understanding of its characterization.

¹H and ¹³C NMR Spectral Data of this compound

The structural elucidation of this compound via ¹H and ¹³C NMR spectroscopy provides unambiguous insights into its molecular framework. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are in Hertz (Hz).

¹H NMR Data (in CDCl₃)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-6~7.42ddJ = 7.9, 1.5
H-4~7.08dddJ = 8.1, 7.1, 1.5
H-5~6.73ddJ = 8.1, 1.7
H-3~6.61dddJ = 7.9, 7.1, 1.7
-NH₂~4.01s (br)-

Note: The chemical shift of the -NH₂ protons can vary depending on the solvent and concentration.

¹³C NMR Data (in CDCl₃)
Carbon AssignmentChemical Shift (δ, ppm)
C-1 (-NH₂)~144.1
C-3~132.7
C-5~128.4
C-4~119.5
C-6~115.8
C-2 (-Br)~109.4

Experimental Protocols

NMR Spectroscopy

A detailed protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is outlined below.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrument Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled pulse program.

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2 seconds.

    • Spectral width: 0 to 220 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Analyze the multiplicities and coupling constants to establish the connectivity of the protons.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is unparalleled for structural elucidation, chromatographic techniques like HPLC and GC-MS offer complementary advantages, particularly for purity assessment and quantification.

TechniquePrincipleAdvantages for this compound AnalysisDisadvantages for this compound Analysis
HPLC-UV Separation based on polarity.High resolution for separating isomers and impurities. Good for quantitative analysis.Requires a suitable chromophore for UV detection (which this compound has).
GC-MS Separation based on volatility and mass-to-charge ratio.High sensitivity and specificity. Provides molecular weight and fragmentation information for identification.May require derivatization for less volatile compounds, though this compound is amenable to direct analysis.
Representative HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Representative GC-MS Method
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 100°C, ramp to 250°C.

  • Injection: Splitless injection of 1 µL.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 50-300.

Workflow for Analytical Characterization

The following diagram illustrates a typical workflow for the comprehensive analysis of a chemical sample like this compound.

Analytical Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Analysis & Interpretation cluster_report Final Report Sample This compound Sample Preparation Sample Preparation (Dissolution, Dilution) Sample->Preparation NMR NMR Spectroscopy (¹H and ¹³C) Preparation->NMR HPLC HPLC-UV Preparation->HPLC GCMS GC-MS Preparation->GCMS Structure Structural Elucidation NMR->Structure Purity Purity Assessment HPLC->Purity Quantification Quantification HPLC->Quantification GCMS->Structure GCMS->Purity Report Comprehensive Analytical Report Structure->Report Purity->Report Quantification->Report

Caption: Workflow for the analytical characterization of this compound.

Conclusion

The comprehensive analysis of this compound necessitates a multi-technique approach. ¹H and ¹³C NMR spectroscopy are indispensable for definitive structural confirmation, providing detailed information about the atomic connectivity and chemical environment within the molecule. Chromatographic methods, such as HPLC and GC-MS, serve as powerful complementary tools for assessing purity, identifying trace impurities, and performing accurate quantification. The choice of analytical technique will ultimately depend on the specific goals of the analysis, whether it is for structural verification, quality control, or quantitative determination. This guide provides the foundational data and protocols to enable researchers to make informed decisions for the robust characterization of this compound.

Interpreting the Infrared Spectrum of 2-Bromoaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy is a pivotal analytical technique for the structural elucidation of molecules. This guide provides a detailed interpretation of the IR spectrum of 2-bromoaniline, comparing its characteristic absorption bands with those of aniline (B41778) and other halogenated anilines. The supporting data, experimental protocols, and logical workflow diagrams furnished herein offer a comprehensive resource for the analysis of substituted aromatic amines.

Comparison of Infrared Absorption Data

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups: the primary amine (-NH₂), the aromatic ring, and the carbon-bromine bond. The table below summarizes the key vibrational frequencies for this compound and compares them with aniline to illustrate the electronic effects of the bromine substituent.

Functional GroupVibrational ModeThis compound (cm⁻¹)Aniline (cm⁻¹)Key Observations
Amine (-NH₂) Group N-H Asymmetric Stretch~34403442The presence of two distinct N-H stretching bands is characteristic of a primary amine. The positions are very similar to aniline, indicating that the electronic effect of the ortho-bromo substituent on the N-H bond force constant is minimal.[1]
N-H Symmetric Stretch~33603360
N-H Scissoring (Bending)~16201619This band is often sharp and its position is consistent with that of a primary aromatic amine.[1]
N-H Wagging~750 (broad)665-910This out-of-plane bending vibration typically appears as a broad band.
Aromatic Ring Aromatic C-H Stretch3050-31003000-3100These absorptions are typically of weak to medium intensity and appear at slightly higher wavenumbers than aliphatic C-H stretches.
C=C Ring Stretch~1590, ~14801600-1585, 1500-1400The aromatic ring exhibits multiple characteristic stretching vibrations. The positions can be influenced by the nature and position of substituents.
C-H Out-of-Plane Bending~750675-900The pattern of these bands in the fingerprint region can sometimes be used to infer the substitution pattern of the aromatic ring.
Carbon-Heteroatom Bonds Aromatic C-N Stretch~12801281The C-N stretching in aromatic amines is typically stronger and at a higher frequency compared to aliphatic amines.[1]
C-Br Stretch515-690-This absorption occurs in the low-frequency fingerprint region of the spectrum and is a key indicator for the presence of a bromo substituent.[2]

Experimental Protocol: Acquiring the IR Spectrum

The following is a generalized procedure for obtaining the Fourier-transform infrared (FTIR) spectrum of a solid sample such as this compound using the Attenuated Total Reflectance (ATR) technique.

Objective: To obtain a high-quality infrared spectrum of this compound for structural analysis.

Materials:

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.

  • Background Spectrum:

    • Clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol to remove any residues. Allow the solvent to fully evaporate.

    • Record a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application:

    • Place a small amount of solid this compound onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The pressure should be sufficient to create a thin, uniform layer of the sample on the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The acquired spectrum will be automatically ratioed against the background spectrum by the instrument's software, resulting in the final absorbance or transmittance spectrum of the sample.

    • Perform any necessary baseline corrections or other data processing as required.

  • Cleaning:

    • Retract the ATR press and carefully remove the sample from the crystal using a spatula and a lint-free wipe.

    • Clean the ATR crystal thoroughly with a solvent-moistened, lint-free wipe to ensure no sample residue remains for the next measurement.

Logical Workflow for IR Spectrum Interpretation

The following diagram illustrates a systematic approach to interpreting an unknown IR spectrum, a critical skill for chemical and pharmaceutical researchers.

IR_Interpretation_Workflow cluster_prep Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Structure Elucidation Sample_Prep Sample Preparation (e.g., ATR, KBr pellet) Run_Spectrum Acquire IR Spectrum Sample_Prep->Run_Spectrum Process_Data Data Processing (Baseline Correction) Run_Spectrum->Process_Data Identify_Functional_Group Identify Key Peaks in Functional Group Region (4000-1500 cm⁻¹) Process_Data->Identify_Functional_Group Analyze_Fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) Identify_Functional_Group->Analyze_Fingerprint Compare_Reference Compare with Reference Spectra and Correlation Charts Analyze_Fingerprint->Compare_Reference Assign_Peaks Assign Vibrational Modes to Observed Peaks Compare_Reference->Assign_Peaks Propose_Structure Propose or Confirm Molecular Structure Assign_Peaks->Propose_Structure

Caption: Workflow for the interpretation of an infrared spectrum.

This structured approach, combining robust data comparison with systematic analysis, is essential for the accurate and efficient characterization of molecular structures in a research and development setting.

References

A Comparative Analysis of the Reactivity of 2-Bromoaniline and 3-Bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of appropriate starting materials and intermediates is paramount to the success of a synthetic route. Bromoanilines are a class of versatile building blocks, and understanding the nuanced differences in reactivity between its isomers is crucial for reaction optimization and predicting product outcomes. This guide provides an in-depth comparison of the reactivity of 2-bromoaniline and 3-bromoaniline (B18343), supported by experimental data and detailed protocols.

Executive Summary

The reactivity of this compound and 3-bromoaniline is primarily governed by the interplay of the electronic and steric effects of the amino (-NH₂) and bromo (-Br) substituents on the aromatic ring. The amino group is a potent activating group and is ortho, para-directing in electrophilic aromatic substitution reactions, primarily through its strong +M (mesomeric) effect. Conversely, the bromine atom is a deactivating group due to its -I (inductive) effect, yet it is also ortho, para-directing because of its +M effect, where its lone pairs can participate in resonance.

In This compound , the proximity of the bromine atom to the amino group introduces significant steric hindrance and a strong inductive effect, which modulates the reactivity of both the amino group and the aromatic ring. In 3-bromoaniline , these effects are less pronounced at the amino group and the ortho and para positions relative to it, leading to different reactivity profiles. Generally, 3-bromoaniline is more reactive towards electrophilic aromatic substitution at the positions activated by the amino group, while the basicity of the amino group is higher in 3-bromoaniline compared to this compound.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data comparing the properties and reactivity of this compound and 3-bromoaniline.

PropertyThis compound3-BromoanilineReference
pKa of Conjugate Acid 2.533.58[pKa data from various sources]
Yield of para-Bromination 78%82%[Yield data from bromination of substituted anilines]

Table 1: Comparison of Basicity and Reaction Yields. The lower pKa value of the 2-bromoanilinium ion indicates that this compound is a weaker base than 3-bromoaniline. This is attributed to the strong electron-withdrawing inductive effect of the bromine atom in the ortho position. The yields for para-bromination highlight the subtle differences in reactivity of the aromatic ring towards electrophilic substitution.

Comparative Reactivity Analysis

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the amino group's powerful activating and ortho, para-directing effect is the dominant influence. However, the position of the bromine atom significantly impacts the regioselectivity and reaction rate.

  • This compound: The amino group directs incoming electrophiles to the 4- and 6-positions. The 2-position is blocked, and the 6-position is sterically hindered by the adjacent bromine atom. Therefore, substitution is most likely to occur at the 4-position (para to the amino group). The strong -I effect of the ortho-bromo group deactivates the ring more significantly compared to a meta-bromo substituent, leading to generally slower reaction rates.

  • 3-Bromoaniline: The amino group directs incoming electrophiles to the 2-, 4-, and 6-positions. The 3-position is occupied by the bromine atom. The bromine atom, being ortho, para-directing itself, deactivates all positions, but the directing effects of the two substituents are cooperative for substitution at the 4- and 6-positions. Substitution at the 2-position is also possible. Due to less steric hindrance and a weaker deactivating effect at the activated positions compared to the ortho isomer, 3-bromoaniline is generally more reactive in EAS reactions at the sites activated by the amino group.

Experimental Protocols

Bromination of Bromoanilines (Illustrative Protocol)

This protocol is a general procedure for the bromination of anilines and would require optimization for each specific isomer to maximize the yield of the desired monobrominated product.

Materials:

  • Bromoaniline (this compound or 3-bromoaniline)

  • Glacial Acetic Acid

  • Bromine

  • Sodium bisulfite solution (saturated)

  • Ice

Procedure:

  • Dissolve the bromoaniline (1 equivalent) in glacial acetic acid in a flask.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC.

  • Pour the reaction mixture into a beaker containing ice water.

  • If the solution has a persistent bromine color, add a few drops of saturated sodium bisulfite solution until the color disappears.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Acylation of Bromoanilines

This protocol describes the general procedure for the N-acetylation of anilines.

Materials:

Procedure:

  • Suspend the bromoaniline (1 equivalent) in water and add concentrated hydrochloric acid to form the hydrochloride salt.

  • To this solution, add acetic anhydride (1.1 equivalents).

  • Immediately add a solution of sodium acetate (1.5 equivalents) in water.

  • Stir the mixture vigorously and cool it in an ice bath to complete the precipitation of the acetylated product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol/water to obtain the pure N-acetylbromoaniline.

Diazotization and Sandmeyer Reaction

This protocol outlines the conversion of a bromoaniline to the corresponding bromochlorobenzene via a Sandmeyer reaction.

Materials:

  • Bromoaniline (this compound or 3-bromoaniline)

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (concentrated)

  • Copper(I) chloride (CuCl)

  • Ice

Procedure:

  • Diazotization: Dissolve the bromoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a cold aqueous solution of sodium nitrite (1 equivalent) dropwise, keeping the temperature below 5 °C. Stir for an additional 15-20 minutes after the addition is complete.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid. Cool this solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the cold cuprous chloride solution with stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a water bath) until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic extract with water, then with dilute sodium hydroxide (B78521) solution, and finally again with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the product by distillation or recrystallization.

Visualizing Reactivity Determinants

The following diagrams illustrate the key factors influencing the reactivity of this compound and 3-bromoaniline.

electronic_effects cluster_2bromo This compound cluster_3bromo 3-Bromoaniline 2-Br Br at C2 2-NH2 -NH2 at C1 2-Br->2-NH2 Steric Hindrance Strong -I effect 2-Ring Aromatic Ring 2-Br->2-Ring -I > +M (Deactivating) 2-NH2->2-Ring +M >> -I (Activating) 3-Br Br at C3 3-Ring Aromatic Ring 3-Br->3-Ring -I > +M (Deactivating) 3-NH2 -NH2 at C1 3-NH2->3-Ring +M >> -I (Activating)

Caption: Electronic and steric effects in 2- and 3-bromoaniline.

eas_reactivity Start Electrophilic Aromatic Substitution (EAS) This compound This compound Start->this compound 3-Bromoaniline 3-Bromoaniline Start->3-Bromoaniline 2-Reactivity Lower Reactivity This compound->2-Reactivity Stronger deactivation by ortho-Br (-I effect) 2-Directing 2-Directing This compound->2-Directing -NH2 is o,p-directing -Br is o,p-directing 3-Reactivity Higher Reactivity 3-Bromoaniline->3-Reactivity Weaker deactivation at activated positions 3-Directing 3-Directing 3-Bromoaniline->3-Directing -NH2 is o,p-directing -Br is o,p-directing 2-Product 2-Product 2-Directing->2-Product Substitution at C4, C6 (C4 favored due to less steric hindrance) 3-Product 3-Product 3-Directing->3-Product Substitution at C2, C4, C6 (Cooperative directing to C4, C6)

Caption: Logical workflow for predicting EAS outcomes.

Conclusion

The choice between this compound and 3-bromoaniline as a synthetic precursor will depend on the desired substitution pattern and the nature of the subsequent reaction. 3-Bromoaniline is generally the more reactive isomer for electrophilic aromatic substitution at the positions activated by the amino group, and its amino group is more basic. In contrast, the reactivity of this compound is tempered by the steric and strong inductive effects of the adjacent bromine atom, which can be exploited for specific regioselective syntheses, particularly favoring substitution at the C4 position. A thorough understanding of these differences is essential for the rational design of synthetic strategies in drug discovery and materials science.

A Comparative Guide to 2-bromoaniline and 4-bromoaniline in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceuticals, agrochemicals, and advanced materials, the selective functionalization of aromatic cores via cross-coupling reactions is a cornerstone of molecular construction. Bromoanilines are particularly valuable building blocks, offering a versatile handle for carbon-carbon and carbon-nitrogen bond formation. The constitutional isomerism of these building blocks, specifically the positioning of the bromine and amine substituents, can profoundly influence their reactivity. This guide provides an objective, data-driven comparison of 2-bromoaniline and 4-bromoaniline (B143363) in three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

Executive Summary: Reactivity at a Glance

The reactivity of this compound versus 4-bromoaniline is governed by a delicate interplay of steric and electronic effects.

  • 4-Bromoaniline (para-isomer): The bromine atom is sterically unhindered, and its reactivity is primarily dictated by the electronic nature of the aniline (B41778) ring. The electron-donating amino group generally deactivates the aryl bromide towards the initial oxidative addition step compared to electron-poor systems, often requiring slightly more forcing conditions or specialized catalyst systems to achieve high yields.

  • This compound (ortho-isomer): This isomer introduces significant steric hindrance around the reaction center. The proximity of the amino group to the bromine atom can impede the approach of the bulky palladium catalyst. However, the amino group can also act as a coordinating ligand, potentially influencing the catalytic cycle. Overcoming the steric challenge often necessitates the use of specialized, bulky phosphine (B1218219) ligands designed for hindered substrates. When these steric issues are effectively addressed, this compound can be an excellent coupling partner.

This guide will delve into quantitative data from peer-reviewed studies to illustrate these differences and provide detailed experimental protocols for key transformations.

Comparative Performance Data

The following tables summarize quantitative yields for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, providing a head-to-head comparison of the two isomers. Note that while conditions are matched as closely as possible based on available literature, variations in catalyst systems and reaction parameters are inherent and should be considered.

Table 1: Suzuki-Miyaura Coupling Performance

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. The data below highlights the successful coupling of both isomers, emphasizing the need for specialized catalysts for the sterically hindered this compound.

IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromoaniline Phenylboronic acidPd–poly(AA) hybridK₃PO₄Toluene (B28343)/H₂O70-62[1]
This compound Benzylboronic acid pinacol (B44631) esterCataCXium® A Pd G3Cs₂CO₃2-MeTHF80-91[2][3]

Analysis: High yields can be achieved with both isomers. However, the successful, high-yielding coupling of this compound often relies on modern catalyst systems, such as the CataCXium A palladacycle, which are specifically designed to overcome the steric hindrance of ortho-substituted substrates[2][3]. The lower yield for 4-bromoaniline in this specific example reflects the deactivating effect of the electron-donating amino group under those particular "ligand-free" conditions[1].

Table 2: Buchwald-Hartwig Amination Performance

The Buchwald-Hartwig amination is a premier method for C-N bond formation. The comparison below, using 2- and 4-bromo-13α-estrone 3-methyl ether as substrates, serves as an excellent proxy for the reactivity of 2- and 4-bromoaniline cores, demonstrating that with an effective catalyst system, the positional isomerism has a minimal impact on yield.

Isomer (Substrate)Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)TimeYield (%)Reference
4-Bromo-estrone derivative 4-NitroanilinePd(OAc)₂ / X-PhosKOt-BuToluene10010 min (MW)98[4]
2-Bromo-estrone derivative 4-NitroanilinePd(OAc)₂ / X-PhosKOt-BuToluene10010 min (MW)97[4]
4-Bromo-estrone derivative 4-MethylanilinePd(OAc)₂ / X-PhosKOt-BuToluene10010 min (MW)91[4]
2-Bromo-estrone derivative 4-MethylanilinePd(OAc)₂ / X-PhosKOt-BuToluene10010 min (MW)92[4]

Analysis: The data strongly suggests that when a potent catalyst system like Pd(OAc)₂/X-Phos is employed, both ortho- and para-bromo positions on an aniline-like scaffold can be aminated with near-identical, excellent efficiency[4]. This highlights the power of modern bulky phosphine ligands in overcoming steric and electronic challenges.

Table 3: Heck Reaction Performance

The Heck reaction couples aryl halides with alkenes. Direct comparative data for 2- and 4-bromoaniline is sparse; therefore, data for a sterically hindered bromoaniline and other non-activated bromoarenes are presented to infer relative reactivity.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromo-2,6-dimethylaniline (B44771) AcrylonitrilePd(OAc)₂ / P(o-tol)₃NaOAcDMA1402087[5]
Bromobenzene AcrylonitrilePd(OAc)₂ / P(o-tol)₃NaOAcDMA1402075[5]

Analysis: The Heck reaction of non-activated aryl bromides often requires elevated temperatures and specific catalyst systems[5]. The high yield obtained with the sterically hindered 4-bromo-2,6-dimethylaniline demonstrates that, with the right ligand (tri-ortho-tolylphosphine), even challenging substrates can participate effectively[5]. It can be inferred that both this compound and 4-bromoaniline would require similar optimized conditions to achieve high conversion, with this compound's success being highly dependent on the choice of a sterically tolerant ligand.

Key Mechanistic Considerations

The differences in reactivity can be rationalized by examining the key steps in the palladium catalytic cycles.

Factors Influencing Bromoaniline Reactivity cluster_2bromo This compound cluster_4bromo 4-Bromoaniline cluster_outcome Reaction Outcome Steric Steric Hindrance Reactivity Reaction Rate & Yield Steric->Reactivity Hinders Pd Oxidative Addition Coordination NH₂ Coordination Coordination->Reactivity May assist or inhibit catalyst turnover Electronic Electronic Effects (Deactivating NH₂ Group) Electronic->Reactivity Slows Pd Oxidative Addition Access Steric Accessibility Access->Reactivity Facilitates Pd Oxidative Addition

Key factors affecting the reactivity of bromoaniline isomers.
  • Oxidative Addition: This is often the rate-determining step. For 4-bromoaniline, the electron-donating nature of the amino group increases electron density on the ring, making the C-Br bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst. For this compound, this electronic effect is compounded by severe steric hindrance from the ortho-amino group, which can physically block the palladium complex from accessing the C-Br bond.

  • Ligand Choice: To overcome these challenges, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or trialkylphosphines like P(t-Bu)₃) are crucial. These ligands promote the formation of a highly reactive, coordinatively unsaturated "L-Pd(0)" species that is necessary for efficient oxidative addition into the deactivated or hindered C-Br bond.

Experimental Protocols

The following are representative experimental protocols adapted from the literature, which can serve as a starting point for optimization.

Protocol 1: Suzuki-Miyaura Coupling of Unprotected 2-Bromoanilines

This protocol is adapted from a method specifically developed for sterically hindered ortho-bromoanilines[2][3].

Materials:

  • This compound substrate (0.5 mmol, 1.0 equiv)

  • Boronic ester (e.g., Benzylboronic acid pinacol ester) (0.75 mmol, 1.5 equiv)

  • CataCXium® A Pd G3 catalyst (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol, 3.0 equiv)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (0.3 M solution)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound substrate, boronic ester, CataCXium® A Pd G3, and cesium carbonate.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 2-MeTHF via syringe.

  • Seal the vial and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

start Assemble Reactants (this compound, Boronic Ester, Catalyst, Base) in Vial inert Evacuate & Backfill with Inert Gas (3x) start->inert solvent Add Anhydrous 2-MeTHF inert->solvent react Heat at 80 °C (12-24 h) solvent->react workup Cool, Dilute, & Perform Aqueous Workup react->workup purify Concentrate & Purify (Column Chromatography) workup->purify end Isolated Product purify->end

Workflow for Suzuki-Miyaura coupling of this compound.
Protocol 2: Buchwald-Hartwig Amination of a Bromoaniline Substrate

This generalized protocol is based on conditions shown to be highly effective for both 2- and 4-bromoaryl systems when using modern ligands[4].

Materials:

  • Bromoaniline isomer (1.0 mmol, 1.0 equiv)

  • Amine coupling partner (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under a strict inert atmosphere, charge a dry Schlenk tube or reaction vial with Pd(OAc)₂, XPhos, and NaOt-Bu.

  • Add the bromoaniline isomer and the amine coupling partner (if solid).

  • Seal the vessel, remove from the glovebox, and add anhydrous toluene via syringe, followed by the amine coupling partner (if liquid).

  • Place the sealed vessel in a preheated oil bath at 100-110 °C.

  • Stir vigorously for 2-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

start Assemble Pd(OAc)₂, Ligand, & Base Under Inert Atmosphere reagents Add Bromoaniline & Amine Partner start->reagents solvent Add Anhydrous Toluene reagents->solvent react Heat at 110 °C (2-24 h) solvent->react workup Cool, Quench, & Perform Aqueous Workup react->workup purify Concentrate & Purify (Column Chromatography) workup->purify end Isolated Product purify->end

Workflow for Buchwald-Hartwig amination.

Conclusion

Both this compound and 4-bromoaniline are viable and effective substrates in palladium-catalyzed cross-coupling reactions. The choice between them may be dictated by the desired substitution pattern of the final product. However, researchers must be cognizant of the inherent differences in their reactivity.

  • 4-Bromoaniline is a standard, sterically accessible substrate where reactivity is primarily influenced by the electronics of the aniline ring.

  • This compound presents a significant steric challenge that must be addressed through the judicious selection of a modern, bulky phosphine ligand and potentially optimized reaction conditions.

With the appropriate catalyst system, the steric hindrance of this compound can be effectively overcome, leading to yields that are comparable to, or even exceed, those of its para-isomer. This guide provides the foundational data and protocols to enable scientists to make informed decisions and develop robust synthetic routes utilizing either of these valuable building blocks.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 2-Bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of specifically substituted aromatic compounds like 2-bromoaniline is a foundational task. The selection of an appropriate synthetic route is critical, balancing factors such as yield, purity, cost, safety, and environmental impact. This guide provides an objective comparison of various reagents and methodologies for the synthesis of this compound, supported by experimental data and detailed protocols.

Comparison of Synthetic Methods

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and disadvantages. The choice of method often depends on the starting material, desired scale, and the laboratory's capabilities. Below is a summary of the most common and emerging methods.

MethodStarting MaterialKey ReagentsTypical Yield (%)PurityKey AdvantagesKey Disadvantages
Sandmeyer Reaction o-NitroanilineNaNO₂, HBr, CuBr~64% (for the reduction step)HighWell-established, reliable for ortho-selectivity.[1]Multi-step process, use of diazomethane (B1218177) intermediates which can be explosive.
Direct Bromination with Protecting Group Aniline (B41778)Acetic anhydride, Br₂ in acetic acid, HClVariable for ortho isomer (para is major)Requires careful separationReadily available starting materials.[2][3][4][5][6]Poor regioselectivity for the ortho isomer, requires protection/deprotection steps.[5][6]
Oxybromination AnilineNH₄Br, H₂O₂ in Acetic Acid19% ortho isomer (in a mixture)Mixture of isomersMilder conditions, avoids use of liquid bromine.[7][8]Low selectivity for the ortho position, favors para-substitution.[7]
Copper(II) Bromide Bromination AnilineCuBr₂ in THF or ionic liquidPrimarily para-isomerMixture of isomersMilder conditions, potential for catalyst recycling.[9][10]Low selectivity for the ortho position.[9]
Synthesis from Bromobenzene BromobenzeneH₂SO₄, HNO₃, Zn(Hg), HClModerateGoodUtilizes a different starting material.Multi-step, potentially lower overall yield.[11]

Experimental Protocols

Sandmeyer Reaction from o-Nitroaniline

This classical multi-step approach provides a reliable route to this compound.

Step 1: Diazotization of o-Nitroaniline and Sandmeyer Reaction to form o-Bromonitrobenzene.

  • Dissolve o-nitroaniline in a mixture of aqueous hydrobromic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will evolve.

  • After the addition is complete, warm the mixture to room temperature and then heat to ensure complete reaction.

  • The product, o-bromonitrobenzene, can be isolated by steam distillation, which effectively separates it from resinous by-products, thereby improving purity.[1]

Step 2: Reduction of o-Bromonitrobenzene to this compound.

  • In a three-neck flask equipped with a stirrer and reflux condenser, add iron powder and water and heat to 80 °C.[1]

  • Slowly add a small amount of hydrobromic acid and continue heating to 100 °C.[1]

  • Dissolve o-bromonitrobenzene in anhydrous ethanol (B145695) and add it to the flask.

  • Reflux the mixture for approximately 2.5 hours.[1]

  • After cooling to room temperature, make the solution alkaline to precipitate the product.

  • Filter the crude product. The filter cake can be dissolved in anhydrous ethanol, filtered again to remove iron residues, and the ethanol evaporated to yield light brown, needle-like crystals of this compound.[1]

  • A reported yield for this reduction step is 63.8%.[1]

Bromination of Acetanilide (B955) (with subsequent separation)

This method involves protecting the highly activating amino group to control the bromination reaction. While this method predominantly yields the p-bromo isomer, the o-bromo isomer is also formed and can be separated.

Step 1: Acetylation of Aniline to form Acetanilide.

  • React aniline with acetic anhydride. This reaction is typically fast and high-yielding.

Step 2: Bromination of Acetanilide.

  • Dissolve acetanilide in glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid while stirring.

  • The reaction produces a mixture of o- and p-bromoacetanilide, with the para isomer being the major product due to steric hindrance at the ortho position from the bulky acetamido group.[5][6]

  • The product mixture precipitates from the solution.

Step 3: Hydrolysis of Bromoacetanilides.

  • The mixture of bromoacetanilide (B25293) isomers is hydrolyzed by heating with an acid (e.g., HCl) or a base (e.g., NaOH) to remove the acetyl group.[5]

Step 4: Separation of Isomers.

  • The resulting mixture of o- and p-bromoaniline can be separated using techniques such as column chromatography or fractional crystallization.

Oxybromination using NH₄Br/H₂O₂

This method offers a "greener" alternative to using elemental bromine.

  • In a round-bottomed flask, dissolve aniline in acetic acid.

  • Add ammonium (B1175870) bromide (NH₄Br).

  • Slowly add hydrogen peroxide (H₂O₂) to the mixture at room temperature. The bromine is generated in situ.

  • The reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is worked up by neutralization and extraction.

  • This method with aniline as the substrate yields a mixture of isomers with a reported selectivity of 19% for the ortho-isomer, 61% for the para-isomer, and 20% for the di-substituted product.[7]

Logical Workflow for Reagent Selection

The choice of the synthetic route for this compound depends on several factors. The following diagram illustrates a decision-making process for selecting the most appropriate method.

ReagentSelection start Start: Synthesize this compound ortho_selectivity Is high ortho-selectivity critical? start->ortho_selectivity sandmeyer Use Sandmeyer Reaction from o-Nitroaniline ortho_selectivity->sandmeyer Yes multi_step_ok Are multi-step procedures acceptable? ortho_selectivity->multi_step_ok No protecting_group Use Protecting Group Strategy (Acetanilide Bromination) multi_step_ok->protecting_group Yes greener_reagents Are 'greener' reagents preferred? multi_step_ok->greener_reagents No separation Requires efficient isomer separation protecting_group->separation oxybromination Consider Oxybromination (e.g., NH4Br/H2O2) greener_reagents->oxybromination Yes direct_bromination Direct Bromination of Aniline greener_reagents->direct_bromination No low_ortho_yield Expect low yield of ortho isomer oxybromination->low_ortho_yield polysubstitution Leads to polysubstitution direct_bromination->polysubstitution

Caption: Decision tree for selecting a synthetic route to this compound.

Conclusion

The synthesis of this compound can be achieved through various methods, with the Sandmeyer reaction from o-nitroaniline being the most reliable for achieving high ortho-selectivity. While methods involving the bromination of protected aniline are common, they necessitate challenging isomer separations to obtain the desired product. Newer, "greener" methods like oxybromination offer milder reaction conditions but currently lack the ortho-selectivity required for efficient synthesis of this compound. The choice of the optimal reagent and method will ultimately be guided by the specific requirements of the synthesis, including scale, purity needs, and available resources.

References

A Comparative Analysis of Synthetic Routes to 2-Bromoaniline for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cost-benefit analysis of three primary synthesis routes for 2-bromoaniline—the Sandmeyer reaction, electrophilic bromination of aniline (B41778), and synthesis from bromobenzene (B47551)—reveals critical trade-offs in yield, purity, cost, and environmental impact. This guide provides researchers, scientists, and drug development professionals with the detailed experimental data and economic considerations necessary to select the most appropriate method for their specific needs.

This compound is a vital intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes. The selection of a synthetic route for its production on an industrial scale is a complex decision that requires a thorough evaluation of various factors beyond simple chemical availability. This report presents a detailed comparison of the three most common synthetic pathways to this compound, offering a side-by-side analysis of their performance based on experimental data and current market prices.

Executive Summary of Synthesis Routes

Parameter Sandmeyer Reaction Electrophilic Bromination of Aniline Synthesis from Bromobenzene
Starting Material o-NitroanilineAnilineBromobenzene
Overall Yield Moderate (approx. 60-70%)Moderate to High (ortho isomer yield is a key variable)Low to Moderate (ortho isomer is the minor product)
Product Purity Good to Excellent (with purification)Fair to Good (requires protection/deprotection and separation)Fair (requires separation of isomers)
Raw Material Cost ModerateLow to ModerateModerate
Process Complexity High (multi-step, diazotization requires careful control)Moderate (requires protection and deprotection steps)Moderate (requires nitration and reduction, and isomer separation)
Waste Disposal High (copper salts, acidic and organic waste)Moderate (acidic and organic waste)High (acidic waste from nitration, iron sludge from reduction)
Safety Concerns Diazonium salts are unstable and potentially explosive.Bromine is highly corrosive and toxic.Nitrating acids are highly corrosive.

Route 1: The Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the synthesis of aryl halides. In the context of this compound synthesis, this route begins with the diazotization of o-nitroaniline, followed by a copper(I) bromide-mediated substitution to form o-bromonitrobenzene. The final step involves the reduction of the nitro group to an amine.

Logical Workflow for the Sandmeyer Reaction

Sandmeyer_Reaction o_nitroaniline o-Nitroaniline diazonium_salt Diazonium Salt Intermediate o_nitroaniline->diazonium_salt NaNO₂, HBr (Diazotization) o_bromonitrobenzene o-Bromonitrobenzene diazonium_salt->o_bromonitrobenzene CuBr (Sandmeyer Reaction) two_bromoaniline This compound o_bromonitrobenzene->two_bromoaniline Fe, HCl (Reduction)

Caption: Workflow of the Sandmeyer reaction for this compound synthesis.

Experimental Protocol:

A detailed experimental protocol for the Sandmeyer synthesis of this compound involves three key stages:

  • Diazotization of o-Nitroaniline: o-Nitroaniline is dissolved in a cooled aqueous solution of hydrobromic acid. A solution of sodium nitrite (B80452) in water is then added dropwise while maintaining a low temperature (0-5 °C) to form the diazonium salt.

  • Sandmeyer Reaction: The freshly prepared diazonium salt solution is added to a solution of copper(I) bromide in hydrobromic acid. The reaction mixture is warmed to facilitate the decomposition of the diazonium salt and the formation of o-bromonitrobenzene, which often separates as an oil. Steam distillation can be employed at this stage to improve the purity of the intermediate by separating it from non-volatile byproducts.[1]

  • Reduction of o-Bromonitrobenzene: The isolated o-bromonitrobenzene is reduced to this compound. A common method involves heating with iron powder in the presence of an acid, such as hydrochloric acid.[1] The final product is then isolated and purified, typically by distillation. A lab-scale procedure reported a yield of 63.8%.[1]

Cost-Benefit Analysis:
  • Benefits: This route is a classic and reliable method that can produce high-purity this compound.[1] The starting material, o-nitroaniline, is readily available.

  • Drawbacks: The use of diazonium salts poses a significant safety risk as they can be explosive if allowed to dry or if the temperature is not carefully controlled. The process involves multiple steps, which can lead to lower overall yields and increased processing time. The use of copper(I) bromide adds to the cost and generates copper-containing waste streams that require specialized and costly disposal.

Route 2: Electrophilic Bromination of Aniline

Direct bromination of aniline is challenging for achieving mono-substitution due to the highly activating nature of the amino group, which typically leads to the formation of 2,4,6-tribromoaniline. To control the reaction and favor the formation of the ortho-isomer, the amino group is first protected, usually by acetylation, to moderate its activating effect.

Logical Workflow for Electrophilic Bromination

Electrophilic_Bromination aniline Aniline acetanilide (B955) Acetanilide aniline->acetanilide Acetic Anhydride (B1165640) (Protection) bromoacetanilide o/p-Bromoacetanilide Mixture acetanilide->bromoacetanilide Br₂ (Bromination) two_bromoaniline This compound bromoacetanilide->two_bromoaniline Acid/Base Hydrolysis (Deprotection & Separation)

Caption: Workflow of the electrophilic bromination route to this compound.

Experimental Protocol:
  • Protection of Aniline: Aniline is reacted with acetic anhydride to form acetanilide. This step is typically carried out in the presence of a base or a catalyst.

  • Bromination of Acetanilide: The acetanilide is then brominated using elemental bromine in a suitable solvent, such as acetic acid. This reaction yields a mixture of ortho- and para-bromoacetanilide. The ratio of these isomers is influenced by the reaction conditions.

  • Deprotection and Separation: The acetyl group is removed by acid or base hydrolysis to yield a mixture of this compound and 4-bromoaniline. The isomers are then separated, typically by fractional distillation or chromatography.

Cost-Benefit Analysis:
  • Benefits: The starting material, aniline, is a relatively inexpensive bulk chemical. The reagents used are common and readily available. This route avoids the use of highly toxic and explosive diazonium salts.

  • Drawbacks: The need for protection and deprotection steps adds to the process complexity and cost. The bromination step produces a mixture of ortho and para isomers, requiring an additional separation step which can be costly and reduce the overall yield of the desired ortho product. The use of bromine requires special handling due to its corrosive and toxic nature. The ortho-selectivity can be a challenge to control.

Route 3: Synthesis from Bromobenzene

This synthetic route begins with the nitration of bromobenzene to produce a mixture of o- and p-bromonitrobenzene. The ortho-isomer is then separated and reduced to this compound.

Logical Workflow for Synthesis from Bromobenzene

From_Bromobenzene bromobenzene Bromobenzene nitration_mixture o/p-Bromonitrobenzene Mixture bromobenzene->nitration_mixture HNO₃, H₂SO₄ (Nitration) o_bromonitrobenzene o-Bromonitrobenzene nitration_mixture->o_bromonitrobenzene Separation two_bromoaniline This compound o_bromonitrobenzene->two_bromoaniline Fe, HCl (Reduction)

Caption: Workflow for the synthesis of this compound starting from bromobenzene.

Experimental Protocol:
  • Nitration of Bromobenzene: Bromobenzene is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring. This reaction produces a mixture of ortho- and para-bromonitrobenzene, with the para isomer being the major product.

  • Isomer Separation: The mixture of bromonitrobenzene isomers must be separated. This is typically achieved through fractional crystallization or chromatography.

  • Reduction of o-Bromonitrobenzene: The isolated o-bromonitrobenzene is then reduced to this compound using a reducing agent such as iron in acidic media. The final product is purified by distillation. A patent describes a process where the nitration of bromobenzene yields a mixture of p- and o-isomers in a 2:1 ratio, with a 20% yield of o-bromoaniline based on the starting bromobenzene after separation and reduction.[2]

Cost-Benefit Analysis:
  • Benefits: The starting materials, bromobenzene, nitric acid, and sulfuric acid, are all readily available bulk chemicals. The reactions themselves are standard industrial processes.

  • Drawbacks: The nitration of bromobenzene yields the desired ortho-isomer as the minor product, leading to a low overall yield and the need for efficient separation of the isomers, which can be challenging and costly on an industrial scale.[3][4] The process generates significant amounts of acidic waste from the nitration step and iron sludge from the reduction, both of which require treatment and disposal.

Cost of Raw Materials

The following table provides an estimated cost for the primary raw materials used in each synthesis route. Prices are subject to market fluctuations and depend on the supplier, purity, and quantity purchased.

Raw Material Route(s) Estimated Price (USD/kg)
o-NitroanilineSandmeyer2.20 - 6.60
Sodium NitriteSandmeyer0.54 - 0.80
Copper(I) BromideSandmeyer3.00 - 165.00
AnilineElectrophilic Bromination1.00 - 2.00
Acetic AnhydrideElectrophilic Bromination0.55 - 1.05
BromineElectrophilic Bromination2.67 - 4.39
BromobenzeneFrom Bromobenzene2.75 - 4.60
Nitric AcidFrom Bromobenzene0.22 - 0.48
Sulfuric AcidFrom Bromobenzene0.12 - 0.18
Iron PowderSandmeyer, From Bromobenzene0.24 - 6.00

Conclusion

The choice of the optimal synthesis route for this compound is a multi-faceted decision.

  • The Sandmeyer reaction , while a classic and reliable method for producing high-purity product, is hampered by safety concerns related to diazonium salts and the generation of copper-containing waste, which has significant environmental and cost implications.

  • The electrophilic bromination of aniline offers a potentially more cost-effective and safer alternative, but it requires careful control of the reaction to achieve good ortho-selectivity and involves additional protection and deprotection steps, as well as a challenging isomer separation.

  • The synthesis from bromobenzene is the least efficient in terms of yield for the desired ortho-isomer, making the separation process a critical and potentially expensive bottleneck for industrial-scale production.

For large-scale industrial production where cost and safety are paramount, the electrophilic bromination of aniline, despite its challenges in achieving high ortho-selectivity, may present the most viable option if an efficient and cost-effective separation method for the ortho- and para-isomers can be implemented. However, for applications where very high purity is required and the production scale is smaller, the Sandmeyer reaction, with appropriate safety measures and waste management protocols, remains a strong contender. The synthesis from bromobenzene is generally the least attractive option due to its inherent low yield of the desired product. Further process optimization and the development of more selective catalysts could, however, change this assessment in the future.

References

A Researcher's Guide to Validating the Structure of 2-Bromoaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unequivocal structural validation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an objective comparison of key analytical techniques for the structural elucidation of 2-bromoaniline derivatives. By presenting supporting experimental data, detailed methodologies, and logical workflows, this document aims to equip researchers with the knowledge to select and implement the most appropriate validation strategies for this important class of compounds.

Comparison of Analytical Techniques

The structural validation of this compound derivatives is typically achieved through a combination of spectroscopic and crystallographic methods. Each technique offers unique and complementary information, and their collective application is essential for unambiguous structure determination. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.

Data Presentation

The following tables summarize key quantitative data for this compound and its derivatives, illustrating the type of information obtained from each analytical technique.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Derivatives in CDCl₃

CompoundPosition¹H NMR (ppm)¹³C NMR (ppm)
This compound C1-NH₂-144.1
C2-Br-109.4
C37.12 (t, J=8.0 Hz)128.4
C46.64 (t, J=8.0 Hz)119.5
C57.42 (d, J=8.0 Hz)132.7
C66.77 (d, J=8.0 Hz)115.8
NH₂4.07 (br s)-
4-Bromo-2-nitroaniline C1-NH₂-146.9
C2-NO₂-135.5
C38.54 (d, J=2.4 Hz)127.1
C4-Br-111.3
C57.69 (dd, J=9.0, 2.4 Hz)132.6
C66.84 (d, J=9.0 Hz)120.1
NH₂6.20 (br s)-
2-Bromo-4,6-dinitroaniline C1-NH₂-145.8
C2-Br-118.9
C38.90 (d, J=2.6 Hz)130.5
C4-NO₂-139.4
C58.90 (d, J=2.6 Hz)124.6
C6-NO₂-139.4
NH₂9.10 (br s)-

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: Mass Spectrometry Data for Isomeric Bromoanilines

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 171/173 (M⁺/M⁺+2)92 (M⁺ - Br), 65 (C₅H₅⁺)
3-Bromoaniline 171/173 (M⁺/M⁺+2)92 (M⁺ - Br), 65 (C₅H₅⁺)
4-Bromoaniline 171/173 (M⁺/M⁺+2)92 (M⁺ - Br), 65 (C₅H₅⁺)

The characteristic 1:1 ratio of the M⁺ and M⁺+2 peaks is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). While the molecular ions of isomers are identical, subtle differences in the relative intensities of fragment ions may be observed.

Table 3: Comparison of Key Analytical Techniques for Structural Validation

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, and stereochemistry.1-20 mg dissolved in a deuterated solvent.Non-destructive, provides rich structural detail in solution.Can be complex to interpret for molecules with overlapping signals.
Mass Spectrometry Molecular weight, elemental composition (from isotopic patterns), and fragmentation patterns for structural clues.<1 mg, volatile and thermally stable compounds are ideal.High sensitivity, provides molecular weight information.Isomeric compounds may have similar mass spectra.
X-ray Crystallography Definitive three-dimensional atomic arrangement in the solid state, including bond lengths and angles.High-quality single crystal (<0.5 mm).Provides unambiguous proof of structure and stereochemistry.Dependent on the ability to grow suitable single crystals, which can be challenging.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be robust and reproducible for the analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the this compound derivative.

Protocol:

  • Sample Preparation:

    • For a solid sample, dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1][2]

    • For a liquid sample, use 1-2 drops in the same amount of deuterated solvent.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[3]

    • Cap the NMR tube securely.[1][2]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for more complex structures to establish connectivity.

  • Data Analysis:

    • Process the spectra (Fourier transformation, phase correction, and baseline correction).

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the protons and carbons in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the this compound derivative.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

    • For some polar derivatives, derivatization (e.g., acylation or silylation) may be necessary to improve volatility and chromatographic performance.[4]

  • GC-MS Conditions:

    • Injector: 250 °C, splitless injection (1 µL).[5]

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 70 °C (hold for 1 min), ramp to 280 °C at 10 °C/min, and hold for 5 min.[5]

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 500.

      • Ion Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the peak corresponding to the compound in the total ion chromatogram.

    • Analyze the mass spectrum of this peak to identify the molecular ion peak (M⁺) and the characteristic M⁺+2 peak for bromine-containing compounds.

    • Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of a bromine radical) that provide clues to the molecular structure.[6]

X-ray Crystallography

Objective: To obtain the definitive three-dimensional structure of the this compound derivative in the solid state.

Protocol:

  • Crystal Growth:

    • Grow a single crystal of the compound with dimensions typically less than 0.5 mm. Common methods include:

      • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a loosely covered vial.[7]

      • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble.

      • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in an X-ray diffractometer.

    • Collect a full sphere of diffraction data by rotating the crystal in a monochromatic X-ray beam.[8]

  • Structure Solution and Refinement:

    • Process the collected diffraction intensities to correct for experimental factors.

    • Solve the crystal structure using direct methods or other phasing techniques.

    • Refine the atomic positions and thermal parameters against the experimental data to generate the final structural model.

  • Data Visualization:

    • Generate a 3D representation of the molecule to visualize bond lengths, bond angles, and intermolecular interactions.

Mandatory Visualization

The following diagrams illustrate key workflows and concepts relevant to the structural validation of this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Definitive Structure Confirmation cluster_data Data Interpretation & Validation synthesis Synthesized this compound Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Provides connectivity ms Mass Spectrometry (GC-MS or LC-MS) purification->ms Provides molecular weight ftir FTIR Spectroscopy purification->ftir Provides functional groups interpretation Combined Data Analysis nmr->interpretation ms->interpretation ftir->interpretation xray X-ray Crystallography validation Validated Structure xray->validation interpretation->xray If ambiguity remains or solid-state confirmation is required interpretation->validation If spectroscopic data is sufficient

Caption: A logical workflow for the structural validation of a this compound derivative.

G cluster_pathway Hypothetical Signaling Pathway derivative This compound Derivative receptor Cell Surface Receptor derivative->receptor Binds and Activates kinase1 Kinase A receptor->kinase1 Phosphorylates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor (TF) kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Promotes cellular_response Cellular Response (e.g., Apoptosis) gene_expression->cellular_response Leads to

Caption: A hypothetical signaling pathway involving a this compound derivative.

References

quantitative analysis of 2-bromoaniline in a mixture

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Quantitative Analysis Methods for 2-Bromoaniline

For researchers, scientists, and drug development professionals, the accurate quantification of this compound in various mixtures is crucial for process control, impurity profiling, and safety assessment. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. We will delve into their performance, provide generalized experimental protocols, and present supporting data to facilitate an informed choice of methodology.

Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on factors such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation. HPLC and GC are powerful separation techniques ideal for complex mixtures, while UV-Vis Spectrophotometry offers a simpler, more accessible alternative for less complex samples.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of substituted anilines.[1] It is particularly well-suited for polar and thermally labile compounds, often eliminating the need for derivatization.[1][2] Reversed-phase HPLC is the most common mode, providing excellent separation and quantification capabilities.[1]

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS) or a selective detector like a Nitrogen-Phosphorus Detector (NPD), is another robust method for aniline (B41778) derivatives.[3][4] While highly sensitive and specific, GC analysis of polar compounds like this compound can sometimes be challenging due to potential peak tailing. Derivatization can improve chromatographic performance but adds a step to sample preparation.[4]

UV-Vis Spectrophotometry is a more straightforward and cost-effective technique. It can be used for direct quantification if this compound is the primary absorbing species in the mixture and the matrix is simple. For more complex mixtures, spectrophotometry often requires a chemical reaction (derivatization) to produce a unique, colored compound, allowing for selective measurement at a specific wavelength.[5][6]

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of HPLC, GC, and UV-Vis Spectrophotometry for the quantitative analysis of this compound. These values are representative and can be achieved through proper method development and validation.[7]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-MS)UV-Vis Spectrophotometry (with Derivatization)
Linearity Range 0.1 - 100 µg/mL0.05 - 50 µg/mL0.5 - 25 µg/mL
Correlation Coeff. (r²) ≥ 0.999≥ 0.999≥ 0.998
Limit of Detection (LOD) 10 - 30 ng/mL5 - 20 ng/mL50 - 100 ng/mL
Limit of Quantitation (LOQ) 30 - 100 ng/mL20 - 60 ng/mL150 - 300 ng/mL
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (% RSD) < 2%< 3%< 5%
Specificity High (Separation-based)Very High (Separation & Mass Spec)Moderate to Low (Depends on chromophore)
Throughput ModerateModerateHigh

Note: The data presented is a synthesized representation based on typical performance for substituted anilines. Actual results will vary based on the specific method, instrumentation, and sample matrix.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are generalized protocols for each key technique.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a common reversed-phase HPLC method for this compound quantification.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample mixture in the mobile phase diluent (e.g., a mixture of acetonitrile (B52724) and water).

  • Filter the sample through a 0.45 µm syringe filter prior to injection to remove particulate matter.

  • Dilute the sample as necessary to fall within the established linear range of the calibration curve.

2. Chromatographic Conditions:

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (with 0.1% formic or phosphoric acid).[8] A typical starting point is 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV or Photodiode Array (PDA) detector set to a wavelength where this compound has significant absorbance (e.g., ~240 nm or ~290 nm).

3. Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase diluent, covering the expected concentration range.

  • Inject the standards and construct a calibration curve by plotting peak area against concentration.

4. Quantification:

  • Inject the prepared sample.

  • Identify the this compound peak by its retention time.

  • Quantify the concentration using the peak area and the calibration curve.

Gas Chromatography (GC-MS) Protocol

This protocol describes a general approach for analyzing this compound, suitable for confirmation and quantification.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent like ethyl acetate (B1210297) or toluene.

  • An internal standard may be added for improved quantitative accuracy.

  • (Optional) Derivatization: To improve peak shape and thermal stability, the sample can be derivatized using an acylating agent like acetic anhydride.[4]

2. GC-MS Conditions:

  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injection: Splitless injection at 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Interface Temperature: 280 °C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-350 m/z. For quantification, Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 171, 173, 92) can be used for enhanced sensitivity.

3. Calibration & Quantification:

  • Prepare calibration standards and analyze them under the same conditions.

  • Create a calibration curve by plotting the peak area (or area ratio to internal standard) against concentration.

  • Quantify the sample using this curve.

UV-Vis Spectrophotometry Protocol (via Diazotization)

This method involves converting this compound into a stable, colored azo dye for quantification.

1. Reagent Preparation:

2. Experimental Procedure:

  • Pipette an aliquot of the sample solution (or standard) into a volumetric flask.

  • Add 1 mL of 0.1 M HCl and cool the mixture in an ice bath.

  • Add 1 mL of the sodium nitrite solution, mix, and let it react for 2 minutes to form the diazonium salt.

  • Add 1 mL of ammonium sulfamate solution to quench the excess nitrous acid. Mix well.

  • Add 1 mL of the NED coupling agent solution. A colored azo dye will form.

  • Dilute to the final volume with deionized water and allow the color to stabilize for 15 minutes.

3. Measurement:

  • Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) for the formed dye (typically in the 520-550 nm range) against a reagent blank.

  • Construct a calibration curve using standards processed in the same manner and determine the concentration in the unknown sample.

Mandatory Visualizations

Diagrams can clarify complex workflows and decision-making processes. The following are generated using the DOT language.

G cluster_workflow General Quantitative Analysis Workflow Sample Obtain Sample Mixture Prep Sample Preparation (Weighing, Dissolution, Dilution, Filtration) Sample->Prep Analysis Instrumental Analysis (HPLC, GC, or Spectrophotometer) Prep->Analysis Data Data Acquisition (Chromatogram / Spectrum) Analysis->Data Quant Quantification (Peak Area vs. Calibration Curve) Data->Quant Result Report Final Concentration Quant->Result G Start Start: Need to Quantify This compound Matrix Complex Matrix or Isomers Present? Start->Matrix HPLC HPLC GCMS GC-MS UVVIS UV-Vis Spec. Sensitivity Trace Level (ppb) Analysis? Matrix->Sensitivity Yes Equip Simple Equipment Needed? Matrix->Equip No Sensitivity->HPLC No Sensitivity->GCMS Yes Equip->HPLC No Equip->UVVIS Yes

References

A Comparative Guide to Catalysts for Suzuki Coupling of Bromoanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries, the choice of an appropriate catalyst is paramount to ensure high yields and reaction efficiency. This guide provides an objective comparison of various catalytic systems for the Suzuki coupling of bromoanilines, supported by experimental data to facilitate catalyst selection and optimization.

Performance Comparison of Catalytic Systems

The efficacy of a catalyst in the Suzuki coupling of bromoanilines is influenced by several factors, including the nature of the catalyst, the ligand, the base, and the solvent system. Below is a summary of the performance of different catalytic systems for this transformation.

Catalyst SystemBromoaniline SubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
CataCXium® A Pd G3 ortho-bromoanilineArylboronic acid pinacol (B44631) esterCs₂CO₃2-MeTHF80-High
CataCXium® A Pd G3 ortho-bromoaniline derivativeBenzylboronic acid pinacol esterCs₂CO₃2-MeTHF80-91[1]
Pd(dppf)Cl₂ ortho-bromoaniline derivativeBenzylboronic acid pinacol esterK₂CO₃10:1 dioxane/H₂O90-11[1]
[PdCl(N,ODipp)(PPh₃)] 4-bromoaniline (B143363)Phenylboronic acidNa₂CO₃-602487[2]
NiCl₂(PCy₃)₂ Heteroaromatic bromidesArylboronic acidsK₃PO₄t-amyl alcohol1001285-95[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to allow for replication and adaptation.

Protocol 1: Suzuki Coupling using CataCXium® A Pd G3[1][2]

This protocol is particularly effective for the coupling of ortho-bromoanilines.

Materials:

  • ortho-bromoaniline substrate (1.0 eq)

  • Arylboronic acid pinacol ester (1.5 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • CataCXium® A Pd G3 (10 mol%)

  • Anhydrous 2-methyltetrahydrofuran (B130290) (2-MeTHF)

Procedure:

  • To an oven-dried reaction vessel, add the ortho-bromoaniline substrate, arylboronic acid pinacol ester, and cesium carbonate.

  • Add the CataCXium® A Pd G3 catalyst.

  • Add anhydrous 2-MeTHF as the solvent.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling using a Preformed Pd(II) Catalyst[3][4]

This method is suitable for the coupling of 4-bromoaniline at elevated temperatures.

Materials:

  • 4-bromoaniline (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • [PdCl(N,ODipp)(PPh₃)] (1 mol%)

  • Solvent (e.g., a "green" solvent as mentioned in the study)

Procedure:

  • To a 100 mL round-bottomed flask equipped with a stir bar, add 4-bromoaniline, phenylboronic acid, and sodium carbonate.

  • Add the [PdCl(N,ODipp)(PPh₃)] catalyst.

  • Add the appropriate solvent.

  • Heat the reaction mixture to 60 °C and stir for 24 hours.

  • After cooling to room temperature, proceed with a standard aqueous work-up.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the final product by column chromatography.

Protocol 3: Suzuki Coupling using a Nickel-Based Catalyst[5][6]

This protocol provides a more economical alternative for the coupling of various heteroaromatic bromides.

Materials:

  • Bromo-substituted heteroaromatic substrate (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 eq)

  • NiCl₂(PCy₃)₂ (catalyst loading as specified in the study)

  • t-amyl alcohol

Procedure:

  • In a reaction vessel, combine the heteroaromatic bromide, arylboronic acid, and potassium phosphate.

  • Add the NiCl₂(PCy₃)₂ catalyst.

  • Add t-amyl alcohol as the solvent.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction for completion.

  • Once the reaction is complete, cool the mixture and perform an aqueous work-up.

  • Extract the product, dry the organic phase, and remove the solvent in vacuo.

  • Purify by column chromatography if necessary.

Visualizing the Suzuki Coupling Workflow

The following diagram illustrates the general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, Boronic Acid/Ester, and Base B Add Anhydrous Solvent A->B C Evacuate and Backfill with Inert Gas (e.g., Argon) B->C D Add Catalyst/Ligand C->D E Heat and Stir Mixture D->E F Monitor Progress (TLC or LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept in understanding how these catalysts facilitate the formation of C-C bonds.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X (L_n) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-R' (L_n) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination ArR Ar-R' Transmetal->ArR ArX Ar-X ArX->OxAdd R_BOH R'-B(OH)₂ R_BOH->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

References

analytical methods for determining 2-bromoaniline concentration

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Determining 2-Bromoaniline Concentration

For researchers, scientists, and drug development professionals, the accurate determination of this compound concentration is crucial for process control, quality assurance, and regulatory compliance. This guide provides an objective comparison of various analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your specific needs.

Comparison of Analytical Techniques

The selection of an analytical method for this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Electrochemical Methods.

ParameterHPLC with UV DetectionGC-MSUV-Vis SpectrophotometryElectrochemical Methods
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and mass-to-charge ratio.Quantification based on the absorbance of UV-Vis light.Measurement of the electrical response of this compound at an electrode surface.
Selectivity HighVery HighLow to ModerateModerate to High
Sensitivity HighVery HighModerateVery High
Linearity (R²) > 0.999> 0.998> 0.995> 0.99
Accuracy (% Recovery) 98-102%97-103%95-105%95-105%
Precision (%RSD) < 2%< 5%< 5%< 5%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangeµg/mL rangenM to µM range
Limit of Quantitation (LOQ) ng/mL rangeng/mL rangeµg/mL rangenM to µM range
Sample Throughput ModerateModerateHighHigh
Instrumentation Cost ModerateHighLowLow to Moderate
Notes Ideal for routine quality control and purity assessment.[1]Excellent for identification and quantification of trace impurities.[2]Simple and cost-effective for relatively pure samples.[3]Offers rapid and sensitive detection, suitable for in-field analysis.[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic amines and can be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in various samples.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around 240 nm and 290 nm).

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound peak against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly selective and sensitive, making it ideal for the identification and quantification of trace levels of this compound, especially in complex matrices.[5]

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Helium (carrier gas)

  • Methylene (B1212753) chloride or other suitable solvent (GC grade)

  • This compound reference standard

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 171, 173, 92, 65).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methylene chloride. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Extract this compound from the sample using an appropriate technique such as liquid-liquid extraction or solid-phase extraction. Concentrate the extract and reconstitute in methylene chloride.

  • Analysis: Inject the standards and samples into the GC-MS system.

  • Quantification: Create a calibration curve based on the peak area of the primary ion of this compound.

UV-Vis Spectrophotometry

This is a simple and rapid method suitable for the quantification of this compound in samples with minimal interfering substances.[3]

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Ethanol or other suitable UV-transparent solvent

  • This compound reference standard

Procedure:

  • Determine λmax: Scan a dilute solution of this compound in the chosen solvent from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the solvent. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the solvent and filter if necessary. Dilute to a concentration that falls within the linear range of the assay.

  • Analysis: Measure the absorbance of each standard and sample at the λmax.

  • Quantification: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of this compound in the sample from the calibration curve.

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Inject Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Elute Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Signal Calibration_Curve Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantification Data_Acquisition->Quantification Calibration_Curve->Quantification Report Report Generation Quantification->Report

Caption: General workflow for the quantification of this compound using HPLC.

Logical Relationship of Analytical Methods

Caption: Logical relationship of analytical methods for this compound determination.

References

Stability of 2-Bromoaniline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the stability of 2-bromoaniline under various conditions, providing researchers, scientists, and drug development professionals with essential data for its application and handling. This guide includes comparisons with related compounds and detailed experimental protocols.

This compound, a key intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds, exhibits varying degrees of stability under different environmental conditions. Understanding its stability profile is crucial for ensuring the integrity of synthetic pathways and the shelf-life of resulting products. This guide provides a comprehensive overview of the stability of this compound under thermal, photolytic, pH, and oxidative stress, with comparative data for its isomers and other relevant alternatives.

pH Stability

This compound demonstrates notable stability across a range of pH values. Studies have shown that haloanilines, including this compound, exhibit high stability in the absence of disinfectants, with less than 30% degradation observed at a pH range of 5 to 9 over a period of 120 hours.[1] This indicates a good degree of resilience in neutral and moderately acidic or alkaline aqueous environments, a critical factor for its use in various solution-based reactions and formulations.

Oxidative Stability

The oxidative degradation of this compound is a key consideration, particularly in environments where oxidizing agents may be present. Research on the degradation of bromoanilines by permanganate (B83412) indicates a specific order of dehalogenation, which is a measure of degradation. The observed order is 4-bromoaniline (B143363) > this compound > 3-bromoaniline. This suggests that this compound is more resistant to this form of oxidative degradation than its para-isomer but more susceptible than its meta-isomer.

Thermal Stability

While specific studies detailing the thermal degradation kinetics of pure this compound are limited, related research provides valuable insights. A study on 2,4,6-tri(4-bromoanilino)-1,3,5-triazine, a compound containing the bromoaniline moiety, revealed that thermal decomposition begins at temperatures above 400°C.[3] This suggests a high intrinsic thermal stability for the bromoaniline structure. Further supporting this, research on copolymers of aniline (B41778) and ortho-bromoaniline has indicated that the resulting polymer is thermally more stable than polyaniline itself.

Photostability

The photostability of this compound is a critical parameter, especially for applications where exposure to light is unavoidable. While quantitative data such as the photodegradation quantum yield for this compound is not extensively documented, studies on related haloanilines provide a basis for understanding its potential behavior. For instance, the photodegradation of chloroanilines has been investigated, and it is known that aromatic amines can undergo phototransformation in aqueous environments. It is recommended to store this compound in light-protected containers to minimize potential photodegradation.

Comparison with Alternatives

A comparative analysis of the stability of this compound with its isomers and other haloanilines is essential for selecting the appropriate starting material for a given application.

CompoundpH Stability (pH 5-9)Oxidative Stability (vs. Permanganate)Thermal Stability (Inferred)
This compound High (<30% degradation in 120h)[1]Moderate (More stable than 4-isomer, less than 3-isomer)High
3-Bromoaniline High (Assumed similar to this compound)High (Most stable among isomers)High
4-Bromoaniline High (Assumed similar to this compound)Low (Least stable among isomers)High
2-Chloroaniline High (Assumed similar to haloanilines)Data not available for direct comparisonHigh

Table 1: Comparative Stability of Bromoaniline Isomers and 2-Chloroaniline.

Experimental Protocols

Forced Degradation Study Protocol for Haloanilines

This protocol outlines a general procedure for conducting forced degradation studies on haloanilines like this compound to assess their intrinsic stability.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Prep Prepare solutions of this compound in appropriate solvents (e.g., methanol, acetonitrile) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose to Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Expose to Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Expose to Thermal Thermal Stress (e.g., 80°C, solid state) Prep->Thermal Expose to Photo Photolytic Stress (ICH Q1B guidelines) Prep->Photo Expose to HPLC Stability-Indicating HPLC Analysis Acid->HPLC Analyze samples at time points Base->HPLC Analyze samples at time points Oxidation->HPLC Analyze samples at time points Thermal->HPLC Analyze samples at time points Photo->HPLC Analyze samples at time points LCMS LC-MS for Degradant Identification HPLC->LCMS Characterize degradants

Caption: Experimental workflow for a forced degradation study of this compound.

Methodology for Stability-Indicating HPLC Method:

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying the degradation of this compound and separating it from its degradation products.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (around 240 nm and 290 nm) should be used.

  • Forced Degradation Samples: Samples subjected to acidic, basic, oxidative, thermal, and photolytic stress should be injected to demonstrate the method's ability to separate the parent compound from any resulting degradation products.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways and Logical Relationships

The degradation of aromatic amines can proceed through various pathways depending on the stressor. For instance, oxidative degradation often involves the formation of radical cations, leading to polymerization or the formation of quinone-imines and other oxygenated products. Photodegradation can involve direct photolysis or indirect photo-oxidation mediated by reactive oxygen species.

Degradation_Pathways cluster_stressors Stressors cluster_intermediates Reactive Intermediates cluster_products Degradation Products Oxidants Oxidizing Agents (e.g., H2O2, KMnO4) Radical Radical Cation Oxidants->Radical Light UV/Visible Light Excited Excited State Light->Excited Heat Thermal Energy This compound This compound Heat->this compound Polymer Polymerization Products Radical->Polymer Quinone Quinone-imines Radical->Quinone Oxygenated Other Oxygenated Products Radical->Oxygenated Excited->Oxygenated Dehalogenated Dehalogenated Species Excited->Dehalogenated This compound->Radical Oxidation This compound->Excited Photo-excitation This compound->Dehalogenated Thermal Decomposition

References

2-Bromoaniline: A Comparative Review of its Applications in Pharmaceuticals, Agrochemicals, and Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Bromoaniline, a versatile aromatic amine, serves as a crucial building block in the synthesis of a wide array of commercially significant organic molecules. Its unique chemical properties, stemming from the presence of both an amino and a bromo group on the benzene (B151609) ring, allow for diverse chemical transformations, making it an indispensable intermediate in the pharmaceutical, agrochemical, and dye industries. This guide provides a comparative analysis of this compound's performance in these key sectors, supported by experimental data and detailed synthetic protocols.

Pharmaceutical Applications: The Case of Ondansetron (B39145)

This compound and its derivatives are integral to the synthesis of numerous active pharmaceutical ingredients (APIs). A prominent example is Ondansetron, a potent 5-HT3 receptor antagonist widely used for the prevention of chemotherapy-induced nausea and vomiting (CINV).

Comparative Efficacy of Ondansetron

Ondansetron's efficacy has been extensively compared to other 5-HT3 receptor antagonists. The following table summarizes the comparative efficacy for acute and delayed CINV.

5-HT3 AntagonistComparison with Ondansetron (Acute CINV)Comparison with Ondansetron (Delayed CINV)Reference
GranisetronEquivalent efficacy.No significant difference.[1]
DolasetronOndansetron shows greater efficacy for acute vomiting.-[2]
TropisetronEquivalent efficacy.-[1]
PalonosetronPalonosetron shows greater efficacy for acute vomiting.Palonosetron shows greater efficacy.[2]
Mechanism of Action: Ondansetron Signaling Pathway

Ondansetron exerts its antiemetic effect by selectively blocking 5-HT3 receptors on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brain. This blockade prevents the binding of serotonin, which is released by enterochromaffin cells in response to emetogenic stimuli like chemotherapy, thereby inhibiting the vomiting reflex.

Ondansetron_Mechanism Chemotherapy Chemotherapy Enterochromaffin_Cells Enterochromaffin Cells (GI Tract) Chemotherapy->Enterochromaffin_Cells stimulates Serotonin Serotonin (5-HT) Enterochromaffin_Cells->Serotonin releases HT3_Receptor_Peripheral 5-HT3 Receptor Serotonin->HT3_Receptor_Peripheral binds to HT3_Receptor_Central 5-HT3 Receptor Serotonin->HT3_Receptor_Central binds to Vagal_Afferents Vagal Afferent Nerves Vomiting_Center Vomiting Center Vagal_Afferents->Vomiting_Center signals to HT3_Receptor_Peripheral->Vagal_Afferents activates CTZ Chemoreceptor Trigger Zone (Brain) CTZ->Vomiting_Center signals to HT3_Receptor_Central->CTZ activates Nausea_Vomiting Nausea & Vomiting Vomiting_Center->Nausea_Vomiting induces Ondansetron Ondansetron Ondansetron->HT3_Receptor_Peripheral blocks Ondansetron->HT3_Receptor_Central blocks

Ondansetron's mechanism of action in preventing nausea and vomiting.

Experimental Protocol: Synthesis of an Ondansetron Intermediate

While the complete synthesis of ondansetron is a multi-step process, a key intermediate, tetrahydrocarbazolone, can be synthesized using an aniline (B41778) derivative. The following protocol outlines a general procedure.

Synthesis of Tetrahydrocarbazolone:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, combine 2-bromo-1,3-cyclohexanedione (1.0 eq) and this compound (1.2 eq).

  • Catalyst Addition: Under stirring, add a 5% aqueous solution of an alkaline catalyst (e.g., potassium hydroxide).

  • Microwave Irradiation: Irradiate the mixture with microwaves (e.g., 400W) and continue stirring for 5-10 minutes.

  • Work-up: After cooling to room temperature, filter the mixture. The filtrate is subjected to reduced pressure distillation.

  • Precipitation and Washing: The resulting residue is poured into an ice-water mixture to precipitate the product. The solid is collected by suction filtration and washed sequentially with a 1% aqueous hydrochloric acid solution and water.

  • Recrystallization: The crude product is recrystallized from ethanol (B145695) to yield the purified tetrahydrocarbazolone.

Agrochemical Applications: Herbicides as Photosystem II Inhibitors

This compound is a precursor for the synthesis of various herbicides. One important class of herbicides derived from halogenated anilines are Photosystem II (PSII) inhibitors, such as bromoxynil (B128292) and its analogues.

Comparative Herbicidal Activity

The herbicidal efficacy of bromoxynil and its pyridine-based analogues has been evaluated against several weed species. The pyridine (B92270) analogues have demonstrated potential for a different weed control spectrum compared to bromoxynil.[3]

CompoundRedroot Pigweed Injury (%)Velvetleaf Injury (%)Pitted Morningglory Injury (%)Glyphosate-Resistant Palmer Amaranth Control (%)Reference
BromoxynilModerateLowLow< 80%[3]
Pyridine AnalogueHighModerateModerate> 80%[3]
Pyridine-N-oxide AnalogueHighModerateModerateNot reported[3]
Pyrimidine AnalogueLowLowLowNot reported[3]
Mechanism of Action: Photosystem II Inhibition

Herbicides like bromoxynil and its analogues act by inhibiting photosynthesis at Photosystem II. They bind to the D1 protein in the thylakoid membrane, blocking the binding of plastoquinone. This interruption of the electron transport chain prevents the production of ATP and NADPH, ultimately leading to oxidative stress and cell death.

PSII_Inhibition Light Light Energy PSII Photosystem II (PSII) Light->PSII excites D1_Protein D1 Protein PSII->D1_Protein contains Plastoquinone Plastoquinone (PQ) D1_Protein->Plastoquinone reduces Electron_Transport Electron Transport Chain Plastoquinone->Electron_Transport carries electrons to ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH CO2_Fixation CO2 Fixation ATP_NADPH->CO2_Fixation drives Plant_Growth Plant Growth CO2_Fixation->Plant_Growth leads to Herbicide PSII Inhibitor (e.g., Bromoxynil Analogue) Herbicide->D1_Protein binds to and blocks PQ binding

Mechanism of Photosystem II inhibiting herbicides.

Experimental Protocol: Synthesis of a Pyridine Analogue of Bromoxynil (General Approach)

The synthesis of pyridine analogues of bromoxynil from a this compound precursor would involve a multi-step process, likely including:

  • Diazotization of this compound: this compound is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) at low temperatures to form the corresponding diazonium salt.

  • Sandmeyer-type reaction: The diazonium salt is then reacted with a suitable pyridine derivative under copper catalysis to introduce the pyridine moiety.

  • Functional group manipulations: Subsequent steps would involve the introduction of other necessary functional groups, such as cyano and hydroxyl groups, and further bromination to achieve the final structure of the bromoxynil analogue.

Dye Industry Applications: Azo Dyes

This compound is a valuable starting material for the synthesis of azo dyes, which constitute the largest class of synthetic colorants used in the textile, leather, and paper industries. The bromo substituent can influence the final color and properties of the dye.

Comparative Performance of Azo Dyes

The performance of azo dyes is evaluated based on their color properties and fastness to various agents. The table below presents a hypothetical comparison of a this compound-based azo dye with a standard commercial disperse dye.

PropertyThis compound Azo DyeCommercial Disperse Red
ColorRedRed
Molar Extinction Coefficient (ε)HighHigh
Light Fastness (Scale 1-8)6-77
Wash Fastness (Scale 1-5)4-55
Rubbing Fastness (Scale 1-5)44-5
Experimental Workflow: Synthesis of an Azo Dye from this compound

The synthesis of an azo dye from this compound involves two main steps: diazotization of the amine and coupling with a suitable coupling agent.

Azo_Dye_Synthesis Start This compound Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization Diazonium_Salt 2-Bromobenzenediazonium Chloride Diazotization->Diazonium_Salt Coupling_Reaction Azo Coupling (Alkaline conditions) Diazonium_Salt->Coupling_Reaction Coupling_Component Coupling Component (e.g., N,N-dimethylaniline) Coupling_Component->Coupling_Reaction Azo_Dye Azo Dye Product Coupling_Reaction->Azo_Dye Purification Purification (Filtration, Washing, Recrystallization) Azo_Dye->Purification Final_Product Purified Azo Dye Purification->Final_Product

General workflow for the synthesis of an azo dye from this compound.

Experimental Protocol: Synthesis of an Azo Dye

1. Diazotization of this compound:

  • Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, maintaining the temperature below 5 °C with constant stirring.

  • Continue stirring for 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt.

2. Azo Coupling:

  • In a separate beaker, dissolve the coupling component (e.g., N,N-dimethylaniline, 1.0 eq) in a suitable solvent and cool it in an ice bath.

  • Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

  • Maintain the temperature below 5 °C and continue stirring for 30-60 minutes. The azo dye will precipitate out of the solution.

  • Collect the dye by vacuum filtration, wash it with cold water, and dry it. Further purification can be achieved by recrystallization from an appropriate solvent.

References

A Comparative Guide to the Environmental Impact of 2-Bromoaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of Synthetic Routes

The synthesis of 2-bromoaniline, a key intermediate in the pharmaceutical and agrochemical industries, is a process with significant environmental implications. As the chemical industry increasingly embraces greener and more sustainable practices, a critical evaluation of traditional versus modern synthetic methodologies is essential. This guide provides a comprehensive comparison of two primary routes to this compound: the classical Sandmeyer reaction pathway and a more contemporary direct bromination approach. The assessment is based on key green chemistry metrics, including Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI), supported by detailed experimental protocols.

Comparison of Environmental Impact Metrics

The following table summarizes the calculated green chemistry metrics for the classical and a representative greener synthesis of this compound. These values provide a quantitative measure of the environmental efficiency of each process. Lower E-Factor and PMI values, and a higher Atom Economy, indicate a more environmentally benign process.

MetricClassical Route (Sandmeyer & Reduction)Greener Route (Direct Bromination with CuBr₂)Ideal Value
Atom Economy (%) ~26.4%~53.1%100%
E-Factor ~40-60 (Estimated)~15-25 (Estimated)0
Process Mass Intensity (PMI) ~41-61 (Estimated)~16-26 (Estimated)1

Note: E-Factor and PMI are estimated based on typical lab-scale procedures and can vary depending on specific reaction conditions, yields, and solvent recycling practices.

Signaling Pathway for Environmental Impact Assessment

The following diagram illustrates the logical workflow for assessing the environmental impact of a chemical synthesis, highlighting the key considerations from cradle to gate.

cluster_0 Synthesis Route Selection cluster_1 Input Analysis cluster_2 Process & Waste cluster_3 Quantitative Assessment cluster_4 Overall Environmental Impact Classical Route Classical Route Raw Materials Raw Materials Classical Route->Raw Materials Greener Alternative Greener Alternative Greener Alternative->Raw Materials Reaction Conditions Reaction Conditions Raw Materials->Reaction Conditions Atom Economy Atom Economy Raw Materials->Atom Economy PMI PMI Raw Materials->PMI Reagents Reagents Reagents->Reaction Conditions Reagents->Atom Economy Reagents->PMI Solvents Solvents Solvents->Reaction Conditions Solvents->PMI Energy Energy Energy->Reaction Conditions Byproducts Byproducts Reaction Conditions->Byproducts Waste Streams Waste Streams Reaction Conditions->Waste Streams E-Factor E-Factor Byproducts->E-Factor Waste Streams->E-Factor Lifecycle Assessment Lifecycle Assessment Atom Economy->Lifecycle Assessment E-Factor->Lifecycle Assessment PMI->Lifecycle Assessment

Caption: Logical workflow for assessing the environmental impact of a chemical synthesis.

Detailed Methodologies

Classical Synthesis: Sandmeyer Reaction and Iron Reduction

This traditional two-step process begins with the diazotization of 2-nitroaniline (B44862), followed by a Sandmeyer reaction to introduce the bromine atom. The resulting 2-bromonitrobenzene is then reduced to the final product.

Step 1: Synthesis of 2-Bromonitrobenzene via Sandmeyer Reaction

Experimental Protocol:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-nitroaniline (e.g., 13.8 g, 0.1 mol) in a mixture of concentrated hydrobromic acid (e.g., 40 mL) and water (e.g., 40 mL).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (e.g., 7.6 g, 0.11 mol in 20 mL of water) dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete.

  • In a separate beaker, dissolve copper(I) bromide (e.g., 14.3 g, 0.1 mol) in concentrated hydrobromic acid (e.g., 20 mL).

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas will evolve.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath at 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with sodium hydroxide (B78521) solution and then with water, dry over anhydrous magnesium sulfate (B86663), and remove the solvent under reduced pressure to yield crude 2-bromonitrobenzene.

Step 2: Reduction of 2-Bromonitrobenzene to this compound

Experimental Protocol:

  • In a round-bottom flask fitted with a reflux condenser, place iron powder (e.g., 28 g, 0.5 mol) and a solution of ammonium (B1175870) chloride (e.g., 2.7 g, 0.05 mol) in water (e.g., 100 mL).

  • Heat the mixture to reflux with vigorous stirring.

  • Add a solution of 2-bromonitrobenzene (e.g., 20.2 g, 0.1 mol) in ethanol (B145695) (e.g., 50 mL) dropwise to the refluxing mixture over a period of 1-2 hours.

  • After the addition is complete, continue refluxing for an additional 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and make it basic with a concentrated solution of sodium hydroxide.

  • Filter the mixture through a bed of celite to remove the iron sludge.

  • Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude this compound.

  • The product can be further purified by vacuum distillation or recrystallization.

Greener Alternative: Direct Bromination with Copper(II) Bromide

This method offers a more direct approach by brominating aniline (B41778) directly, avoiding the need for diazotization and the use of hazardous reagents like sodium nitrite. The use of a catalyst and potentially greener solvents can significantly reduce the environmental impact.

Experimental Protocol (Representative):

  • To a solution of aniline (e.g., 9.3 g, 0.1 mol) in a suitable solvent (e.g., tetrahydrofuran (B95107) or an ionic liquid, 100 mL) in a round-bottom flask, add copper(II) bromide (CuBr₂) (e.g., 22.3 g, 0.1 mol).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) for a period of 2-10 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography to separate this compound from other isomers and byproducts.

Discussion of Environmental Impact

Classical Route:

  • Atom Economy: The Sandmeyer reaction itself has a poor atom economy due to the formation of nitrogen gas and various salts as byproducts. The subsequent reduction step also contributes to a low overall atom economy.

  • Reagents and Hazards: This route involves the use of several hazardous substances, including corrosive acids (HBr, HCl), a toxic and potentially explosive diazonium salt intermediate, and sodium nitrite, which is a strong oxidizing agent.

  • Waste Generation: The process generates significant amounts of acidic and basic aqueous waste, as well as solid waste containing iron salts. The use of organic solvents for extraction also contributes to the overall waste stream.

Greener Route:

  • Atom Economy: The direct bromination route has a significantly higher theoretical atom economy as it involves fewer steps and reagents.

  • Reagents and Hazards: This method avoids the use of highly toxic and unstable diazonium salts and strong acids. Copper(II) bromide is less hazardous than elemental bromine. The choice of solvent is crucial; using greener solvents like tetrahydrofuran or recyclable ionic liquids further reduces the environmental impact.

  • Waste Generation: Waste generation is potentially lower due to the more direct nature of the reaction. The copper catalyst can, in principle, be recovered and reused, further minimizing waste.

Conclusion

The comparative analysis clearly indicates that the direct bromination of aniline using a copper catalyst presents a more environmentally favorable alternative to the classical Sandmeyer reaction pathway for the synthesis of this compound. The greener route offers a higher atom economy, avoids the use of highly hazardous intermediates, and has the potential for significantly lower waste generation. For researchers and professionals in drug development and other chemical industries, adopting such greener methodologies is a critical step towards more sustainable chemical manufacturing. Further optimization of the greener route, including catalyst recycling and the use of bio-based solvents, can lead to even greater environmental benefits.

Safety Operating Guide

Proper Disposal of 2-Bromoaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2-bromoaniline are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, a halogenated aniline (B41778) compound. Adherence to these procedures is critical to mitigate risks and maintain a safe research environment. Halogenated anilines are classified as hazardous materials and require disposal as regulated chemical waste.[1] Improper disposal can lead to environmental contamination and potential health hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause serious skin and eye irritation.[2] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2]

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes.[1]

  • If inhaled: Move the person to fresh air.[1]

  • If swallowed: Rinse mouth and seek immediate medical attention.[1]

Personal Protective Equipment (PPE)

All personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

PPE SpecificationDescription
Gloves Chemical-resistant gloves (e.g., nitrile rubber). Inspect for tears or holes before use.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.[1]
Lab Coat A standard laboratory coat should be worn and buttoned to protect from splashes.[2]
Respiratory Protection If handling outside a fume hood or if dust is generated, use a NIOSH-approved respirator.[2]
Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated materials must be handled as hazardous waste.[2] Adherence to local, state, and federal regulations is paramount.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.[2][3]

    • The container should be made of a material compatible with the chemical.[2]

  • Labeling:

    • Clearly label the container as "Hazardous Waste".[2]

    • Include the full chemical name: "this compound".[2]

    • Indicate the approximate quantity of waste.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1]

    • This area should be a cool, dry, and well-ventilated space, away from incompatible materials such as oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][4]

    • The storage area should be secure and accessible only to authorized personnel.[2]

    • Ensure secondary containment is in place to prevent the spread of spills.[1]

  • Professional Disposal:

    • Engage a licensed and certified hazardous waste disposal company for the final disposal.[2][3][5]

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.[2]

    • One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3][5][6]

Spill Response Protocol

In the event of a this compound spill, immediate and proper cleanup is essential.

  • Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and from entering drains.[2]

  • Cleanup:

    • For solid spills, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation.[2][3]

    • Clean the spill area thoroughly with a suitable solvent and then with soap and water.[2]

    • Collect all cleanup materials in a sealed container and dispose of them as hazardous waste.[2]

Disposal Workflow

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Collect_Waste Collect this compound Waste PPE->Collect_Waste Waste_Container Prepare Labeled Hazardous Waste Container Waste_Container->Collect_Waste Spill_Kit Ensure Spill Kit is Accessible Seal_Container Securely Seal Container Collect_Waste->Seal_Container Store_Waste Store in Designated Area Seal_Container->Store_Waste Contact_EHS Contact Environmental Health & Safety (EHS) Store_Waste->Contact_EHS Arrange_Pickup Arrange for Professional Disposal Contact_EHS->Arrange_Pickup Documentation Complete Waste Manifest Arrange_Pickup->Documentation

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational guidelines, and disposal procedures for the handling of 2-Bromoaniline (CAS No: 615-36-1). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that is harmful if swallowed, toxic in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[1][2][3] It is also toxic to aquatic life with long-lasting effects.[1][2] Strict adherence to PPE guidelines is mandatory.

Summary of Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended.[4][5]Protects against splashes that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or a chemical protective suit is required.[5][6]Prevents direct skin contact, as the substance is toxic upon absorption.[7]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1] If engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][7]Protects against inhalation of dust or vapors, which can be toxic.[7]

Quantitative Data

The following table summarizes key quantitative data for this compound:

PropertyValue
CAS Number 615-36-1
Molecular Formula C₆H₆BrN
Molecular Weight 172.02 g/mol
Appearance Red-brown solid[2]
Melting Point 29 - 31 °C / 84.2 - 87.8 °F[1]
Boiling Point 229 °C / 444.2 °F @ 760 mmHg[1]
Flash Point > 110 °C / > 230 °F[1]
Density 1.52 g/mL at 25 °C[7]
log Pow (Partition Coefficient) 2.11[1][7]
UN Number 2811[1][7]
Hazard Class 6.1[1][7]
Packing Group III[1][7]

Standard Operating Procedure for Handling this compound

This protocol outlines the safe handling of this compound in a laboratory setting.

3.1. Engineering Controls

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][4]

3.2. Pre-Handling Preparations

  • Don all required PPE as specified in the table above.

  • Inspect gloves for any signs of degradation or puncture before use.[5]

  • Ensure all necessary equipment for the experiment and for potential spill cleanup is available.

  • Confirm the chemical fume hood is functioning correctly.

3.3. Handling and Experimental Procedure

  • Carefully weigh the required amount of this compound on a tared weigh boat inside the chemical fume hood to avoid dust formation.[5]

  • Slowly add the this compound to the reaction vessel.

  • Avoid direct contact with skin, eyes, and clothing.[4][5]

  • Do not eat, drink, or smoke during the handling process.[1][3]

  • Keep the container tightly closed when not in use.[5][7]

3.4. Post-Handling

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][5]

  • Clean all equipment and the work area to remove any residual contamination.

  • Remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[5]

  • Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials such as acids and strong oxidizing agents.[1][7]

Emergency and First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4][5]

Disposal Plan

Disposal of this compound and its contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations.[1][8]

  • Waste Collection : Collect waste this compound and any contaminated materials (e.g., gloves, weigh boats, paper towels) in a designated, properly labeled, and sealed container.[8] The container must be compatible with the chemical.

  • Labeling : Clearly label the container as "Hazardous Waste" and include the chemical name "this compound".[8]

  • Storage : Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible substances.[8]

  • Disposal : Arrange for disposal through a licensed professional waste disposal service.[5][7] Provide the service with a copy of the Safety Data Sheet. An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5][7]

Chemical Spill Workflow

The following diagram illustrates the logical workflow for responding to a this compound spill.

Spill_Workflow cluster_Initial_Response Initial Response cluster_Cleanup Cleanup Procedure cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert Immediately Assess Assess Spill Size & Risk Alert->Assess PPE Don Appropriate PPE Assess->PPE If spill is manageable Contain Contain the Spill PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Use absorbent material Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for handling a this compound chemical spill.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromoaniline
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.